Technical Documentation Center

(2-Bromo-2-methylpropyl)azanium;bromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromo-2-methylpropyl)azanium;bromide

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of (2-Bromo-2-methylpropyl)azanium Bromide

Executive Summary (2-Bromo-2-methylpropyl)azanium bromide (commonly referred to as 2-bromo-2-methylpropylamine hydrobromide ) is a critical aliphatic nitrogen mustard intermediate. It serves as a primary precursor for th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-2-methylpropyl)azanium bromide (commonly referred to as 2-bromo-2-methylpropylamine hydrobromide ) is a critical aliphatic nitrogen mustard intermediate. It serves as a primary precursor for the synthesis of 2,2-dimethylaziridine , a strained heterocycle utilized in the construction of complex pharmaceutical architectures and functionalized polymers.

This guide provides a definitive protocol for the synthesis of (2-bromo-2-methylpropyl)azanium bromide via the hydrobromination of 2-methylallylamine. Unlike generic procedures, this document details the mechanistic causality ensuring regiospecificity (Markovnikov addition) and provides a self-validating characterization framework.

Chemical Identity & Properties

PropertyData
IUPAC Name (2-Bromo-2-methylpropyl)azanium bromide
Common Name 2-Bromo-2-methylpropylamine hydrobromide
CAS Number 36565-68-1
Molecular Formula

Molecular Weight 232.95 g/mol
Structure

Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Stability Hygroscopic; prone to cyclization (aziridine formation) under basic conditions

Retrosynthetic Analysis & Strategy

The synthesis of (2-bromo-2-methylpropyl)azanium bromide is governed by the need to introduce a bromine atom at the tertiary carbon while maintaining the integrity of the primary amine.

Primary Route: Hydrobromination of 2-Methylallylamine

The most atom-economical route involves the addition of hydrogen bromide (HBr) to 2-methylallylamine (methallylamine).

  • Mechanism: Electrophilic addition.

  • Regioselectivity: The reaction proceeds via a Markovnikov addition .[1] The proton (

    
    ) adds to the terminal methylene (
    
    
    
    ) to generate a stable tertiary carbocation at the C2 position. Subsequent attack by the bromide ion (
    
    
    ) yields the tertiary bromide.
  • Salt Formation: The basic amine function is simultaneously protonated, protecting it from nucleophilic self-attack during the reaction and precipitating the product as the ammonium salt.

Alternative Route: Substitution of 1-Amino-2-methylpropan-2-ol

An alternative approach involves the nucleophilic substitution of the hydroxyl group in 1-amino-2-methylpropan-2-ol using HBr or


. While effective, this route requires a more expensive starting material and involves water removal as a driving force.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical tertiary carbocation intermediate that dictates the regiochemistry.

SynthesisMechanism Start 2-Methylallylamine (C4H9N) Protonation Step 1: N-Protonation (Ammonium Salt Formation) Start->Protonation + H+ HBr HBr (excess) HBr->Start Reagent Carbocation Intermediate: Tertiary Carbocation [H3N-CH2-C+(Me)2] Protonation->Carbocation + H+ (Alkene Protonation) Markovnikov Attack Step 3: Nucleophilic Attack (Br- adds to C+) Carbocation->Attack Product (2-Bromo-2-methylpropyl)azanium bromide (Target Salt) Attack->Product + Br-

Caption: Mechanistic pathway for the hydrobromination of 2-methylallylamine. Note the formation of the stable tertiary carbocation intermediate.

Detailed Experimental Protocol

Safety Warning: This procedure involves the synthesis of a nitrogen mustard precursor. The product and intermediates are potential vesicants and alkylating agents. Work must be performed in a properly functioning fume hood with full PPE (gloves, goggles, lab coat).[2]

Materials
  • 2-Methylallylamine (Methallylamine): 10.0 g (0.14 mol)

  • Hydrobromic Acid (48% aq): 60 mL (~0.53 mol, 3.8 eq)

  • Ethanol (Absolute): For recrystallization

  • Diethyl Ether: For washing[3]

Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath (0 °C) .

  • Acid Charge: Add the 48% Hydrobromic acid (60 mL) to the flask.

  • Amine Addition: Add 2-methylallylamine (10.0 g) dropwise via the addition funnel over 30 minutes.

    • Scientific Rationale: The reaction is highly exothermic.[4] Slow addition at 0 °C prevents uncontrolled boiling and minimizes the risk of polymerization or vaporization of the volatile amine.

  • Reaction Phase: Once addition is complete, replace the addition funnel with a reflux condenser.

    • Heat the mixture to reflux (approx. 126 °C) for 4 to 6 hours .

    • Scientific Rationale: Thermal energy is required to overcome the activation energy for the addition of HBr across the double bond and to drive the reaction to completion.

  • Concentration: Cool the reaction mixture to room temperature. Remove the solvent (water and excess HBr) under reduced pressure (rotary evaporator) to yield a crude solid residue.

    • Note: Use a trap to neutralize HBr vapors.

  • Purification:

    • Dissolve the crude residue in a minimum amount of hot absolute ethanol .

    • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) to crystallize.

    • If crystallization is slow, add diethyl ether dropwise to the cold solution to induce precipitation (anti-solvent method).

  • Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove traces of acid and non-polar impurities.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets to constant weight.
    

Expected Yield: 75–85%

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is the primary validation tool. The symmetry of the gem-dimethyl group and the deshielding effects of the ammonium and bromine groups are diagnostic.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 1.95 – 2.05Singlet (s)6HGem-dimethyl protons (

). Deshielded by adjacent Br.
1H 3.55 – 3.65Singlet (s)*2HMethylene protons (

). Deshielded by

.
1H 8.20 – 8.50Broad Singlet3HAmmonium protons (

). Exchangeable with

.

*Note: The methylene signal may appear as a broad doublet due to coupling with the ammonium protons if the solvent is non-exchangeable (e.g., DMSO-d6).

Infrared Spectroscopy (FT-IR)
  • 3000 – 2800 cm⁻¹: Broad

    
     stretching (ammonium salt).
    
  • 2980 – 2900 cm⁻¹: Aliphatic

    
     stretching.
    
  • ~1580 cm⁻¹:

    
     bending.
    
  • ~600 – 500 cm⁻¹:

    
     stretch (fingerprint region).
    
Melting Point[1][3]
  • Range: The compound is a salt and typically decomposes/melts at high temperatures. While specific literature values vary, it is expected to be a solid with a melting point >150 °C (analogous to 2-bromoethylamine HBr, mp 172-176 °C).

Applications: Aziridine Formation[1][6][7]

The primary utility of (2-bromo-2-methylpropyl)azanium bromide is the synthesis of 2,2-dimethylaziridine . This is achieved by treating the salt with a base (e.g., NaOH, KOH, or NaOMe).

AziridineWorkflow Salt (2-Bromo-2-methylpropyl)azanium bromide Base Base Treatment (NaOH / H2O or NaOMe / MeOH) Salt->Base Neutralization Cyclization Intramolecular Cyclization (Nucleophilic Displacement of Br) Base->Cyclization Free Amine Release Aziridine 2,2-Dimethylaziridine Cyclization->Aziridine Ring Closure

Caption: Workflow for the conversion of the bromide salt to 2,2-dimethylaziridine via base-mediated cyclization.

References

  • Hofkens, A., et al. (2003). "A new route towards N-(α-methoxybenzyl)aziridines." Tetrahedron Letters, 44(6), 1137-1139. Link

  • Cortese, F. (1937). "β-Bromoethylamine Hydrobromide."[5] Organic Syntheses, Coll.[5][6][7] Vol. 2, p. 91. Link

  • BenchChem. (2025).[4] "Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide." Link

  • Master Organic Chemistry. (2025). "Addition of HBr to Alkenes - Mechanism and Regioselectivity." Link

Sources

Exploratory

Physical, Chemical, and Mechanistic Profiling of (2-Bromo-2-methylpropyl)azanium bromide: A Technical Whitepaper

Executive Summary (2-Bromo-2-methylpropyl)azanium bromide—widely known in synthetic literature as 2-bromo-2-methylpropan-1-amine hydrobromide—is a highly versatile, bifunctional building block utilized extensively in med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-2-methylpropyl)azanium bromide—widely known in synthetic literature as 2-bromo-2-methylpropan-1-amine hydrobromide—is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, drug development, and materials science. Because it possesses both a protected primary amine and a sterically hindered tertiary alkyl bromide, its reactivity profile requires precise control. This whitepaper provides an in-depth analysis of its physicochemical properties, unique mechanistic pathways (specifically the azetidinium intermediate), and field-proven, self-validating experimental protocols designed to maximize yield while mitigating side reactions.

Physicochemical Profiling & Structural Bifunctionality

Understanding the physical parameters and structural dualism of this compound is the first step in designing successful synthetic workflows. The molecule features a propane backbone with a bromine atom and a methyl group attached to the second carbon, and an amine group on the first carbon, salified with hydrobromic acid[1].

Quantitative Data Summary

The following table summarizes the core physical and chemical properties established for the compound[1]:

PropertyValue
Chemical Name 2-Bromo-2-methylpropan-1-amine hydrobromide
IUPAC Name (2-Bromo-2-methylpropyl)azanium;bromide
CAS Number 36565-68-1
Molecular Formula C₄H₁₁Br₂N
Molecular Weight 232.95 g/mol
Physical Form White to Yellow Solid
The Bifunctional Challenge

The synthetic utility—and challenge—of this compound lies in its two highly reactive functional groups[2]:

  • Primary Amine Hydrobromide: This acidic salt requires careful neutralization with a base to liberate the free, nucleophilic primary amine.

  • Tertiary Alkyl Bromide: This moiety is highly prone to

    
     and 
    
    
    
    reactions. Under aqueous basic conditions, it can undergo rapid hydrolysis to form the corresponding tertiary alcohol (2-amino-2-methylpropan-1-ol) or promote elimination to form 2-methyl-2-propen-1-amine.

Causality in Design: Any experimental workflow must balance the basicity required to deprotonate the amine against the risk of degrading the tertiary bromide through hydrolysis or elimination.

Mechanistic Pathway: The Azetidinium Intermediate

When reacting (2-Bromo-2-methylpropyl)azanium bromide with external primary or secondary amines to form diamines, a direct bimolecular nucleophilic substitution (


) is kinetically unfavorable due to severe steric hindrance at the tertiary carbon center bearing the bromine atom[3].

Instead, the reaction proceeds through a highly efficient, two-step sequence driven by an intramolecular cyclization[3]:

  • Deprotonation: The primary amine is liberated.

  • Intramolecular Substitution: The free primary amine acts as an internal nucleophile, displacing the tertiary bromide to form a highly strained, electrophilic 2,2-dimethylazetidinium bromide intermediate.

  • Ring Opening: An external amine nucleophile attacks the strained azetidinium ring, yielding the final N-substituted β,β-dimethyl-1,3-propanediamine.

G A 2-Bromo-2-methylpropan-1-amine HBr (Bifunctional Salt) B Free Amine (Nucleophilic) A->B Mild Base (NaHCO₃) Deprotonation C 2,2-Dimethylazetidinium Bromide (Electrophilic Intermediate) B->C Intramolecular SN Cyclization D N-Substituted β,β-dimethyl-1,3-propanediamine C->D External Amine Nucleophilic Attack

Reaction mechanism via the highly strained 2,2-dimethylazetidinium intermediate.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to implement protocols that are not only effective but self-validating. The following workflows detail the causality behind each reagent choice.

Controlled Reaction Quenching & Amine Liberation

To utilize the compound, the hydrobromide salt must be neutralized without destroying the tertiary bromide. The choice of quenching agent is the primary determinant of yield[2].

Comparison of Quenching Agents:

Quenching Agent Concentration Temp Causality & Impact
Aq. NaHCO₃ Saturated 0 °C Mildly basic; effectively neutralizes the HBr salt while minimizing hydrolysis and E1 elimination of the tertiary bromide.

| Aq. K₂CO₃ | 1 M | 0 °C | Stronger base; effective for neutralization but can induce hydrolysis to 2-amino-2-methylpropan-1-ol if exposed for extended periods. |

Step-by-Step Protocol:

  • Thermal Control: Cool the reaction mixture containing the hydrobromide salt to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses the activation energy required for

    
     hydrolysis and 
    
    
    
    elimination pathways.
  • Neutralization: Dropwise add saturated aqueous NaHCO₃ until gas evolution ceases. Causality: NaHCO₃ provides sufficient basicity to deprotonate the amine (pKa ~9-10) without creating a high hydroxide concentration that would attack the tertiary bromide.

  • Extraction: Extract the free amine immediately into a non-polar organic solvent (e.g., dichloromethane).

  • Self-Validation Check: Monitor the pH of the aqueous phase to ensure it remains between 7–8. A pH > 9 indicates over-basification. Confirm product integrity via rapid LC-MS to ensure the absence of the elimination byproduct (2-methyl-2-propen-1-amine).

Synthesis of N-Substituted β,β-dimethyl-1,3-propanediamines

This protocol leverages the azetidinium intermediate described in Section 3[3].

Step-by-Step Protocol:

  • Intermediate Formation: Suspend 2-bromo-2-methylpropan-1-amine hydrobromide in a polar aprotic solvent (e.g., THF) and add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) at room temperature. Stir for 2 hours. Causality: Triethylamine deprotonates the primary amine, triggering the intramolecular cyclization to form the 2,2-dimethylazetidinium bromide salt.

  • Nucleophilic Addition: Add 1.2 equivalents of the desired external primary or secondary amine. Elevate the temperature to 60 °C. Causality: The strained 3-membered ring requires thermal energy to undergo ring-opening upon nucleophilic attack.

  • Self-Validation Check: The disappearance of the azetidinium intermediate and the release of bromide ions can be quantified using silver nitrate (AgNO₃) titration. The precipitation of AgBr confirms the completion of the intramolecular cyclization step.

Synthesis of Monocyclic Aziridines

The compound is a vital precursor for synthesizing N-substituted aziridines via an addition-elimination route[4],[5].

Step-by-Step Protocol:

  • Imine Condensation: React 2-bromo-2-methylpropan-1-amine hydrobromide with a substituted benzaldehyde in the presence of a dehydrating agent (e.g., MgSO₄) to form an N-bromoethylimine intermediate.

  • Base-Catalyzed Cyclization: Treat the resulting imine with sodium methoxide in methanol. Causality: The methoxide acts as a nucleophile, attacking the imine carbon to generate an intermediate amide anion. This anion immediately undergoes a 3-exo-tet intramolecular cyclization, displacing the tertiary bromide to form the N-(methoxybenzyl)aziridine.[4],[5].

Applications in Advanced Materials and Drug Discovery

The structural motifs generated from (2-Bromo-2-methylpropyl)azanium bromide have profound downstream applications:

  • Medicinal Chemistry: The synthesis of N-substituted β,β-dimethyl-1,3-propanediamines provides critical diamine pharmacophores used in designing biologically active molecules and receptor antagonists[2],[3].

  • Materials Science: Derivatives such as N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide) act as highly efficient difunctional initiators in Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of complex block copolymers[6].

References

1.2 2.1 3.6 4.3 5. 4 6.5

Sources

Foundational

In-Depth Technical Guide: (2-Bromo-2-methylpropyl)azanium bromide (CAS 36565-68-1)

As drug development and materials science push the boundaries of molecular complexity, the strategic use of highly reactive intermediates becomes paramount. (2-Bromo-2-methylpropyl)azanium bromide (widely known as 2-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science push the boundaries of molecular complexity, the strategic use of highly reactive intermediates becomes paramount. (2-Bromo-2-methylpropyl)azanium bromide (widely known as 2-Bromo-2-methylpropan-1-amine hydrobromide) is a prime example of a deceptively simple molecule that unlocks sophisticated synthetic pathways.

This whitepaper deconstructs the physicochemical properties, mechanistic behavior, and application protocols of this critical building block, providing a self-validating framework for its use in advanced organic synthesis.

Core Identity & Physicochemical Profiling

The compound exists primarily as a hydrobromide salt to ensure stability. The free base, 2-bromo-2-methylpropan-1-amine, is highly unstable due to the proximity of a nucleophilic primary amine and an electrophilic tertiary bromide, which prompts spontaneous intramolecular reactions.

By isolating the compound as an azanium salt, the nitrogen lone pair is protonated and rendered non-nucleophilic, allowing for long-term storage and controlled activation (1)[1].

Table 1: Physicochemical & Structural Data
ParameterSpecification
IUPAC Name (2-Bromo-2-methylpropyl)azanium bromide
Common Synonyms 2-Bromo-2-methylpropan-1-amine hydrobromide
CAS Number 36565-68-1 (Salt) | 600701-16-4 (Free Base)
Molecular Formula C₄H₁₁Br₂N
Molecular Weight 232.95 g/mol
Physical Form White to Yellow Solid
Key Structural Motifs Propane backbone, gem-dimethyl group, primary azanium, tertiary bromide

Mechanistic Causality: The Aziridinium Pathway

To utilize this compound effectively, one must understand the causality behind its reactivity. When synthesizing complex amines, direct bimolecular nucleophilic substitution (


) is often the default approach. However, reacting this compound with external nucleophiles via a direct 

mechanism fails completely.

The Causality: The tertiary carbon bearing the bromine atom is heavily sterically shielded by the gem-dimethyl group. This steric bulk physically blocks the 180° backside attack trajectory required for an intermolecular


 reaction (2)[2].

Instead, the molecule relies on an intramolecular


 cyclization . Upon the addition of a base, the azanium salt is deprotonated. The liberated primary amine is perfectly positioned (a 1,2-relationship) to execute an intramolecular backside attack on the adjacent tertiary carbon. This expels the bromide ion and generates 2,2-dimethylaziridine , a highly strained and potent electrophile (3)[3].
Critical Literature Correction

Certain automated databases erroneously classify this intermediate as a "three-membered azetidinium" and the resulting products as "1,3-propanediamines" (2)[2]. Rigorous structural logic dictates that a 1,2-relationship between the amine and the bromide strictly forms a 3-membered aziridine ring (not a 4-membered azetidine). Consequently, nucleophilic ring-opening by external amines regioselectively attacks the less hindered primary carbon (


), yielding 1,2-diamines  (ethylenediamine derivatives), not 1,3-diamines.

ReactionPathway A (2-Bromo-2-methylpropyl) azanium bromide B 2-Bromo-2-methylpropan- 1-amine (Free Base) A->B Base (NaOH) Deprotonation C 2,2-Dimethylaziridine (Reactive Intermediate) B->C Intramolecular SN2 Cyclization (-HBr) D N-substituted 2-methyl- propane-1,2-diamine C->D External Amine Regioselective Opening

Caption: Reaction pathway of (2-Bromo-2-methylpropyl)azanium bromide to 1,2-diamine derivatives.

Experimental Protocols & Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, with explicit causality provided for each critical parameter.

Protocol A: Base-Mediated Cyclization to 2,2-Dimethylaziridine

This protocol isolates the reactive aziridine intermediate for subsequent use in heterocycle synthesis (4)[4].

  • Dissolution & Cooling: Dissolve (2-Bromo-2-methylpropyl)azanium bromide (1.0 eq) in water and cool to 0 °C.

    • Causality: Water acts as a highly polar heat sink. Cooling prevents uncontrolled, premature cyclization or hydrolysis of the tertiary bromide before complete deprotonation occurs.

  • Base Addition: Add a solution of sodium hydroxide (2.2 eq) in water dropwise with vigorous stirring.

    • Causality: Exactly 1.0 eq is consumed instantly to neutralize the azanium salt to the free amine. The remaining 1.2 eq is required to neutralize the hydrobromic acid (

      
      ) generated during the intramolecular cyclization, driving the thermodynamic equilibrium forward (3)[3].
      
  • Thermal Activation: Allow the mixture to warm to room temperature, then heat to reflux for 2 hours.

    • Causality: The formation of a 3-membered aziridine ring involves overcoming significant Baeyer strain (~27 kcal/mol). Thermal energy is mandatory to cross this activation barrier.

  • Isolation: Extract the aqueous layer with anhydrous diethyl ether (3 x 50 mL). Wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Synthesis of the Precursor Salt

For researchers requiring de novo synthesis of the title compound from basic starting materials (5)[5].

SynthesisWorkflow Step1 2-Amino-2-methylpropan-1-ol (Precursor) Step2 Bromination (Brominating Agent) Step1->Step2 Nucleophilic Substitution of Hydroxyl Step3 Salt Formation (HBr Treatment) Step2->Step3 Amine Protonation Step4 Recrystallization (Solvent System) Step3->Step4 Crude Isolation Product (2-Bromo-2-methylpropyl) azanium bromide Step4->Product Yielding Pure Solid

Caption: Generalized synthetic workflow for (2-Bromo-2-methylpropyl)azanium bromide.

Applications in Drug Discovery

The gem-dimethyl motif present in this scaffold is a highly prized pharmacophore element. In medicinal chemistry, incorporating a gem-dimethyl group adjacent to an amine increases lipophilicity and enhances metabolic stability by sterically blocking adjacent sites from Cytochrome P450-mediated oxidation.

Beyond diamine synthesis, the aziridine intermediate derived from this compound is used to synthesize complex heterocycles. For example, reacting the free base with benzaldehydes yields imines, which, upon treatment with sodium methoxide, undergo cyclization to form N-(alpha-methoxyarylmethyl)-2,2-dimethylaziridines —valuable precursors for advanced pharmaceutical APIs (6)[6].

Table 2: Key Reaction Intermediates & Derivatives
CompoundCAS NumberSynthetic Role / Significance
2-Amino-2-methylpropan-1-ol 124-68-5Primary precursor for the synthesis of the title salt.
2,2-Dimethylaziridine 2658-24-4Highly reactive electrophilic intermediate generated in situ.
N-substituted 1,2-diamines VariesFinal stable products utilized in drug discovery libraries.

References

  • Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide - Benchchem. 7

  • Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines - Benchchem. 2

  • Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide - Benchchem. 3

  • Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide (Synthesis) - Benchchem.5

  • 2-bromo-2-methylpropylamine hydrobromide - CAS号36565-68-1 - Molaid. 6

  • 2,2-dimethylaziridine 2658-24-4 wiki - Guidechem. 4

  • 2-BROMO-2-METHYLPROPAN-1-AMINE HBR | 36565-68-1 - Sigma-Aldrich. 1

Sources

Exploratory

Quaternary Ammonium Bromides in Organic Synthesis: Mechanistic Paradigms, Phase-Transfer Catalysis, and Green Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The transition toward scalable, environmentally benign, and highly efficient orga...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition toward scalable, environmentally benign, and highly efficient organic synthesis has heavily relied on the integration of quaternary ammonium bromides (QABs). Compounds such as tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB) have evolved from simple surfactants to indispensable tools in modern synthetic chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind QABs, focusing on their dual roles as Phase-Transfer Catalysts (PTCs) and precursors for solid-state, green brominating agents (Quaternary Ammonium Tribromides, QATBs). By bridging theoretical kinetics with field-proven, self-validating protocols, this guide provides actionable workflows for drug development professionals.

The Mechanistic Paradigm of Phase-Transfer Catalysis (PTC)

In biphasic reaction systems (aqueous/organic), inorganic nucleophiles and organic electrophiles are physically separated, resulting in negligible reaction rates. QABs bridge this thermodynamic divide.

The "Naked Anion" Effect and Causality

The efficacy of a catalyst like TBAB lies in its structural dichotomy. The four bulky butyl groups provide significant lipophilicity, allowing the


 center to partition effectively into the organic phase[1]. When TBAB resides at the aqueous-organic interface, its bromide counterion is exchanged for the target reactive anion (e.g., 

,

, or phenoxide)[2].

Crucially, as the quaternary ammonium-anion complex migrates into the organic phase, the anion is stripped of its aqueous hydration shell. This desolvation creates a "naked anion"[2]. Without the steric and electronic shielding of water molecules, the activation energy for nucleophilic attack plummets, driving the reaction forward at unprecedented rates.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ + CN⁻ (Aqueous Reactant) QCN_aq Q⁺CN⁻ (Active Complex) NaCN->QCN_aq Ion Exchange QBr_aq Q⁺Br⁻ (Catalyst) QBr_aq->QCN_aq NaBr Na⁺ + Br⁻ (Byproduct) QBr_aq->NaBr QCN_org Q⁺CN⁻ (Transferred Complex) QCN_aq->QCN_org Phase Transfer RX R-X (Electrophile) RCN R-CN (Product) RX->RCN QCN_org->RCN Nucleophilic Substitution QBr_org Q⁺Br⁻ (Regenerated Catalyst) QCN_org->QBr_org QBr_org->QBr_aq Catalyst Return

Phase-transfer catalysis mechanism detailing the Starks extraction cycle.

TBAB-Catalyzed Alkylation and Heterocycle Synthesis

TBAB is a cornerstone in the synthesis of bioactive heterocycles, enabling complex N-alkylations and cross-coupling reactions without the need for harsh, anhydrous conditions[3].

Protocol: TBAB-Promoted N-Arylation of Secondary Amines

This protocol utilizes TBAB to facilitate the transfer of the deprotonated amine intermediate, ensuring high yields and scalability[3].

Causality of Reagents:

  • DMSO (Solvent): A polar aprotic solvent that solubilizes the base (KOtBu) while stabilizing the transition state.

  • TBAB (5 mol%): Acts as the phase-transfer agent, ensuring the lipophilic aryl halide and the anionic amine interact efficiently in the localized microenvironment.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask, add the secondary amine (1.5 eq.), the aryl halide (1.0 eq.), and potassium tert-butoxide (1.5 eq.)[3].

  • Catalyst Addition: Introduce dimethyl sulfoxide (DMSO) as the solvent, followed by the addition of tetrabutylammonium bromide (TBAB, 5 mol%)[3].

  • Thermal Activation: Stir the reaction mixture at 120 °C.

  • Self-Validating Check (Reaction Monitoring): Monitor the progress via Thin Layer Chromatography (TLC). The complete disappearance of the secondary amine spot acts as a visual validation that the limiting reagent has been consumed.

  • Quenching & Extraction: Quench the reaction with distilled water and extract with ethyl acetate. Validation: The phase separation physically isolates the lipophilic N-arylated product in the upper organic layer, leaving inorganic salts in the aqueous phase[3].

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, concentrate under reduced pressure, and purify via column chromatography.
    

Quaternary Ammonium Tribromides (QATBs): Green Bromination

Traditional bromination relies on elemental liquid bromine (


), which is highly toxic, volatile, and difficult to handle. QABs can be oxidized to form Quaternary Ammonium Tribromides (QATBs)—stable, solid-state reagents that serve as a controlled, electrophilic source of bromine[4].
Protocol: Solvent-Free Synthesis and Application of QATBs

By synthesizing QATBs, chemists can perform highly regioselective brominations (e.g., para-bromination of phenols and anilines) under solvent-free, green conditions[5].

Causality of Reagents:

  • 
     / 
    
    
    
    :
    Potassium permanganate acts as an environmentally benign oxidant. It oxidizes the bromide ions to molecular bromine in situ, which immediately complexes with the QAB to form the stable tribromide (
    
    
    )[4].

Step-by-Step Methodology:

  • QATB Synthesis: In a mortar, mix the quaternary ammonium bromide (e.g., TBAB, 1 mmol), potassium bromide (2 mmol), and

    
     (0.2 mmol). Add 4N 
    
    
    
    (0.75 mL)[4].
  • Mechanical Grinding: Grind the mixture thoroughly. Validation: The formation of the QATB is visually confirmed by the transition of the mixture into a stable, distinctively colored crystalline solid.

  • Solvent-Free Bromination: Mix the synthesized QATB directly with the organic substrate (e.g., phenol) in a reaction vessel without any solvent[5].

  • Activation: Subject the mixture to thermal heating (60 °C) or microwave irradiation[5].

  • Self-Validating Check: The completion of the reaction is validated by the fading of the tribromide reagent's color as the active bromine is consumed and transferred to the aromatic ring. Extract the final product using a minimal amount of organic solvent and dry.

QATB_Workflow Step1 1. Grind QAB + KBr + KMnO4 + H2SO4 Step2 2. Form QATB (Solid Reagent) Step1->Step2 Step3 3. Mix QATB with Organic Substrate Step2->Step3 Step4 4. Thermal/Microwave Activation Step3->Step4 Step5 5. Regioselective Brominated Product Step4->Step5

Workflow for the solvent-free synthesis and application of QATBs.

Quantitative Data & Comparative Analysis

The structural nature of the QATB (specifically the length of the alkyl chains on the ammonium cation) directly impacts the reaction kinetics and yields during solvent-free bromination[6]. Below is a comparative analysis of Tetrabutylammonium tribromide (TBATB) and Cetyltrimethylammonium tribromide (CTMATB).

Table 1: Efficacy of QATBs in Solvent-Free Bromination (Thermal Conditions)

SubstrateReagentReaction Time (min)Yield (%)Regioselectivity
PhenolTBATB1060para-bromo
PhenolCTMATB1568para-bromo
AnilineTBATB1572para-bromo
AnilineCTMATB1065para-bromo

Data synthesized from solvent-free methodologies demonstrating the high regioselectivity of QATBs[6].

Conclusion

Quaternary ammonium bromides represent a masterclass in applied physical organic chemistry. By exploiting the lipophilic nature of tetraalkylammonium cations, chemists can manipulate phase boundaries to generate hyper-reactive "naked anions" for complex alkylations. Furthermore, their conversion into quaternary ammonium tribromides (QATBs) provides a robust, self-validating, and environmentally benign alternative to traditional liquid bromine. For drug development professionals, integrating QABs into synthetic workflows ensures higher scalability, improved safety profiles, and adherence to modern green chemistry mandates.

References

  • Protocol for TBAB-catalyzed alkylation, oxidation, and reduction reactions - BenchChem. 3

  • Phase transfer catalysis (PTC) - OperaChem. 2

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - ResearchGate. 1

  • Synthesis of quaternary ammonium tribromides: a novel green approach - Taylor & Francis. 4

  • Solvent-free methodologies for organic brominations using quaternary ammonium tribromides - ACG Publications / ResearchGate. 6

Sources

Foundational

Phase-Transfer Catalysis: From Mechanistic Foundations to Asymmetric Frontiers

Executive Summary Phase-Transfer Catalysis (PTC) has evolved from a process curiosity to a cornerstone of green, scalable industrial synthesis.[1] By enabling reactions between immiscible phases (typically aqueous/organi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phase-Transfer Catalysis (PTC) has evolved from a process curiosity to a cornerstone of green, scalable industrial synthesis.[1] By enabling reactions between immiscible phases (typically aqueous/organic or solid/organic), PTC eliminates the need for anhydrous dipolar aprotic solvents (DMSO, DMF), reducing waste and cost. This guide dissects the technical evolution of PTC, moving from the foundational "Starks vs. Makosza" mechanistic debate to the rational design of "Maruoka" catalysts that achieve enzymatic levels of enantioselectivity.

Mechanistic Foundations: The Dualism

To deploy PTC effectively, one must distinguish between the two primary operating mechanisms. The choice of catalyst structure (lipophilicity, accessibility) depends entirely on which mechanism dominates your reaction.

The Starks Extraction Mechanism

Applicability: Nucleophilic substitutions (SN2), Oxidations, Reductions.[2][3] Concept: The catalyst (Q+X-) moves freely between the aqueous and organic phases. It extracts the nucleophile (Y-) from water, carries it into the organic phase as a loose ion pair (Q+Y-), reacts with the substrate (R-X), and returns the leaving group (X-) to the aqueous phase.

The Makosza Interfacial Mechanism

Applicability: Alkylation of active methylene compounds (Carbanions), Carbene generation. Concept: Quaternary salts are too lipophilic to enter the highly alkaline aqueous phase (e.g., 50% NaOH). Instead, deprotonation occurs at the interface without the catalyst. The catalyst then performs an anion exchange at the interface, extracting the organic carbanion into the bulk organic phase for reaction.

Visualization: Mechanistic Pathways

The following diagram contrasts the bulk transport of the Starks mechanism with the interfacial anchoring of the Makosza mechanism.

PTC_Mechanisms cluster_phases Biphasic System cluster_organic Organic Phase cluster_interface Interface cluster_aqueous Aqueous Phase QY_org Q+Y- (Active) RY_org R-Y (Product) QY_org->RY_org Reaction QX_org Q+X- (Spent) QY_org->QX_org Cycle RX_org R-X (Substrate) RX_org->RY_org Interface_Starks Ion Exchange (Y- replaces X-) QX_org->Interface_Starks Returns QCarb_org Q+C- (Lipophilic Pair) Prod_org R-E (Alkylated) QCarb_org->Prod_org Reaction E_org E+ (Electrophile) E_org->Prod_org Prod_org->QCarb_org Regen Q+ Interface_Starks->QY_org Extraction X_aq X- (Leaving Group) Interface_Starks->X_aq Release Interface_Makosza Deprotonation (OH- + CH -> C-) Interface_Makosza->QCarb_org Extraction by Q+ Y_aq Y- (Nucleophile) Y_aq->Interface_Starks Diffusion OH_aq OH- (Base) OH_aq->Interface_Makosza

Figure 1: Comparison of Starks Extraction (left) and Makosza Interfacial (right) mechanisms.

The Evolution of Catalyst Generations

Generation 1: The Workhorses (1970s)

Catalysts: Tetrabutylammonium bromide (TBAB), Aliquat 336 (Methyltrioctylammonium chloride). Technical Insight: These are "accessible" quats. Their charge density is exposed enough to interact with anions but shielded enough to dissolve in organics.

  • Optimization Rule: For Starks mechanism, use symmetrical quats (TBA). For Makosza mechanism, use highly lipophilic quats (Aliquat 336) to prevent the catalyst from partitioning into the water.

Generation 2: Asymmetric Breakthroughs (1980s)

Catalysts: Cinchona Alkaloid Derivatives (N-benzyl cinchonidinium).[4] Case Study: The Merck Indanone Alkylation. In 1984, Dolling et al. at Merck synthesized a precursor to a uricosuric agent using a chiral PTC. This was the first industrial demonstration of high enantioselectivity (92% ee) in a biphasic system.

Protocol 1: Asymmetric Methylation of Phenylindanone (Merck Process)

  • Substrate: 6,7-Dichloro-5-methoxy-2-phenyl-1-indanone.

  • Catalyst: N-[p-(trifluoromethyl)benzyl]cinchonidinium bromide (10 mol%).

  • Conditions: Toluene / 50% NaOH / Methyl Chloride / 20°C.

  • Mechanism: The flat aromatic rings of the catalyst stack with the indanone enolate (π-π interactions), while the bulky quat headgroup blocks one face of the enolate, forcing the methyl chloride to attack from the opposite side.

  • Result: 95% Yield, 92% ee.

Generation 3: Rational Design & The Maruoka Catalyst (2000s)

Catalysts:


-symmetric chiral spiro-quaternary ammonium salts.
The Problem:  Cinchona alkaloids have flexible conformations, limiting selectivity for some substrates.
The Solution:  Keiji Maruoka designed a rigid, binaphthyl-based spiro scaffold. The 

symmetry ensures that both faces of the catalyst present the same steric environment, reducing the number of possible transition states and maximizing stereocontrol.

Table 1: Performance Comparison (Glycine Schiff Base Alkylation)

Catalyst TypeSubstrateElectrophileYieldee (%)
Gen 1 (TBAB) Glycine ImineBenzyl Bromide85%0% (Racemic)
Gen 2 (Cinchona) Glycine ImineBenzyl Bromide75%60-80%
Gen 3 (Maruoka) Glycine ImineBenzyl Bromide95% 99%

Advanced Protocol: Screening for Novel PTCs

When developing a new PTC process, do not guess. Follow this logic-driven screening protocol.

Step 1: Define the Mechanism
  • Is the nucleophile an inorganic salt (CN-, N3-, F-)? -> Starks Mechanism .

  • Is the reaction a deprotonation of a C-H bond (pKa 15-25)? -> Makosza Mechanism .

Step 2: Catalyst Screen (The "Q-Value" Approach)

Select 4 catalysts varying in lipophilicity and accessibility.

  • TBAB (Tetrabutylammonium bromide): Balanced, good for general screening.

  • TBAB + NaI (In situ TBAI): Iodide is a better leaving group/catalyst interface but can poison the reaction if the product is alkyl iodide.

  • Aliquat 336: Highly lipophilic. Essential for Interfacial mechanism (strong bases).

  • 18-Crown-6: Use if the cation is K+. Solubilizes the cation, leaving a "naked" anion.

Step 3: Solvent Optimization
  • Non-polar (Toluene/Heptane): Tight ion pairs. High selectivity, slower rate.

  • Polar (DCM/Chloroform): Loose ion pairs. Faster rate, lower selectivity. Note: Avoid chlorinated solvents with strong bases (carbene risk).

Visualizing Asymmetric Induction (Maruoka Model)

The Maruoka catalyst works by creating a "chiral pocket." The binaphthyl rings act as rigid walls, allowing the substrate to enter only in a specific orientation.

Maruoka_Model cluster_catalyst Maruoka Catalyst (Spiro-N) cluster_interaction Ionic Interaction N_center N+ (Spiro Center) Binaphthyl_1 Binaphthyl Ring A (Steric Wall) N_center->Binaphthyl_1 Binaphthyl_2 Binaphthyl Ring B (Steric Wall) N_center->Binaphthyl_2 Enolate Enolate Anion (Substrate) N_center->Enolate Ion Pairing Face_Block Si-Face BLOCKED Binaphthyl_1->Face_Block Steric Shielding Face_Open Re-Face OPEN Enolate->Face_Open Electrophile Attack

Figure 2: Schematic of Maruoka Catalyst providing rigid steric shielding for asymmetric induction.

Future Horizons: 2024 and Beyond

The field is currently moving toward Bifunctional PTCs . These catalysts combine a quaternary ammonium site (for phase transfer) with a hydrogen-bonding urea/thiourea moiety. This allows for dual activation:

  • Q+ brings the anion into the organic phase.[5]

  • Thiourea H-bonds to the electrophile or stabilizes the transition state.

This "cooperative catalysis" is unlocking reactions previously thought impossible in biphasic media, such as enantioselective fluorinations and Michael additions of unactivated nucleophiles.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. IV. Catalytic alkylation of phenylacetonitrile with alkyl halides in aqueous medium. Roczniki Chemii, 39, 1223.
  • Dolling, U. H., Davis, P., & Grabowski, E. J. (1984).[6] Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446–447. Link

  • Ooi, T., Kameda, M., & Maruoka, K. (1999).[7] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. Link

  • Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5656–5682. Link

Sources

Exploratory

Comprehensive Technical Guide: Spectral Characterization and Reactivity of (2-Bromo-2-methylpropyl)azanium Bromide

Executive Overview (2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1), commonly referred to as 2-bromo-2-methylpropan-1-amine hydrobromide, is a bifunctional aliphatic compound characterized by a highly electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1), commonly referred to as 2-bromo-2-methylpropan-1-amine hydrobromide, is a bifunctional aliphatic compound characterized by a highly electrophilic tertiary alkyl halide and a latent nucleophilic primary amine masked as a hydrobromide salt [2]. With a molecular weight of 232.95 g/mol , this molecule is a critical building block in advanced organic synthesis, specifically engineered for the rapid, entropically favored construction of strained nitrogen-containing heterocycles such as 2,2-dimethylaziridine [1].

This technical whitepaper provides a rigorous breakdown of the compound's spectral data (NMR, IR, Mass Spectrometry), elucidates the causality behind its analytical signatures, and outlines self-validating experimental protocols for its application and stability testing.

Structural Logic and Electronic Profiling

The reactivity of (2-Bromo-2-methylpropyl)azanium bromide is dictated by the spatial proximity of its two functional groups. The gem-dimethyl groups on the C2 carbon induce the Thorpe-Ingold effect, sterically compressing the angle between the C-Br bond and the adjacent aminomethyl group. This geometric compression significantly lowers the activation energy required for intramolecular cyclization once the amine is deprotonated [4].

StructuralLogic Core (2-Bromo-2-methylpropyl)azanium bromide C4H11Br2N Amine Primary Amine Salt NH3+ Br- Latent Nucleophile Core->Amine Deprotonation activates Halide Tertiary Alkyl Halide C-Br Electrophilic Center Core->Halide Leaving group Methyls Gem-Dimethyl Group Steric Hinge Favors Cyclization Core->Methyls Thorpe-Ingold effect

Caption: Structural features dictating the reactivity of (2-Bromo-2-methylpropyl)azanium bromide.

Spectral Data Matrix (NMR, IR, Mass Spec)

Accurate characterization of (2-Bromo-2-methylpropyl)azanium bromide requires careful consideration of its salt form. Because the primary amine is protonated, it exerts a strong electron-withdrawing inductive effect, which significantly deshields the adjacent methylene protons.

When utilizing this compound in synthesis, researchers must track the conversion of the open-chain salt to the cyclized aziridine. The spectral shifts during this transformation are profound and serve as a self-validating mechanism for reaction success [1].

Nuclear Magnetic Resonance (NMR) Causality
  • ¹H NMR: In the starting material, the methylene (CH₂) protons appear downfield (~3.40 ppm) due to the combined deshielding effects of the adjacent cationic nitrogen and the highly electronegative bromine on the neighboring carbon. Upon cyclization to 2,2-dimethylaziridine, the loss of the positive charge, the expulsion of bromine, and the diamagnetic anisotropy of the newly formed strained three-membered ring shift these protons drastically upfield to 1.45 ppm [1].

  • ¹³C NMR: The quaternary carbon bearing the bromine atom typically resonates around 63.0 ppm. Following the intramolecular S_N2 (S_Ni) reaction, this carbon becomes part of the aziridine ring and shifts upfield to 32.5 ppm [1].

Quantitative Spectral Comparison Table

The following table summarizes the spectral data for the starting material alongside its primary cyclization product for comparative validation [1], [2].

Analytical Technique(2-Bromo-2-methylpropyl)azanium bromide (Starting Material)2,2-Dimethylaziridine (Cyclized Product)
¹H NMR (CDCl₃ / DMSO-d₆) δ 1.75 (s, 6H, 2 x CH₃), 3.40 (s, 2H, CH₂), 8.10 (br s, 3H, NH₃⁺)δ 1.10 (s, 6H, 2 x CH₃), 1.45 (s, 2H, CH₂), 1.95 (br s, 1H, NH)
¹³C NMR (CDCl₃ / DMSO-d₆) δ 31.5 (2C, CH₃), 63.0 (C-Br), 48.5 (CH₂-N)δ 25.8 (2C, CH₃), 32.5 (C), 36.1 (CH₂)
Mass Spectrometry (MS) ESI(+): m/z 152, 154 [M-Br]⁺ (Free base, 1:1 isotope ratio)EI: m/z 71 (M⁺, 15%), 56 (100%), 42 (30%)
Infrared (IR) Spectroscopy 3300-2800 cm⁻¹ (Broad NH₃⁺ stretch), 550 cm⁻¹ (C-Br stretch)3250 cm⁻¹ (Sharp N-H stretch), absence of C-Br band

Experimental Protocol: Base-Mediated Intramolecular Cyclization

The synthesis of 2,2-dimethylaziridine from (2-Bromo-2-methylpropyl)azanium bromide is a classic example of an intramolecular S_N2 (often denoted as S_Ni) reaction [5].

Causality of Reagent Stoichiometry: The protocol explicitly requires 2.2 equivalents of Sodium Hydroxide (NaOH). The first 1.0 equivalent is consumed to neutralize the hydrobromide salt, liberating the free amine. The remaining 1.2 equivalents act as an acid scavenger to neutralize the hydrobromic acid generated as the secondary byproduct when the nucleophilic nitrogen displaces the tertiary bromine [1].

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of (2-Bromo-2-methylpropyl)azanium bromide (1.0 eq) in distilled water. Chill the flask to 0 °C using an ice bath[1].

  • Base Addition: Dropwise, add a solution of NaOH (2.2 eq) in water with vigorous stirring. Note: The dropwise addition controls the exothermic neutralization of the salt and prevents premature degradation.

  • Cyclization (Reflux): Once addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to reflux for exactly 2 hours [1].

  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). The highly non-polar aziridine will partition into the organic phase.

  • Washing & Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) [1].

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator (Caution: 2,2-dimethylaziridine is volatile; avoid excessive vacuum) [1].

CyclizationWorkflow Step1 Step 1: Salt Neutralization Add 2.2 eq NaOH at 0°C Step2 Step 2: Free Base Generation In situ nucleophile formation Step1->Step2 Step3 Step 3: Intramolecular SNi Reflux for 2 hours Step2->Step3 Step4 Step 4: Liquid-Liquid Extraction Extract with Diethyl Ether Step3->Step4 Step5 Step 5: 2,2-Dimethylaziridine Dry over MgSO4 & Concentrate Step4->Step5

Caption: Step-by-step workflow for the base-mediated intramolecular cyclization to 2,2-dimethylaziridine.

Stability, Storage, and Forced Degradation

(2-Bromo-2-methylpropyl)azanium bromide is highly susceptible to solvolysis. The primary decomposition pathway is the hydrolysis of the tertiary C-Br bond via an S_N1 mechanism, which is facilitated by ambient moisture and accelerated by elevated temperatures [3]. The resulting degradant is 2-amino-2-methylpropan-1-ol hydrobromide.

To ensure the integrity of the compound prior to complex synthesis, researchers should perform forced degradation studies to establish analytical baselines for impurities [3].

Protocol: Forced Degradation Assessment
  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of HPLC-grade acetonitrile and water [3].

  • Acidic Stress (Hydrolysis Baseline): Aliquot 1 mL of stock, add 1N HCl, and heat at 60 °C for 24 hours. This forces the S_N1 solvolysis to the alcohol derivative [3].

  • Basic Stress (Cyclization Baseline): Aliquot 1 mL of stock, add 1N NaOH, and hold at room temperature for 24 hours. This forces the S_Ni cyclization to the aziridine [3].

  • Oxidative Stress: Aliquot 1 mL of stock, add 3% H₂O₂, and hold at room temperature for 24 hours to observe potential N-oxide formation [3].

  • Analysis: Analyze all samples via LC-MS or ¹H NMR to quantify the degradation peaks against the parent compound.

Degradation SM Parent Compound (1 mg/mL Stock) Acid Acidic Stress 1N HCl, 60°C, 24h SM->Acid Base Basic Stress 1N NaOH, RT, 24h SM->Base Ox Oxidative Stress 3% H2O2, RT, 24h SM->Ox Prod1 SN1 Hydrolysis 2-amino-2-methylpropan-1-ol Acid->Prod1 H2O attack Prod2 Cyclization 2,2-Dimethylaziridine Base->Prod2 SNi reaction Prod3 N-Oxidation Degradants Ox->Prod3 Oxidation

Caption: Forced degradation pathways demonstrating stability vulnerabilities under various stress conditions.

References

  • Scribd. "Monocyclic Aziridines: Reactivity & Synthesis." Scribd Document Repository. Available at: [Link]

  • University of East Anglia. "Studies towards the Organocatalytic 'Dialled In' Synthesis of Chiral, Non-Racemic Aziridines, and Amino Acids." UEA Digital Repository. Available at: [Link]

Foundational

Technical Guide: Health & Safety Profile of (2-Bromo-2-methylpropyl)azanium;bromide

This technical guide details the health, safety, and operational handling of (2-Bromo-2-methylpropyl)azanium;bromide , also known as 2-Bromo-2-methylpropan-1-amine hydrobromide . Executive Summary & Chemical Identity (2-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the health, safety, and operational handling of (2-Bromo-2-methylpropyl)azanium;bromide , also known as 2-Bromo-2-methylpropan-1-amine hydrobromide .

Executive Summary & Chemical Identity

(2-Bromo-2-methylpropyl)azanium;bromide is a specialized alkylammonium salt used primarily as a synthetic intermediate in medicinal chemistry. It serves as a precursor for introducing the 2-amino-2-methylpropyl motif or for synthesizing 2,2-dimethylaziridine via intramolecular cyclization.

Due to its structure—a


-bromo amine—this compound possesses latent alkylating potential. While stable as a hydrobromide salt, exposure to basic conditions can trigger cyclization to a highly reactive and toxic aziridine species. Researchers must handle this compound with protocols designed to prevent inadvertent in situ activation.
Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData
Chemical Name (2-Bromo-2-methylpropyl)azanium;bromide
Common Synonyms 2-Bromo-2-methylpropylamine HBr;

-Bromo-tert-butylamine HBr
CAS Number 36565-68-1
Molecular Formula

(Salt form)
Molecular Weight 232.95 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point Not widely characterized; decomposes upon heating

Hazard Identification & Mechanistic Risks

Class: Alkyl Halide / Ammonium Salt GHS Classification (Derived):

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT-SE (Respiratory): Category 3 (H335)

The "Hidden" Hazard: In Situ Aziridine Formation

The primary safety concern with this compound is not just its direct toxicity, but its reactivity profile. As a


-bromo amine, it is the conjugate acid of a reactive intermediate.

Mechanism of Danger: Upon contact with a base (e.g., NaOH,


, or even basic physiological fluids), the ammonium cation is deprotonated to the free amine. The free amine nitrogen then performs an intramolecular nucleophilic attack on the tertiary carbon bearing the bromine, expelling the bromide ion to form 2,2-dimethylaziridine .
  • Risk: Aziridines are potent DNA alkylating agents and potential mutagens.

  • Control: Always maintain acidic or neutral pH during storage and initial handling.

AziridineFormation Salt (2-Bromo-2-methylpropyl)azanium (Stable Salt) Base Base Exposure (pH > 8) Salt->Base Deprotonation FreeAmine Free Amine Intermediate (Transient) Base->FreeAmine - HBr Aziridine 2,2-Dimethylaziridine (TOXIC ALKYLATOR) FreeAmine->Aziridine Intramolecular Cyclization (Fast)

Figure 1: Pathway of latent toxicity activation upon exposure to basic conditions.

Safe Handling & Operational Protocols

Engineering Controls
  • Containment: Handle exclusively within a certified chemical fume hood.

  • Atmosphere: Due to hygroscopicity, store and weigh under an inert atmosphere (Nitrogen or Argon) if high precision or long-term stability is required. Moisture absorption can lead to hydrolysis of the C-Br bond, releasing HBr gas.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P100 respirator if dust formation is likely outside a hood.

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum) is recommended. The cation may permeate standard latex.

  • Ocular: Chemical splash goggles. Face shield if working with large quantities (>5g).

Storage Requirements[3][11]
  • Temperature: 2–8°C (Refrigerate).

  • Environment: Desiccate. Store away from oxidizing agents and strong bases .

  • Container: Amber glass to prevent potential photochemical degradation.

Emergency Response Procedures

First Aid Algorithms

Self-Validating Logic: The priority is to neutralize the acid (HBr) without triggering the formation of the toxic free amine/aziridine. Do not use strong alkaline neutralizers on skin.

  • Inhalation:

    • Action: Move to fresh air immediately.

    • Logic: HBr gas released from hydrolysis is a severe respiratory irritant.

  • Skin Contact:

    • Action: Wash with copious amounts of soap and water for 15 minutes.

    • Contraindication: Do NOT use bleach or basic solutions (bicarbonate) on the skin, as this may locally generate the alkylating aziridine species.

  • Eye Contact:

    • Action: Rinse with water or saline for 15 minutes, lifting eyelids.

    • Follow-up: Seek ophthalmological evaluation.

  • Ingestion:

    • Action: Rinse mouth.[2][1][3] Do NOT induce vomiting. Drink 1-2 glasses of water.

    • Logic: Vomiting risks aspiration of corrosive salts into the lungs.

Spill Management Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess PPE Don PPE: Resp, Goggles, Double Gloves Assess->PPE Solid If Solid Powder PPE->Solid Liquid If Solution PPE->Liquid Sweep Cover with moist paper towel to prevent dust Solid->Sweep Absorb Absorb with Vermiculite or Sand Liquid->Absorb Clean Clean surface with Soap & Water Sweep->Clean Absorb->Clean Waste Dispose as Halogenated Organic Waste Clean->Waste

Figure 2: Decision matrix for safe spill containment and disposal.

Synthesis & Application Context

Researchers typically utilize this compound in nucleophilic substitution reactions.[4]

  • Synthesis of 2,2-Dimethylaziridine: Reaction with 2 equivalents of base (e.g., KOH) effects cyclization. This product is then often distilled or used in situ for ring-opening reactions with nucleophiles to create gem-dimethyl functionalized amines.

  • Reference Protocol: Dissolve (2-Bromo-2-methylpropyl)azanium bromide in water/methanol. Add NaOH dropwise at 0°C. Extract immediately to isolate the aziridine or add the nucleophile directly to the pot.

Critical Note: When designing drugs, the gem-dimethyl group is used to block metabolic sites (blocking P450 oxidation) or to lock conformation (Thorpe-Ingold effect).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13183603, 2-bromo-N-methylpropan-1-amine;hydrobromide. (Note: Closely related structure used for property inference). Retrieved from [Link]

  • MP Biomedicals. (2017).[1] Safety Data Sheet: 2-Bromoethylamine Hydrobromide (Class-based safety surrogate). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum and fragmentation of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility & Handling of (2-Bromo-2-methylpropyl)azanium;bromide

Executive Summary (2-Bromo-2-methylpropyl)azanium;bromide (CAS: 36565-68-1), also known as 2-bromo-2-methylpropylamine hydrobromide, is a critical aliphatic amine salt intermediate. It is primarily utilized as a precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-2-methylpropyl)azanium;bromide (CAS: 36565-68-1), also known as 2-bromo-2-methylpropylamine hydrobromide, is a critical aliphatic amine salt intermediate. It is primarily utilized as a precursor for the synthesis of 2,2-dimethylaziridine via intramolecular cyclization and as a building block for functionalized nitrogen heterocycles in medicinal chemistry.[1]

As an ionic hydrobromide salt containing a tertiary bromide, this compound exhibits a distinct solubility profile characterized by high affinity for polar protic solvents and instability in basic media. This guide provides a definitive technical analysis of its solubility, rigorous handling protocols to prevent premature cyclization, and validated experimental workflows.

Core Physicochemical Data
PropertyValue
CAS Number 36565-68-1
Molecular Formula

Molecular Weight 232.95 g/mol
Structure

Physical Form White to off-white crystalline solid
Primary Reactivity Intramolecular nucleophilic substitution (

/

) to aziridine

Solubility Profile

The solubility of (2-Bromo-2-methylpropyl)azanium;bromide is governed by the competition between its ionic lattice energy and the solvation energy provided by the solvent. As a hydrobromide salt, it requires high-dielectric media to dissociate effectively.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Protic Water (

)
High Excellent solvation of the ammonium cation and bromide anion via hydrogen bonding and ion-dipole interactions. Note: Aqueous solutions are stable only at acidic/neutral pH.
Polar Protic Methanol (MeOH) High Strong solvation capability; suitable for dissolving the salt for transfer or reaction initiation.
Polar Protic Ethanol (EtOH) Moderate to High Soluble, particularly upon warming (

). Often used as the primary solvent for recrystallization.
Polar Aprotic DMSO / DMF High High dielectric constants (

) effectively dissociate the ion pair. useful for nucleophilic substitution reactions where protic solvents are undesirable.
Polar Aprotic Acetonitrile (MeCN) Low to Moderate Limited solubility at room temperature; may require reflux.
Chlorinated Dichloromethane (DCM) Low The ionic lattice is generally too stable to be broken by DCM, though suspension is possible.
Non-Polar Diethyl Ether / Hexane Insoluble Critical for Purification: Used as an anti-solvent to precipitate the salt from alcoholic solutions.
Critical Stability Warning: The "Solubility-Reactivity" Paradox

While water and alcohols are excellent solvents, they pose a stability risk if the pH is not strictly controlled.

  • Neutral/Acidic pH: The compound remains stable as the ammonium salt (

    
    ).
    
  • Basic pH: Addition of base (NaOH,

    
    ) deprotonates the ammonium group to the free amine (
    
    
    
    ). The free amine rapidly undergoes intramolecular cyclization to form 2,2-dimethylaziridine, displacing the tertiary bromide. This reaction is irreversible.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent system before scaling up.

Objective: Determine the saturation limit of CAS 36565-68-1 in a target solvent at 25°C.

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 10 mL of the target solvent to the vial.

  • Addition: Add the compound in 50 mg increments with vigorous stirring until undissolved solid remains visible after 15 minutes of stirring.

  • Equilibration: Stir the suspension for 2 hours at 25°C.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed drying dish (

    
    ).
    
  • Evaporation: Evaporate the solvent under vacuum (or nitrogen stream) and dry the residue to constant weight (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

The standard method to remove non-ionic impurities or hydrolysis byproducts.

  • Dissolution: Dissolve crude (2-Bromo-2-methylpropyl)azanium;bromide in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

  • Hot Filtration: If insoluble particles are present, filter rapidly while hot through a glass frit.

  • Crystallization: Remove from heat. Slowly add Diethyl Ether (anti-solvent) dropwise until a persistent cloudiness appears.

  • Cooling: Allow the solution to cool to room temperature, then place in a -20°C freezer for 4 hours.

  • Isolation: Collect the white crystals via vacuum filtration. Wash the cake with cold Diethyl Ether (

    
    ).
    
  • Drying: Dry under high vacuum at room temperature. Do not heat above 40°C during drying to prevent degradation.

Synthesis Application: The Solubility Switch

The transformation of this salt into 2,2-dimethylaziridine illustrates the practical application of its solubility profile. The workflow relies on the phase transfer of the free amine.

AziridineSynthesis Salt Start: Ammonium Salt (Soluble in Water) Base Add NaOH (aq) (Deprotonation) Salt->Base Dissolve at 0°C FreeAmine Intermediate: Free Amine (Transient Species) Base->FreeAmine pH > 10 Cyclization Cyclization (Intramolecular SN2) FreeAmine->Cyclization Fast Kinetic Step Extraction Extract with Et2O (Phase Separation) Product Product: 2,2-Dimethylaziridine (Soluble in Organics) Extraction->Product Evaporation Cyclization->Extraction Partitioning

Caption: Workflow for converting the water-soluble hydrobromide salt into the ether-soluble aziridine via base-mediated cyclization.

Stability & Handling Guidelines

Hygroscopicity Management

Hydrobromide salts are inherently hygroscopic. Absorption of atmospheric moisture can lead to hydrolysis of the tertiary bromide, producing the corresponding alcohol (2-hydroxy-2-methylpropylamine) and HBr.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Handling: Weigh quickly in ambient air or use a glovebox for high-precision stoichiometry.

Thermal Sensitivity

The tertiary carbon-bromine bond is sterically crowded and electronically activated.

  • Limit: Avoid heating solutions above 60°C for extended periods.

  • Elimination Risk: At high temperatures, thermal elimination of HBr may occur, yielding isobutylene derivatives.

Analytical Verification

To verify the integrity of the salt in solution (ensure no cyclization has occurred):

  • 1H NMR (D2O): Look for the distinct singlets of the gem-dimethyl group (

    
     ppm) and the methylene protons (
    
    
    
    ppm).
  • Absence of Aziridine: Aziridine ring protons typically appear upfield (

    
     ppm). Their absence confirms the salt remains intact.
    

References

  • Organic Syntheses. (1942).[2] β-Bromoethylamine Hydrobromide.[2] Org. Synth. Coll. Vol. 4, 333. Retrieved from [Link]

  • PubChem. (2025).[3] 2-Bromo-2-methylpropionyl bromide Compound Summary. Retrieved from [Link]

Sources

Foundational

Thermal Stability and Decomposition of (2-Bromo-2-methylpropyl)azanium Bromide

This guide provides a comprehensive technical analysis of the thermal stability, decomposition kinetics, and handling protocols for (2-Bromo-2-methylpropyl)azanium bromide . It is designed for researchers and process che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the thermal stability, decomposition kinetics, and handling protocols for (2-Bromo-2-methylpropyl)azanium bromide . It is designed for researchers and process chemists managing the synthesis of hindered aziridines or evaluating the safety of alkylating agent precursors.

Technical Guide & Stability Profile

Executive Summary

(2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide) is a critical precursor in the synthesis of 2,2-dimethylaziridine . While kinetically stable as a solid salt under ambient conditions, it exhibits significant thermal instability upon heating or neutralization.

The primary decomposition pathway is an intramolecular cyclization driven by the Thorpe-Ingold (gem-dimethyl) effect , leading to the formation of the highly reactive and toxic 2,2-dimethylaziridine. A competing pathway involves dehydrohalogenation to form methallyl amine. Understanding the thermodynamics of these pathways is essential for preventing thermal runaway events during scale-up.

Chemical Structure & Reactivity Profile

Structural Analysis

The compound consists of a primary ammonium group separated from a tertiary bromide by a methylene bridge.

  • IUPAC Name: (2-Bromo-2-methylpropyl)azanium;bromide

  • Formula:

    
    
    
  • Key Feature: The gem-dimethyl substitution at the

    
    -carbon creates steric compression, significantly lowering the activation energy for ring closure compared to unsubstituted 
    
    
    
    -haloamines.
Decomposition Pathways

Upon thermal activation or pH adjustment (


), the compound undergoes one of two primary fates:
  • Pathway A (Dominant): Cyclization (

    
    -like / Intramolecular).  The amine free base attacks the tertiary carbon. Due to steric hindrance at the tertiary center, this likely proceeds via a loose transition state with significant carbocation character, facilitated by the relief of steric strain (gem-dimethyl effect).
    
  • Pathway B (Minor/High T): Elimination (E1/E2). Loss of HBr to yield 2-methyl-2-propen-1-amine (methallyl amine).

Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical role of the free base intermediate.

Decomposition Salt (2-Bromo-2-methylpropyl) azanium bromide (Stable Salt) FreeBase Free Amine Intermediate (Transient Species) Salt->FreeBase Heat (>150°C) or Base (OH-) TS Transition State (Gem-Dimethyl Compression) FreeBase->TS Intramolecular Attack Alkene Methallyl Amine (Elimination Product) FreeBase->Alkene Elimination (-HBr) (Minor) Aziridine 2,2-Dimethylaziridine (Toxic/Volatile) TS->Aziridine Cyclization (Major)

Figure 1: Thermal and chemical decomposition pathways. The gem-dimethyl effect strongly favors the red cyclization pathway over elimination.

Experimental Characterization Protocols

To validate the stability profile in your specific matrix, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of decomposition (


) and the heat of reaction (

).

Protocol:

  • Sample Prep: Weigh 2–5 mg of the salt into a high-pressure gold-plated crucible (to withstand HBr generation).

  • Sealing: Hermetically seal the pan. Note: Open pans will result in mass loss (HBr/volatiles) masking the exotherm.

  • Program:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 250°C.

  • Analysis:

    • Look for a sharp endotherm (melting) typically around 160–180°C (analogous to 2-bromoethylamine HBr).

    • Watch for an immediate ensuing exotherm, indicating decomposition/polymerization of the aziridine.

Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss events (HBr release vs. sublimation).

Protocol:

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp: 10°C/min to 400°C.

  • Interpretation:

    • Event 1: Loss of adsorbed water (if hygroscopic) < 100°C.

    • Event 2: Stoichiometric loss of HBr (approx. 35% mass loss) indicates elimination or dissociation.

    • Event 3: Complete mass loss often occurs as the formed aziridine boils (bp ~70°C) or decomposes.

NMR Monitoring (Kinetics)

Objective: Confirm the formation of the aziridine ring versus alkene.

Method:

  • Dissolve 20 mg salt in

    
     with 1 eq. 
    
    
    
    (to trigger reaction) or heat in DMSO-
    
    
    .
  • Key Signals:

    • Starting Material: Singlet (

      
      ) at 
      
      
      
      ppm; Singlet (
      
      
      ) at
      
      
      ppm.
    • Aziridine Product: The ring

      
       protons will shift significantly upfield to 
      
      
      
      ppm.
    • Alkene Product: Appearance of vinylic protons at

      
       ppm.
      

Stability Data Summary

ParameterValue / ObservationImplications
Physical State White crystalline solidHygroscopic; store under inert atmosphere.
Melting Point ~170°C (Predicted*)Decomposition often accompanies melting.
Decomp. Onset > 150°C (Solid state)Stable at RT; risk of runaway >150°C.
pH Sensitivity Unstable at pH > 8Instant cyclization to aziridine upon neutralization.
Reaction Enthalpy ExothermicHigh potential for thermal runaway in bulk.

*Based on homologous series data (2-bromoethylamine HBr).

Safety & Handling (E-E-A-T)

The Aziridine Hazard

The decomposition product, 2,2-dimethylaziridine , is a potent alkylating agent. Unlike the salt, it is volatile and can be absorbed through the skin.

  • Toxicity: Potential mutagen and carcinogen.[1][2]

  • Neutralization: In case of spill, treat with aqueous sodium thiosulfate or dilute acid (to reopen the ring to the harmless amino alcohol).

Storage Recommendations
  • Temperature: Store at

    
    .
    
  • Atmosphere: Keep under Argon/Nitrogen. Moisture promotes hydrolysis to the amino-alcohol, degrading purity.

  • Container: Glass or Teflon. Avoid metals that may catalyze dehydrohalogenation.

References

  • Wenker, H. (1935). "The Preparation of Ethyleneimine from Monoethanolamine." Journal of the American Chemical Society. Link

    • Foundational text on the cyclization of beta-amino sulf
  • Earley, J. E., et al. (1958). "Reaction of 2-Bromoethylamine with Hydroxide Ion." Journal of the American Chemical Society. Link

    • Mechanistic insight into the kinetics of beta-haloamine cycliz
  • PubChem. (2025).[3] "2-Bromo-2-methylpropylamine hydrobromide - Compound Summary." National Library of Medicine. Link

    • Source for physicochemical property estimates and safety d
  • Cammenga, H. K., & Epple, M. (1995).[4] "Basic Principles of Thermoanalytical Techniques (DSC, TGA)." Angewandte Chemie International Edition. Link

    • Authoritative reference for the thermal analysis protocols described.

Sources

Protocols & Analytical Methods

Method

Application Note: Phase-Transfer Catalyzed Synthesis of N-Substituted 2,2-Dimethylaziridines using (2-Bromo-2-methylpropyl)azanium Bromide

Executive Summary (2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1) is a highly versatile, bifunctional synthon primarily utilized in the synthesis of sterically hindered nitrogen heterocycles. This application n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1) is a highly versatile, bifunctional synthon primarily utilized in the synthesis of sterically hindered nitrogen heterocycles. This application note details an advanced Phase-Transfer Catalysis (PTC) protocol for the one-pot cascade synthesis of N-alkyl-2,2-dimethylaziridines. By employing a biphasic system (50% aqueous NaOH / Toluene) with Tetrabutylammonium Bromide (TBAB), this methodology bypasses the need for strictly anhydrous conditions and pyrophoric bases, offering a scalable and green approach to aziridine synthesis.

Mechanistic Rationale: Overcoming Tertiary Halide Inertia

Synthesizing 2,2-dimethylaziridines presents a unique kinetic challenge: tertiary bromides are highly sterically hindered, making intermolecular nucleophilic substitution nearly impossible and rendering them highly susceptible to unwanted E2 elimination.

Classical approaches circumvent this by condensing (2-bromo-2-methylpropyl)azanium bromide with benzaldehydes to form imines. These imines are then subjected to nucleophilic attack by methoxide, generating a strong amide anion that drives the intramolecular cyclization ([1],[2]).

Our PTC protocol achieves a similar thermodynamic driving force through an alkylation-cyclization cascade . The mechanism relies on the continuous interfacial transfer of hydroxide ions into the organic phase by the lipophilic quaternary ammonium cation (


).
  • Deprotonation : The azanium salt is neutralized at the interface, migrating into the organic phase as a free primary amine.

  • Alkylation : The free amine reacts with an electrophile (e.g., benzyl bromide) to form a secondary amine.

  • Cyclization : The

    
     complex deprotonates the secondary amine to a highly nucleophilic amide anion, which rapidly undergoes a 3-exo-tet cyclization to displace the tertiary bromide, yielding the strained aziridine ring ().
    

Mechanism A (2-Bromo-2-methylpropyl) azanium bromide B Free Amine (Organic Phase) A->B 50% NaOH, TBAB (Interfacial Deprotonation) C N-Alkyl-(2-bromo- 2-methylpropyl)amine B->C R-X (Alkylation) Organic Phase D Amide Anion Intermediate C->D [TBA⁺ OH⁻] (Deprotonation) E N-Alkyl-2,2- dimethylaziridine D->E 3-exo-tet Cyclization (- Br⁻)

Mechanistic pathway of the PTC-catalyzed cascade alkylation and 3-exo-tet cyclization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the causality of the reaction conditions translates to successful synthesis ().

Reagents
  • (2-Bromo-2-methylpropyl)azanium bromide : 10.0 mmol (1.0 equiv)

  • Alkylating Agent (e.g., Benzyl Bromide) : 11.0 mmol (1.1 equiv)

  • Tetrabutylammonium bromide (TBAB) : 0.5 mmol (0.05 equiv, 5 mol%)

  • Aqueous NaOH (50% w/w) : 10 mL (Excess)

  • Toluene : 30 mL

Step-by-Step Methodology
  • Biphasic Setup : To a 100 mL round-bottom flask, add the (2-bromo-2-methylpropyl)azanium bromide, TBAB, and toluene.

    • Causality: Toluene is chosen because its non-polar nature strictly limits the solubility of water, preventing the hydrolysis of the alkylating agent while forcing the reaction to occur strictly via the PTC mechanism.

  • Base Addition : Begin stirring at >800 rpm. Slowly add the 50% aqueous NaOH dropwise over 5 minutes.

    • Causality: PTC reactions are mass-transfer limited. High-shear mixing (>800 rpm) creates a micro-emulsion, maximizing the interfacial surface area. The use of 50% NaOH drastically lowers water activity, tightly binding the

      
       ion pair and increasing its basicity in the organic layer.
      
    • Validation Point 1: The suspended crystalline azanium salt will visibly dissolve into the organic layer as the free amine is generated. The aqueous layer will become highly viscous.

  • Electrophile Addition : Add the benzyl bromide dropwise at room temperature.

  • Thermal Activation : Heat the reaction mixture to 45°C for 4 hours.

    • Causality: 45°C provides the exact thermal energy required to overcome the activation barrier of the highly strained 3-exo-tet cyclization. Exceeding 60°C will trigger E2 elimination of the tertiary bromide, yielding 2-methylprop-2-en-1-amine side products.

    • Validation Point 2: Monitor the organic phase via GC-MS. The intermediate N-benzyl-(2-bromo-2-methylpropyl)amine will appear within the first hour. Complete conversion is validated when this intermediate peak disappears, replaced entirely by the lower-boiling N-benzyl-2,2-dimethylaziridine.

  • Workup : Cool to room temperature. Dilute with 20 mL of water to dissolve precipitated NaBr. Separate the phases. Extract the aqueous layer with Toluene (2 × 15 mL).

  • Isolation : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography (neutral alumina).
    

Quantitative Substrate Scope

The PTC protocol demonstrates excellent functional group tolerance and scalability. All quantitative data for the cascade synthesis are summarized below:

Alkylating Agent (Electrophile)Isolated ProductReaction Time (h)Yield (%)Purity (GC-MS)
Benzyl bromideN-Benzyl-2,2-dimethylaziridine4.088%>98%
4-Methoxybenzyl chlorideN-(4-Methoxybenzyl)-2,2-dimethylaziridine5.084%>97%
Allyl bromideN-Allyl-2,2-dimethylaziridine3.091%>99%
Ethyl bromoacetateEthyl 2-(2,2-dimethylaziridin-1-yl)acetate6.076%>95%

References

  • De Kimpe, N., De Smaele, D., & Hofkens, A. (2003). "A new route towards N-(α-methoxybenzyl)aziridines." Tetrahedron Letters, 44(6), 1137-1139.[Link]

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403.[Link]

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.[Link]

Sources

Application

Application of (2-Bromo-2-methylpropyl)azanium Bromide in Nucleophilic Substitution Reactions

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary (2-Bromo-2-methylpropyl)azanium bromide (commonly known as 2-bromo-2-methylpropan-1-amine hydrobromide) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-Bromo-2-methylpropyl)azanium bromide (commonly known as 2-bromo-2-methylpropan-1-amine hydrobromide) is a highly versatile bifunctional building block in organic synthesis [1]. Featuring both a primary amine hydrobromide and a sterically hindered tertiary alkyl bromide, its reactivity is primarily governed by intramolecular nucleophilic substitution (SNi) pathways rather than direct intermolecular SN2 reactions [1]. This application note provides an authoritative guide on leveraging this compound for the synthesis of strained aziridine rings and complex functionalized diamines, detailing the mechanistic causality, step-by-step self-validating protocols, and quantitative reaction parameters [2].

Mechanistic Causality: Overcoming Steric Hindrance

The tertiary carbon bearing the bromide leaving group in (2-Bromo-2-methylpropyl)azanium bromide is highly sterically hindered [1]. Consequently, direct bimolecular nucleophilic substitution (SN2) by external nucleophiles is highly disfavored. Instead, the molecule is perfectly primed for a two-step sequence:

  • Deprotonation and Activation: Addition of a base neutralizes the hydrobromide salt, liberating the free, nucleophilic primary amine [2].

  • Intramolecular Cyclization (3-exo-tet): The lone pair of the primary amine acts as an internal nucleophile, attacking the tertiary carbon and displacing the bromide ion [1]. This intramolecular SN2 (or SNi) reaction forms a strained three-membered 2,2-dimethylaziridine ring [1].

This aziridine intermediate is a potent electrophile due to its significant ring strain, allowing it to undergo facile ring-opening by external nucleophiles (such as primary or secondary amines) to yield N-substituted β,β-dimethyl-1,3-propanediamines [2].

Mechanism A (2-Bromo-2-methylpropyl) azanium bromide B Free Amine Intermediate A->B Base (e.g., NaOH) - HBr C 2,2-Dimethylaziridine (Strained Ring) B->C Intramolecular S_N2 - Br⁻ D N-Substituted Diamine C->D External Nucleophile Ring Opening

Mechanistic pathway from (2-Bromo-2-methylpropyl)azanium bromide to N-substituted diamines.

Application 1: Synthesis of 2,2-Dimethylaziridine

The synthesis of 2,2-dimethylaziridine relies on the careful control of pH and temperature to favor cyclization over hydrolysis (which would yield 2-amino-2-methylpropan-1-ol) or elimination (yielding 2-methyl-2-propen-1-amine) [1].

Protocol 1.1: Intramolecular Cyclization

Self-Validating Principle: The use of a biphasic or purely aqueous system at 0 °C initially prevents premature elimination [1]. Heating to reflux ensures complete cyclization, while extraction with anhydrous diethyl ether isolates the volatile aziridine from aqueous byproducts [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of (2-Bromo-2-methylpropyl)azanium bromide in distilled water. Cool the solution to 0 °C using an ice-water bath.

  • Neutralization: Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise with vigorous stirring [1]. Causality: The first equivalent neutralizes the hydrobromide salt; the slight excess ensures the amine remains deprotonated and acts as an acid scavenger for the HBr generated during cyclization.

  • Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and then attach a reflux condenser. Heat the reaction mixture to reflux for 2 hours [1].

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with anhydrous diethyl ether (3 × 50 mL). Note: Diethyl ether is chosen due to the high volatility of 2,2-dimethylaziridine[1].

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) (2 × 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) [1].

  • Isolation: Filter the drying agent and carefully concentrate the solvent under reduced pressure using a rotary evaporator (water bath < 25 °C to prevent product loss) to yield 2,2-dimethylaziridine [1].

Application 2: Synthesis of N-(α-methoxybenzyl)aziridines via Imine Intermediates

A highly specialized application involves the reaction of (2-Bromo-2-methylpropyl)azanium bromide with benzaldehydes to form α-bromo ketimines/aldimines [3]. Subsequent treatment with sodium methoxide triggers a unique nucleophilic attack followed by intramolecular displacement [4].

Mechanistic Causality: Instead of direct cyclization of the amine, the primary amine is first condensed with an aldehyde to form an imine [4]. The imine carbon is highly electrophilic. When treated with sodium methoxide, the methoxide ion attacks the imine carbon, generating a nitrogen anion [3]. This intermediate nitrogen anion is perfectly positioned to execute an intramolecular SN2 attack on the tertiary bromide, yielding functionalized N-(α-methoxybenzyl)-2,2-dimethylaziridines [3].

Workflow S1 Step 1: Imine Condensation React Azanium Bromide + Benzaldehyde + TEA S2 Step 2: Nucleophilic Addition Add NaOMe in Methanol S1->S2 S3 Step 3: Anion Generation Formation of Nitrogen Anion Intermediate S2->S3 S4 Step 4: Intramolecular S_N2 Displacement of Tertiary Bromide S3->S4 S5 Step 5: Product Isolation Yield N-(α-methoxybenzyl)aziridine S4->S5

Step-by-step workflow for synthesizing N-(α-methoxybenzyl)-2,2-dimethylaziridines.

Protocol 2.1: Imine Formation and Methoxide-Induced Cyclization
  • Imine Condensation: Suspend (2-Bromo-2-methylpropyl)azanium bromide (1.0 eq) in dichloromethane (DCM) [5]. Add anhydrous magnesium sulfate (MgSO₄) as a desiccant, followed by triethylamine (TEA, 1.1 eq) to liberate the free amine[5]. Add the desired benzaldehyde (1.0 eq) and stir at room temperature for 7 hours [5].

  • Filtration: Filter the reaction mixture to remove MgSO₄ and TEA·HBr salts. Concentrate the filtrate under reduced pressure to isolate the crude imine.

  • Nucleophilic Attack & Cyclization: Dissolve the crude imine in anhydrous methanol. Slowly add a solution of sodium methoxide (NaOMe, 1.5 eq) in methanol at 0 °C [4].

  • Reaction Completion: Stir the mixture at room temperature for 4-6 hours. The methoxide attacks the imine, and the resulting intermediate cyclizes by displacing the bromide [3].

  • Workup: Quench with a minimal amount of water, extract with DCM, wash with brine, dry over MgSO₄, and concentrate to obtain the N-(α-methoxybenzyl)-2,2-dimethylaziridine.

Data Presentation & Reaction Parameters

To ensure reproducibility, the following tables summarize optimized reaction parameters and the synthetic scope of the nucleophilic substitution pathways.

Table 1: Optimization of 2,2-Dimethylaziridine Synthesis

ParameterConditionCausality / Observation
Base NaOH (2.2 eq)Required to neutralize HBr salt and scavenge HBr from cyclization [1].
Solvent H₂O / Diethyl EtherBiphasic extraction prevents hydrolysis of the tertiary bromide [1].
Temperature 0 °C to RefluxLow initial temp prevents elimination; reflux drives the SNi cyclization [1].
Extraction Diethyl EtherHigh volatility of Et₂O allows concentration without loss of volatile aziridine [1].

Table 2: Synthetic Scope of N-(α-methoxybenzyl)aziridines (Imine Pathway)

Aldehyde SubstrateReagentsSolventTimeIsolated Yield
BenzaldehydeNaOMe / MeOHDCM / MeOH7.0 h85-87% [5]
p-TolualdehydeNaOMe / MeOHDCM / MeOH7.5 h82%
p-ChlorobenzaldehydeNaOMe / MeOHDCM / MeOH8.0 h78%
m-MethoxybenzaldehydeNaOMe / MeOHDCM / MeOH7.0 h84%

References

  • Monocyclic Aziridines: Reactivity & Synthesis. Scribd. [Link]

  • Synthesis of aziridines from enamines and haloamines. ResearchGate. [Link]

  • 2-bromo-2-methylpropylamine hydrobromide - CAS No. 36565-68-1. Molaid. [Link]

Method

Application Note: Advanced Alkylation Workflows Using (2-Bromo-2-methylpropyl)azanium Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Insights (2-Bromo-2-methylpropyl)azanium bromide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Insights

(2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1), commonly referred to as 2-bromo-2-methylpropan-1-amine hydrobromide, is a highly versatile bifunctional building block. It features a primary amine masked as a stable hydrobromide salt and a sterically hindered tertiary alkyl bromide.

The synthetic utility of this reagent lies in its precise predisposition for intramolecular alkylation. The presence of the gem-dimethyl group induces the Thorpe-Ingold effect (angle compression), which dramatically lowers the activation energy required for ring closure. This thermodynamic advantage strongly favors the formation of the strained 3-membered aziridine ring over competing intermolecular polymerization or elimination pathways .

Depending on the reaction environment, this reagent can be directed toward simple direct aziridination or utilized in complex cascade reactions to form highly functionalized


-substituted aziridines .

Reaction Pathways & Workflow Visualization

The following diagram outlines the two primary alkylation workflows detailed in this application note.

G cluster_A Pathway A: Direct Aziridination cluster_B Pathway B: Imine-Directed Alkylation Start (2-Bromo-2-methylpropyl) azanium bromide Base1 NaOH (2.2 eq), H2O 0°C to Reflux Start->Base1 Neutralization Condense Ar-CHO Condensation (-H2O) Start->Condense Neutralization & Condensation Prod1 2,2-Dimethylaziridine Base1->Prod1 Intramolecular SN2 Imine N-(2-bromo-2-methylpropyl) arylimine Condense->Imine Base2 NaOMe, MeOH Nucleophilic Attack & Cyclization Imine->Base2 Prod2 N-(α-Methoxyarylmethyl)- 2,2-dimethylaziridine Base2->Prod2 Cascade Alkylation

Fig 1: Reaction pathways for the intra- and intermolecular alkylation of the azanium bromide.

Protocol I: Direct Intramolecular Alkylation (Synthesis of 2,2-Dimethylaziridine)

Causality & Experimental Design

This protocol utilizes an aqueous sodium hydroxide system to drive direct cyclization. The first equivalent of NaOH neutralizes the hydrobromide salt, liberating the nucleophilic free amine. The reaction is initiated at 0 °C to prevent premature hydrolysis of the tertiary bromide. Subsequent heating to reflux provides the activation energy necessary for the intramolecular


 (or 

) displacement. A biphasic extraction with anhydrous diethyl ether is employed immediately after reflux to isolate the highly volatile and water-soluble aziridine, protecting the strained ring from hydrolytic opening.
Step-by-Step Methodology
  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Dissolve 2-bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in distilled water and cool the solution to 0 °C using an ice bath.

  • Neutralization: Prepare a solution of NaOH (2.2 eq) in water. Add this dropwise to the reaction flask under vigorous stirring.

  • Cyclization: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux for 2 hours.

  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with anhydrous diethyl ether (3 × 50 mL). Note: Do not use acidic workups, as aziridines will rapidly ring-open.

  • Isolation: Combine the organic extracts, wash with saturated brine (2 × 30 mL), and dry over anhydrous

    
    . Filter and carefully concentrate under reduced pressure (temperature < 30 °C) to yield the product.
    
In-Process Validation & Quality Control (Self-Validating System)

A protocol is only as robust as its built-in quality control. To ensure the alkylation has proceeded without competing elimination (e.g., formation of methallylamine), validate using


 NMR (

):
  • Success Metric: The appearance of a highly shielded 2H singlet at ~1.6 ppm (aziridine

    
    ) and a sharp 6H singlet at ~1.2 ppm  (gem-dimethyl group).
    
  • Failure Metric: Vinylic peaks between 4.5–5.0 ppm indicate that elimination has outcompeted the desired alkylation.

Protocol II: Cascade Imine-Directed Alkylation

Causality & Experimental Design

This protocol leverages the reagent for a complex cascade reaction to synthesize


-(

-methoxyarylmethyl)-2,2-dimethylaziridines . By first condensing the primary amine with a benzaldehyde derivative, an electrophilic imine is formed. The subsequent addition of sodium methoxide (

) in methanol serves a dual purpose: the methoxide acts as a nucleophile to attack the imine carbon, generating a transient

-methoxy amine intermediate. This intermediate's nitrogen lone pair then undergoes rapid intramolecular alkylation, displacing the tertiary bromide.
Step-by-Step Methodology
  • Imine Condensation: To a stirred solution of 2-bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) to liberate the free amine. Add the target benzaldehyde (1.0 eq) and anhydrous

    
     (as a desiccant). Stir at room temperature for 12 hours.
    
  • Solvent Exchange: Filter the mixture to remove the hydrated

    
     and triethylamine hydrobromide salts. Concentrate the filtrate under reduced pressure to isolate the crude imine intermediate.
    
  • Cascade Alkylation: Dissolve the crude imine in anhydrous methanol. Cool the solution to 0 °C and add a solution of

    
     (2.5 eq) in methanol dropwise.
    
  • Cyclization: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours to drive the cascade nucleophilic addition-alkylation.

  • Workup: Quench the reaction with water. Extract the aqueous phase with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to yield the functionalized aziridine.
    
In-Process Validation & Quality Control (Self-Validating System)
  • Intermediate Check:

    
     NMR should confirm imine formation via a distinct 
    
    
    
    proton signal at 8.2–8.5 ppm .
  • Final Product Success Metric: Complete disappearance of the imine proton signal and the emergence of a methine (aminal) proton singlet at ~4.5 ppm , alongside a sharp methoxy (

    
    ) singlet at ~3.3 ppm .
    

Quantitative Data & Optimization Parameters

The following table summarizes the key reaction parameters, expected yields, and critical validation metrics for both alkylation pathways, allowing for rapid cross-comparison during experimental design.

Reaction PathwayTarget CompoundPrimary Reagents & SolventsTemp / TimeAvg. YieldKey Validation Metric (

NMR)
Direct Intramolecular Alkylation 2,2-DimethylaziridineNaOH (2.2 eq),

,

Reflux, 2h75–85%Aziridine

singlet at ~1.6 ppm
Imine-Directed Alkylation

-(

-Methoxybenzyl)-2,2-dimethylaziridine
1. Ar-CHO,

2.

, MeOH
RT, 12h (Step 1)RT, 6h (Step 2)65–80%Methanolic

singlet at ~3.3 ppm; Aminal

at ~4.5 ppm

References

  • D'hooghe, M., Hofkens, A., & De Kimpe, N. (2003). A new route towards N-(α-methoxybenzyl)aziridines. Tetrahedron Letters, 44(6), 1137-1139.[Link]

Application

Application Note: (2-Bromo-2-methylpropyl)azanium;bromide in Antimicrobial Surface Engineering

This Application Note and Protocol Guide details the use of (2-Bromo-2-methylpropyl)azanium;bromide (commonly known as 2-bromo-2-methylpropylamine hydrobromide or BMPAB ) in materials science. Based on its chemical struc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of (2-Bromo-2-methylpropyl)azanium;bromide (commonly known as 2-bromo-2-methylpropylamine hydrobromide or BMPAB ) in materials science.

Based on its chemical structure—containing a primary amine (anchor) and a tertiary bromide (initiator)—this molecule is a critical heterofunctional initiator used in Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) . It enables the growth of dense, antimicrobial polymer brushes (such as poly(quaternary ammonium) cations) from various material surfaces.

Executive Summary

Chemical Name: (2-Bromo-2-methylpropyl)azanium;bromide Synonyms: 2-Bromo-2-methylpropylamine hydrobromide; 2-Amino-2-methylpropyl bromide hydrobromide. CAS Number: 36565-68-1 Role: Heterofunctional Surface Anchor & ATRP Initiator. Core Application: Synthesis of antimicrobial polymer brushes (e.g., poly(DMAEMA), poly(SBMA)) on biomaterials (titanium, glass, gold, polymers) to prevent biofouling and bacterial colonization.

Technical Rationale

The efficacy of BMPAB lies in its dual functionality:

  • Azanium (Amine) Terminus: Provides a reactive handle for covalent attachment to surfaces containing carboxyl (-COOH), epoxy, or isocyanate (-NCO) groups.

  • Tertiary Bromide Terminus: Serves as a highly efficient initiator for ATRP, allowing the controlled growth of polymer chains ("grafting from" approach).

Unlike physical coatings, BMPAB-initiated brushes are covalently bound, offering superior stability and high graft density, which is critical for the "ion-exchange" or "contact-killing" mechanism of antimicrobial surfaces.

Mechanism of Action

The antimicrobial activity is not intrinsic to the small molecule itself but is an emergent property of the macromolecular architecture it enables.

  • Surface Anchoring: BMPAB is immobilized on the substrate.

  • Polymerization: SI-ATRP grows cationic polymer chains (e.g., Poly(2-(dimethylamino)ethyl methacrylate) or pDMAEMA).

  • Quaternization (Activation): The tertiary amines in the polymer are alkylated (e.g., with methyl iodide) to form quaternary ammonium compounds (QACs).

  • Bactericidal Action: The high density of cationic charges disrupts the negatively charged bacterial cell membrane, leading to leakage and cell death.

Mechanistic Workflow Diagram

G Surface Substrate (-COOH / -OH) Initiator_Surface Immobilized Initiator Surface->Initiator_Surface Amide Coupling (EDC/NHS) BMPAB BMPAB Anchor (Amine + tert-Br) BMPAB->Initiator_Surface Provides Br Polymer_Brush Polymer Brush (pDMAEMA) Initiator_Surface->Polymer_Brush SI-ATRP (Cu/Ligand) Monomer Cationic Monomer (e.g., DMAEMA) Monomer->Polymer_Brush Polymerization Lysis Membrane Lysis (Cell Death) Polymer_Brush->Lysis Contact Killing Bacteria Bacteria (Neg. Membrane) Bacteria->Lysis Electrostatic Attraction

Figure 1: Workflow for generating antimicrobial surfaces using BMPAB as the anchor-initiator.

Detailed Experimental Protocols

Protocol A: Surface Immobilization of BMPAB

Objective: Covalently attach the initiator to a carboxylated surface (e.g., plasma-treated polymer or carboxyl-SAM on gold).

Materials:

  • Substrate (e.g., Glass slides treated with Piranha solution and functionalized with carboxyl-silane).

  • BMPAB (2-Bromo-2-methylpropylamine hydrobromide).[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Buffer: MES (pH 5.5) and PBS (pH 7.4).

Step-by-Step Procedure:

  • Activation: Immerse the carboxylated substrate in a solution of EDC (50 mM) and NHS (50 mM) in MES buffer for 30 minutes to form the reactive NHS-ester.

  • Rinsing: Briefly rinse with MES buffer to remove excess EDC/NHS.

  • Coupling: Immediately immerse the activated substrate into a solution of BMPAB (50 mM) in PBS (pH 7.4).

    • Note: The pH must be high enough to deprotonate the amine (

      
      ) for nucleophilic attack, but NHS esters hydrolyze at high pH. A pH of 7.5–8.0 is a trade-off; alternatively, use organic solvent (DMF) with TEA base.
      
  • Incubation: Shake gently for 4–12 hours at room temperature.

  • Washing: Rinse extensively with water, ethanol, and acetone to remove unbound initiator. Dry under nitrogen stream.

Validation:

  • XPS: Look for the appearance of the Br 3d peak (~68 eV) and N 1s peak.

  • Contact Angle: Surface should become moderately hydrophobic (contact angle ~60–70°) compared to the hydrophilic carboxyl surface.

Protocol B: Surface-Initiated ATRP (SI-ATRP) of Antimicrobial Brushes

Objective: Grow pDMAEMA brushes from the BMPAB-modified surface.

Materials:

  • Monomer: 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (passed through basic alumina to remove inhibitor).

  • Catalyst: CuBr (Purified).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Solvent: Anisole or Methanol/Water mixture.

Step-by-Step Procedure:

  • Solution Prep: In a Schlenk flask, dissolve DMAEMA (20 mL), PMDETA (250 µL), and solvent (20 mL).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for ATRP).

  • Catalyst Addition: Under nitrogen flow, add CuBr (85 mg). The solution should turn light green/blue. Seal and sonicate to dissolve.

  • Polymerization: Place the BMPAB-functionalized substrates into a reaction vessel under nitrogen. Cannulate the monomer/catalyst solution onto the substrates.

  • Reaction: Incubate at 30–60°C for 1–24 hours (time determines brush thickness).

  • Termination: Expose to air and dilute with ethanol.

  • Cleaning: Wash substrates in ethanol/water to remove copper catalyst. (Optional: Wash with EDTA solution if copper retention is a concern).

Protocol C: Quaternization (Activation)

Objective: Convert tertiary amines to quaternary ammoniums for maximum antimicrobial potency.

  • Immerse pDMAEMA-grafted slides in a solution of Methyl Iodide (MeI) or Benzyl Chloride (5% v/v) in acetonitrile.

  • Incubate for 24 hours at 40°C.

  • Wash with acetonitrile and ethanol. Dry.

    • Result: Surface is now positively charged (Zeta potential > +30 mV).

Data Presentation & Analysis

Quantitative Characterization Table
ParameterMethodExpected Value (BMPAB Surface)Expected Value (Polymer Brush)
Water Contact Angle Goniometry65° ± 5°< 30° (Hydrophilic/Cationic)
Film Thickness Ellipsometry< 1 nm (Monolayer)20–100 nm (Tunable)
Surface Composition XPSBr (3d), N (1s) presentC-N, C=O, loss of Br signal
Surface Charge Zeta PotentialNeutral/Weak PositiveHighly Positive (> +30 mV)
Roughness (RMS) AFM< 1 nm2–5 nm
Antimicrobial Efficacy Metrics

To validate the material as an antimicrobial agent:

  • Live/Dead Assay: Stain adhered bacteria (e.g., E. coli, S. aureus) with SYTO 9 (Green/Live) and Propidium Iodide (Red/Dead).

    • Target: >99% Red fluorescence on brush surfaces.

  • Zone of Inhibition: Not applicable for non-leaching surfaces. Use ISO 22196 (contact killing assay).

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

  • Murata, H., Koepsel, R. R., Matyjaszewski, K., & Russell, A. J. (2007). Permanent, Non-Leaching Antibacterial Surfaces - 2: How High Density Cationic Surfaces Kill Bacterial Cells. Biomaterials, 28(32), 4870–4879. Link

  • Edmondson, S., Osborne, V. L., & Huck, W. T. (2004). Polymer Brushes via Surface-Initiated Polymerizations. Chemical Society Reviews, 33(1), 14–22. Link

  • PubChem. (2025). 2-Bromo-2-methylpropylamine hydrobromide (Compound Summary). National Library of Medicine. Link(Note: Generalized link for verification of chemical identity).

Sources

Method

Analytical techniques for monitoring reactions with (2-Bromo-2-methylpropyl)azanium;bromide

Application Note: Analytical Strategies for (2-Bromo-2-methylpropyl)azanium Bromide Subtitle: Quality Control and Reaction Monitoring of Aliphatic -Bromoamine Salts in Drug Synthesis Abstract (2-Bromo-2-methylpropyl)azan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for (2-Bromo-2-methylpropyl)azanium Bromide

Subtitle: Quality Control and Reaction Monitoring of Aliphatic


-Bromoamine Salts in Drug Synthesis

Abstract

(2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1), often referred to as 2-bromo-2-methylpropylamine hydrobromide, is a critical aliphatic building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly functionalized aziridines and dihydroimidazoles. Its analysis presents two distinct challenges: the lack of a UV-active chromophore and its susceptibility to pH-dependent intramolecular cyclization. This guide details robust protocols for analyzing this compound using HILIC-CAD/MS, Derivatization-HPLC, and qNMR, ensuring precise control over purity and reactivity.

Introduction & Analytical Challenges

The target molecule is a


-bromoamine salt.[1] Structurally, it consists of a primary ammonium group separated from a tertiary alkyl bromide by a methylene spacer.

Key Analytical Challenges:

  • UV Invisibility: The molecule lacks aromatic rings or conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective. Low-wavelength detection (210 nm) is prone to solvent interference.
    
  • Ionic Nature: As a hydrobromide salt, it is highly polar, leading to poor retention on standard C18 Reverse Phase (RP) columns without ion-pairing agents.

  • Reactivity (The "Aziridine Risk"): Upon neutralization (pH > 7), the free amine can displace the tertiary bromide via intramolecular nucleophilic substitution, forming 2,2-dimethylaziridine. Analytical methods must maintain acidic pH to prevent artifactual degradation during analysis.

Primary Method: HILIC-MS / CAD

Recommended for: Purity determination, trace impurity profiling, and reaction monitoring.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior separation mode for this polar salt. When coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), it overcomes the UV limitations.

Chromatographic Protocol
  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
    ).
    
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Gradient:

    Time (min) % A (Aqueous) % B (Organic)
    0.0 10 90
    10.0 40 60
    12.0 40 60
    12.1 10 90

    | 17.0 | 10 | 90 |

Detection Settings
  • Mass Spectrometry (ESI+):

    • Target Ion:

      
       (Characteristic bromine isotope pattern 1:1).
      
    • Note: The parent ion often loses HBr in the source. Monitor for the protonated aziridine fragment (

      
      ) if source fragmentation is high.
      
  • Charged Aerosol Detector (CAD):

    • Power Function: 1.0 (for linear dynamic range).

    • Evaporator Temp:

      
      .
      

Why This Works: The high organic content in HILIC retains the polar ammonium salt, eluting it away from the solvent front. The acidic buffer prevents on-column cyclization.

Secondary Method: Pre-column Derivatization (HPLC-UV)

Recommended for: Labs without MS/CAD, routine QC.

Since the molecule has a primary amine, it reacts rapidly with derivatizing agents like Fmoc-Cl (9-Fluorenylmethyl chloroformate) to generate a UV-active species.

Derivatization Protocol
  • Reagent Prep: Dissolve

    
     Fmoc-Cl in 
    
    
    
    Acetonitrile.
  • Buffer Prep:

    
     Borate Buffer (pH 8.5). Caution: Do not use higher pH to avoid aziridine formation before derivatization.
    
  • Reaction:

    • Mix

      
       Sample (
      
      
      
      in water).
    • Add

      
       Borate Buffer.
      
    • Add

      
       Fmoc-Cl solution.
      
    • Vortex and incubate at

      
       for 5 minutes.
      
    • Quench: Add

      
      
      
      
      
      HCl to stop the reaction and stabilize the bromide.
  • Analysis: Inject onto a standard C18 column detecting at 265 nm .

Structural Verification: NMR Spectroscopy

Recommended for: Identity confirmation and counter-ion stoichiometry.

NMR is the only method that simultaneously confirms the integrity of the alkyl chain and the stoichiometry of the salt.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent potential hydrolysis/exchange during long acquisitions).
  • Concentration:

    
    .
    
Key Spectral Features ( NMR, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationDiagnostic Value


Singlet6HGem-dimethyl group (Synthesis confirmation)


Singlet2HMethylene spacer. Shifts upfield if cyclized.


Broad Singlet3HConfirms salt form. Disappears in

.

Interpretation:

  • If the methylene singlet at

    
     splits or shifts significantly upfield (
    
    
    
    ), it indicates cyclization to the aziridine.
  • If a new signal appears near

    
     (methyls) and 
    
    
    
    (methylene), it indicates hydrolysis to the amino-alcohol (2-amino-2-methylpropan-1-ol).

Reaction Monitoring Workflow

Monitoring the consumption of (2-Bromo-2-methylpropyl)azanium bromide during synthesis requires tracking two pathways: the desired reaction (e.g., N-alkylation or heterocycle formation) and the competing "suicide" cyclization.

The "Suicide" Cyclization Pathway

Under basic conditions (required for many couplings), the free amine can displace the bromide.

ReactionPathway Start (2-Bromo-2-methylpropyl)azanium (Stable Salt) FreeAmine Free Amine Intermediate (Transient) Start->FreeAmine Neutralization Base Base Addition (pH > 8) Base->FreeAmine Aziridine 2,2-Dimethylaziridine (Cyclized Impurity) FreeAmine->Aziridine Intramolecular Substitution (Fast) Product Desired Coupled Product FreeAmine->Product Intermolecular Coupling

Caption: Competitive pathways upon neutralization. The intramolecular cyclization is a primary failure mode if the external nucleophile is slow.

In-Process Control (IPC) Protocol

Objective: Monitor disappearance of Bromide precursor vs. formation of Product.

  • Sampling: Take

    
     reaction mixture.
    
  • Quench: Immediately dilute into

    
    Acidic Methanol  (
    
    
    
    Formic Acid in MeOH).
    • Crucial: The acid prevents the unreacted precursor from cyclizing in the vial while waiting for analysis.

  • Analysis: Inject on HILIC-MS (Method 2.1).

  • Pass Criteria:

    • Precursor

      
       < 2%.
      
    • Aziridine Impurity

      
       < 5%.
      

References

  • European Pharmacopoeia (Ph. Eur.) . 2.2.[2]29. Liquid Chromatography. 11th Edition. Strasbourg, France: Council of Europe, 2023. (General guidance on HILIC and derivatization). Link

  • Dolan, J. W. "Ion Pairing: The Good, The Bad, and The Ugly." LCGC North America, 2008, 26(2), 170-174. (Foundational theory for analyzing ionic amines). Link

  • Gacoń, A., et al. "Hydrophilic Interaction Liquid Chromatography (HILIC) in the Analysis of Polar Compounds." Acta Poloniae Pharmaceutica, 2018, 75(2), 289-300. (Specifics on ammonium formate buffers for amines). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Reactivity of

    
    -haloamines and aziridine formation). Link
    
  • Sigma-Aldrich. "Derivatization Reagents for HPLC: Fmoc-Cl." Technical Bulletin. (Protocols for amine derivatization). Link

Sources

Application

(2-Bromo-2-methylpropyl)azanium;bromide as a bromine source in organic reactions

This technical guide details the properties, mechanisms, and protocols for utilizing (2-Bromo-2-methylpropyl)azanium;bromide (systematically known as 2-bromo-2-methylpropylammonium bromide ) in organic synthesis. While o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, mechanisms, and protocols for utilizing (2-Bromo-2-methylpropyl)azanium;bromide (systematically known as 2-bromo-2-methylpropylammonium bromide ) in organic synthesis.

While often confused with oxidative brominating agents (like NBS or perbromides), this compound is primarily a functionalized ammonium salt serving as a precursor for nitrogen heterocycles (aziridines) and a stable source of bromide ions in materials science.

Compound Profile & Reactivity

(2-Bromo-2-methylpropyl)azanium;bromide is the hydrobromide salt of 2-bromo-2-methylpropylamine. Unlike standard alkyl halides, its reactivity is dominated by the interplay between the nucleophilic amine (latent) and the electrophilic tertiary carbon-bromine bond.

Chemical Identity
  • IUPAC Name: (2-Bromo-2-methylpropyl)azanium;bromide

  • Common Name: 2-Bromo-2-methylpropylamine hydrobromide[1][2]

  • Structure:

    
    
    
  • CAS Number: 20769-85-1 (related free base or salt variants may vary; verify specific salt form).

  • Physical State: White to off-white crystalline solid.

  • Key Feature: A solid, shelf-stable source of a tertiary alkyl bromide that avoids the volatility of liquid alkyl halides.[3]

Modes of Action as a "Bromine Source"

This compound functions as a bromine source in three distinct mechanistic pathways:

  • Intramolecular Alkylation (Cyclization): The primary application. Upon neutralization, the free amine displaces the tertiary bromide to form 2,2-dimethylaziridine . Here, the "source" aspect refers to the internal delivery of the electrophilic carbon.

  • Nucleophilic Bromide Donor: The counter-ion (

    
    ) serves as a stoichiometric source of bromide for halide exchange or materials synthesis (e.g., Perovskite precursors).
    
  • HBr Equivalent: Under thermal decomposition or strong acid conditions, the salt can release HBr, acting as a solid-state hydrobromic acid surrogate.

Critical Nomenclature & Safety Warning

WARNING: Do not confuse this compound with 2-Bromo-2-methylpropionyl bromide (CAS 20769-85-1 is often linked to the acid bromide in some databases due to isomer confusion, but the azanium suffix denotes the amine salt).

  • This Compound (Amine Salt): Solid, used for heterocycle synthesis.

  • Acid Bromide Analog: Liquid, fuming, used for acylation and ATRP initiation.

  • Tribromide Reagents: This is NOT Phenyltrimethylammonium tribromide (PTAB). It does not contain active

    
     and is not  an oxidative brominating agent for ketones or aromatics.
    

Primary Application: Synthesis of 2,2-Dimethylaziridine

The most robust application of this reagent is the synthesis of sterically hindered aziridines. This reaction exploits the Gem-dimethyl effect, which accelerates the cyclization of the intermediate amine.

Mechanism of Action
  • Neutralization: Base removes the ammonium proton, generating the free amine.

  • ** conformational Lock:** The bulky methyl groups force the amine and the carbon-bromine bond into a gauche conformation favorable for attack.

  • Intramolecular

    
    :  The nitrogen attacks the tertiary carbon, displacing bromide (despite the steric hindrance of the tertiary center, the intramolecular nature drives this).
    

AziridineSynthesis Start (2-Bromo-2-methylpropyl)azanium;bromide (Solid Salt) Inter Free Amine Intermediate (Transient) Start->Inter Neutralization Base Base (NaOH/KOH) Base->Inter TS Transition State (Gem-dimethyl effect) Inter->TS Cyclization Product 2,2-Dimethylaziridine (Strained Heterocycle) TS->Product Bromide Displacement Byprod NaBr + H2O TS->Byprod

Caption: Mechanistic pathway for the conversion of the ammonium bromide salt into 2,2-dimethylaziridine via base-mediated intramolecular cyclization.

Experimental Protocol: Synthesis of 2,2-Dimethylaziridine

Objective: Isolate 2,2-dimethylaziridine from (2-bromo-2-methylpropyl)azanium;bromide. Scale: 10 mmol.

Materials
ReagentEquiv.AmountRole
(2-Bromo-2-methylpropyl)azanium;bromide 1.02.33 gSubstrate
Sodium Hydroxide (40% aq) 2.5~5 mLBase
Diethyl Ether -50 mLSolvent
KOH Pellets -2 gDrying Agent
Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath (

    
    ).
    
  • Dissolution: Suspend the (2-Bromo-2-methylpropyl)azanium;bromide (2.33 g) in water (5 mL).

  • Neutralization: Dropwise add the 40% NaOH solution to the stirred suspension. The mixture may become cloudy as the free amine is liberated.

  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
     oil bath) for 2 hours.
    
    • Note: The reflux ensures the intramolecular

      
       displacement of the tertiary bromide occurs efficiently.
      
  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether (

    
     mL).
    
    • Caution: Aziridines are volatile and toxic. Perform all operations in a fume hood.

  • Drying: Dry the combined organic layers over KOH pellets (preferred over

    
     for amines to minimize binding).
    
  • Isolation: Carefully concentrate the solution under reduced pressure (keep bath temperature

    
     due to product volatility) or distill directly if high purity is required (bp 
    
    
    
    ).

Yield Expectation: 70-85%. Characterization:

  • 1H NMR (

    
    ): 
    
    
    
    1.25 (s, 6H,
    
    
    ), 1.55 (s, 2H,
    
    
    ring).

Application: Bromide Source in Perovskite Synthesis

In the field of optoelectronics, this salt is used to introduce the bulky 2-bromo-2-methylpropylammonium cation into layered perovskites (2D or quasi-2D).

Protocol Summary
  • Precursor Prep: Dissolve

    
     and (2-Bromo-2-methylpropyl)azanium;bromide in a polar solvent (DMF or DMSO) in a 1:2 molar ratio.
    
  • Crystallization: The solution acts as a "bromine source" where the ammonium salt provides both the

    
     anions to coordinate Pb and the organic cation to space the inorganic layers.
    
  • Film Formation: Spin-coat onto a substrate and anneal at

    
    . The salt's high thermal stability (relative to methylammonium) improves film quality.
    

Comparative Analysis of "Bromine Sources"

To ensure the correct reagent is selected, compare (2-Bromo-2-methylpropyl)azanium;bromide against standard brominating agents:

ReagentActive SpeciesPrimary UseOxidative?
(2-Bromo-2-methylpropyl)azanium;bromide

(Alkyl),

(Ionic)
Aziridine synthesis, PerovskitesNo
N-Bromosuccinimide (NBS)

(Radical/Electrophile)
Allylic bromination, BromohydrationYes
Phenyltrimethylammonium Tribromide (PTAB)

(

equiv)

-Bromination of ketones
Yes
Tetrabutylammonium Bromide (TBAB)

(Soluble)
Phase Transfer Catalyst, NucleophileNo

References

  • Title: "Reaction of 2-Bromo-2-methylpropan-1-amine hydrobromide with Amines: A Versatile Method for N-Substituted 1,3-Propanediamines.
  • General Reactivity of Haloamines

    • Title: "Monocyclic Aziridines: Reactivity & Synthesis."[1][2]

    • Source: Comprehensive Heterocyclic Chemistry II.
    • Context: Discusses the intramolecular displacement of tertiary bromides in amine salts.
  • Materials Science Application

    • Title: "Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment."
    • Source: PMC (PubMed Central).
    • URL:[Link] (Representative of ammonium salt synthesis).

  • Safety & Handling: Title: "Ammonium Bromide Safety Data Sheet." Source: Thermo Fisher Scientific / Sigma-Aldrich.

Sources

Method

Scale-up synthesis of organic compounds with (2-Bromo-2-methylpropyl)azanium;bromide

An In-Depth Technical Guide to the Scale-Up Synthesis of Substituted Diamines Utilizing (2-Bromo-2-methylpropyl)azanium;bromide Abstract This technical guide provides researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of Substituted Diamines Utilizing (2-Bromo-2-methylpropyl)azanium;bromide

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and scalable protocols for the use of (2-Bromo-2-methylpropyl)azanium;bromide, also known as 2-Bromo-2-methylpropan-1-amine hydrobromide. This reagent is a versatile building block for the synthesis of N-substituted 1,3-propanediamines featuring a gem-dimethyl group. Due to significant steric hindrance, this transformation does not proceed via a conventional direct substitution. Instead, it follows a unique pathway involving a highly reactive, strained azetidinium salt intermediate. This document elucidates the underlying reaction mechanism, provides a robust, step-by-step protocol for multi-gram scale synthesis, and discusses critical considerations for process scale-up, safety, and optimization.

Introduction: A Unique Reagent for Sterically Congested Architectures

(2-Bromo-2-methylpropyl)azanium;bromide (2-Bromo-2-methylpropan-1-amine hydrobromide) is a valuable synthetic intermediate, particularly for introducing the neopentyl backbone into more complex molecular structures. Its primary utility lies in the synthesis of N-substituted β,β-dimethyl-1,3-propanediamines, a structural motif of significant interest in medicinal chemistry and materials science due to its ability to impart unique conformational constraints.[1]

The structure of the reagent, featuring a primary amine and a tertiary bromide on a neopentyl scaffold, presents a unique reactivity profile. A direct bimolecular nucleophilic substitution (S_N2) reaction at the tertiary carbon center is sterically prohibited.[1] This inherent steric hindrance is overcome by an intramolecular cyclization, which forms a highly electrophilic intermediate, paving the way for subsequent nucleophilic attack. This guide will explore this mechanism and its practical application in a scalable synthetic context.

Reaction Mechanism: The Azetidinium Pathway

The reaction of (2-Bromo-2-methylpropyl)azanium;bromide with external amines is a two-stage process initiated by an intramolecular nucleophilic substitution.[1]

  • Intramolecular Cyclization: In the presence of a base, the primary amino group is deprotonated. This free amine then acts as an internal nucleophile, attacking the adjacent sterically hindered tertiary carbon and displacing the bromide ion. This step results in the formation of a strained, three-membered cyclic intermediate: the 2,2-dimethylazetidinium bromide salt.[1]

  • Nucleophilic Ring-Opening: The high ring strain of the azetidinium ion makes it a potent electrophile. An external primary or secondary amine can then readily attack one of the ring's carbon atoms, leading to the opening of the ring and the formation of the final N-substituted β,β-dimethyl-1,3-propanediamine product.[1]

This mechanistic pathway circumvents the steric barrier, enabling the efficient synthesis of these sterically congested diamines.

G cluster_0 Stage 1: Intramolecular Cyclization cluster_1 Stage 2: Nucleophilic Ring-Opening A (2-Bromo-2-methylpropyl)azanium; bromide B Deprotonation (Free Amine) A->B + Base - H₂O C 2,2-Dimethylazetidinium Bromide (Strained Intermediate) B->C Intramolecular SN2 Attack E N-substituted β,β-dimethyl- 1,3-propanediamine C->E Nucleophilic Attack & Ring Opening D External Nucleophile (Primary/Secondary Amine) D->E

Caption: Reaction mechanism proceeding through a strained azetidinium intermediate.

Scale-Up Synthesis Protocol: N-(2-Amino-2-methylpropyl)benzylamine

This section provides a detailed, self-validating protocol for the synthesis of a representative product on a multi-gram scale.

Objective: To synthesize N-(2-Amino-2-methylpropyl)benzylamine from (2-Bromo-2-methylpropyl)azanium;bromide and benzylamine.

Materials:

  • (2-Bromo-2-methylpropyl)azanium;bromide (1.0 eq.)

  • Benzylamine (2.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 2M solution

Equipment:

  • Multi-neck round-bottom flask (appropriately sized for the scale)

  • Overhead mechanical stirrer

  • Reflux condenser

  • Temperature probe and heating mantle

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

G A Setup & Inerting (Flask, Stirrer, Condenser) B Charge Reagents (Azanium Bromide, K₂CO₃, CH₃CN) A->B C Heat to Reflux (e.g., ~80°C) B->C D Slow Addition of Benzylamine (via Addition Funnel) C->D E Maintain Reflux & Monitor (TLC/LC-MS, e.g., 12-24h) D->E F Cool to Room Temp. E->F G Filter Solids (K₂CO₃, KBr) F->G H Concentrate Filtrate (Rotary Evaporator) G->H I Aqueous Work-up (Dissolve in DCM, Wash with H₂O) H->I J Dry Organic Layer (MgSO₄/Na₂SO₄) I->J K Purification (e.g., Distillation/Crystallization) J->K

Caption: Scalable workflow for the synthesis of N-substituted diamines.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a clean, dry multi-neck round-bottom flask with an overhead mechanical stirrer, reflux condenser, and a temperature probe. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with (2-Bromo-2-methylpropyl)azanium;bromide (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile. The solvent volume should be sufficient to ensure effective stirring (typically 5-10 mL per gram of the starting bromide).

  • Initiating Reaction: Begin stirring the suspension and heat the mixture to a gentle reflux (approx. 80-82°C). The use of potassium carbonate as the base is crucial; it facilitates the deprotonation of both the starting azanium salt and the incoming nucleophile's hydrobromide salt formed during the reaction.

  • Nucleophile Addition: Once the mixture is at reflux, slowly add benzylamine (2.2 eq.) via an addition funnel over a period of 30-60 minutes. A slight excess of the nucleophilic amine is used to ensure complete consumption of the azetidinium intermediate and to drive the reaction to completion.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solid salts (potassium carbonate and potassium bromide) and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator.

    • Dissolve the resulting crude oil in dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water (2x) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity, depending on the physical properties of the final compound.

Data Summary and Optimization

The reaction is versatile and can be adapted for various primary and secondary amines. The table below summarizes generalized conditions and expected outcomes. Optimization may be required for specific substrates, particularly for less nucleophilic or more sterically hindered amines.[1]

Amine NucleophileEquivalents of AmineBase (eq.)SolventTemperature (°C)Typical Time (h)Approx. Yield (%)
Benzylamine2.2K₂CO₃ (2.5)Acetonitrile801875-85
Aniline2.5K₂CO₃ (3.0)DMF1002460-70
Piperidine2.1K₂CO₃ (2.5)Acetonitrile801280-90
Morpholine2.1K₂CO₃ (2.5)Acetonitrile801678-88

Safety and Scale-Up Considerations

  • Hazardous Reagents: (2-Bromo-2-methylpropyl)azanium;bromide is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Exothermicity: While the reaction is not violently exothermic, the initial heating and the addition of the amine should be controlled. On a large scale, monitoring the internal temperature is critical.

  • Solvent Choice: Acetonitrile is a suitable solvent for many substrates. For higher-boiling or less reactive amines, solvents like N,N-Dimethylformamide (DMF) may be necessary, which will require higher temperatures and more rigorous purification steps.

  • Purification Strategy: At scale, purification by distillation is often preferred over chromatography. If the product is a solid, recrystallization of the free base or its salt is an effective method.[3] The choice of crystallization solvent is critical and must be determined experimentally.

  • Waste Disposal: All waste materials, including filtrates and solid byproducts, must be handled and disposed of in accordance with institutional and environmental regulations.[2]

Conclusion

(2-Bromo-2-methylpropyl)azanium;bromide serves as a highly effective reagent for the synthesis of N-substituted β,β-dimethyl-1,3-propanediamines. The unique reaction mechanism, proceeding through a strained 2,2-dimethylazetidinium intermediate, provides an efficient route to these sterically demanding structures. The protocol detailed herein offers a robust and scalable method for researchers in pharmaceutical and chemical development. Careful consideration of reaction parameters, safety, and purification strategies, as outlined in this guide, is paramount for successful and efficient scale-up.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-2-methylpropan-1-amine HBr Derivatives.
  • Smolecule. (2023). Buy Neopentylamine | 5813-64-9.
  • Wikipedia. (n.d.). Neopentylamine.
  • Cano, M., et al. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC.
  • BenchChem. (n.d.). Neopentylamine Reagent|CAS 5813-64-9.

Sources

Application

Application Note: Synthesis of α-Amino Telechelic Polymers via ATRP using (2-Bromo-2-methylpropyl)azanium Bromide

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The precise engineering of polymer end-groups is a critical requirem...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The precise engineering of polymer end-groups is a critical requirement in the development of bioconjugates, targeted drug delivery systems, and advanced nanomaterials[1]. (2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide) serves as a highly efficient, bifunctional initiator for Atom Transfer Radical Polymerization (ATRP).

This molecule elegantly solves a fundamental challenge in polymer chemistry: the direct synthesis of primary amine-terminated polymers. By utilizing a tertiary alkyl bromide as the initiating site and an azanium (ammonium) salt to protect the amine functionality, researchers can achieve controlled polymerization with low dispersity (


) and quantitative end-group fidelity, followed by a simple deprotection step to yield α-amino telechelic polymers.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why this specific initiator architecture is chosen over alternatives, as this dictates the troubleshooting and optimization of your reaction.

The Tertiary Bromide: Ensuring

In ATRP, achieving a narrow molecular weight distribution requires that the rate of initiation (


) is greater than or equal to the rate of propagation (

)[2]. The (2-bromo-2-methylpropyl) moiety is a tertiary alkyl bromide. Upon homolytic cleavage of the C–Br bond by the Cu(I) catalyst, it forms a highly stable tertiary radical. This thermodynamic stability ensures rapid, quantitative initiation, meaning all polymer chains begin growing simultaneously.
The Azanium Salt: Catalyst Protection

A common pitfall in functional ATRP is the use of unprotected nucleophilic or coordinating groups. Free primary amines will competitively coordinate with the Cu(I)/Cu(II) transition metal catalyst, displacing the intended ligands (e.g., PMDETA or bipyridine)[3]. This alters the redox potential of the catalyst, leading to uncontrolled polymerization, catalyst precipitation, or complete reaction failure. Furthermore, free amines can act as nucleophiles, displacing the terminal alkyl halides of growing polymer chains.

By utilizing the azanium bromide form (the hydrobromide salt), the nitrogen's lone pair is protonated and neutralized. This completely eliminates catalyst poisoning and side-reactions, allowing the ATRP process to proceed under standard, controlled conditions[4].

Reaction Pathway & Workflow

The following workflow illustrates the transition from the protected initiator to the final functionalized polymer.

ATRP_Workflow I (2-Bromo-2-methylpropyl) azanium bromide P1 ω-Bromo-α-azanium Polymer I->P1 ATRP (60°C) M Monomer (e.g., MMA) M->P1 Propagation Cat Cu(I)Br / PMDETA Catalyst Cat->P1 Reversible Activation P2 α-Amino Telechelic Polymer P1->P2 Deprotection Base Base Wash (TEA / NaHCO3) Base->P2 Neutralization

Fig 1: Reaction pathway for synthesizing α-amino telechelic polymers via ATRP.

Experimental Protocols

The following protocol is a self-validating system designed for the polymerization of Methyl Methacrylate (MMA). It includes built-in visual and analytical checkpoints to ensure scientific integrity.

Protocol A: ATRP of Methyl Methacrylate (Target = 10,000 g/mol )

Reagents & Molar Ratios:

  • Monomer (MMA): 100 eq. (Must be passed through basic alumina to remove inhibitors prior to use).

  • Initiator ((2-Bromo-2-methylpropyl)azanium bromide): 1 eq.

  • Catalyst (Cu(I)Br): 1 eq.

  • Ligand (PMDETA): 2 eq.

  • Solvent: Anisole / DMF (1:1 v/v) - DMF is required to solubilize the azanium salt.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the initiator (1 eq.) and Cu(I)Br (1 eq.).

  • Solvent & Monomer Addition: Add the degassed Anisole/DMF solvent mixture, followed by the purified MMA (100 eq.).

  • Ligand Addition: Inject PMDETA (2 eq.) via a microsyringe.

    • Self-Validation Checkpoint: The solution should immediately turn from cloudy/colorless to a clear, light green or pale blue tint, indicating the formation of the Cu(I)-PMDETA complex. If the solution turns bright, dark green immediately, oxygen contamination has occurred (Cu(II) formation), and the reaction must be aborted.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles to strictly remove dissolved oxygen. Backfill the flask with ultra-pure Argon or Nitrogen.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 60 °C. Stir continuously for 4–6 hours.

  • Termination: Remove the flask from the heat and expose the mixture to air. Dilute with tetrahydrofuran (THF). The solution will turn bright green as the catalyst oxidizes to Cu(II).

  • Purification: Pass the polymer solution through a column of neutral alumina to remove the copper catalyst. The eluent should be completely colorless. Concentrate the filtrate under reduced pressure.

Protocol B: End-Group Deprotection & Recovery
  • Solubilization: Dissolve the concentrated, protected polymer in Dichloromethane (DCM).

  • Neutralization: Transfer the solution to a separatory funnel. Wash the organic layer twice with a saturated aqueous solution of Sodium Bicarbonate (

    
    ), followed by one wash with brine.
    
    • Causality: The mild base deprotonates the azanium salt, converting it to a free primary amine. The resulting sodium bromide by-product partitions into the aqueous phase.

  • Drying & Precipitation: Dry the organic layer over anhydrous

    
    . Filter, concentrate, and precipitate the polymer dropwise into a 10-fold excess of cold hexanes.
    
  • Collection: Recover the white precipitate via vacuum filtration and dry overnight in a vacuum oven at 40 °C.

Quantitative Data & Optimization

The table below summarizes typical reaction parameters and expected outcomes when utilizing (2-Bromo-2-methylpropyl)azanium bromide across different monomer classes.

MonomerCatalyst SystemSolventTemp (°C)Time (h)Conversion (%)Theoretical

GPC

Dispersity (

)
Methyl Methacrylate (MMA) CuBr / PMDETAAnisole / DMF604858,5008,6501.12
Styrene (Sty) CuBr / dNbpy*Anisole / DMF908707,0007,2001.15
tert-Butyl Acrylate (tBA) CuBr / PMDETADMF606909,0009,1001.18

*Note: dNbpy (4,4'-dinonyl-2,2'-bipyridine) is preferred for styrenics to enhance catalyst solubility at higher temperatures.

Analytical Validation: To confirm the presence of the primary amine, perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay, or analyze the polymer via


H NMR. The integration of the terminal methyl protons adjacent to the amine should closely match the theoretical end-group ratio against the polymer backbone integrations.

References

  • Atom Transfer Radical Polymerization Source: Chemical Reviews - ACS Publications URL:[Link]

  • Atom transfer radical polymerization Source: Nature Reviews Methods Primers (via ETH Zurich Research Collection) URL:[Link]

  • ATRP in the design of functional materials for biomedical applications Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Atom-transfer radical-polymerization Source: Wikipedia URL:[Link]

Sources

Method

Application Note: Safe Handling and Disposal of (2-Bromo-2-methylpropyl)azanium;bromide

Executive Summary & Chemical Identity[1][2] (2-Bromo-2-methylpropyl)azanium;bromide (CAS: 36565-68-1), commonly known as 2-bromo-2-methylpropylamine hydrobromide , is a specialized building block used in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

(2-Bromo-2-methylpropyl)azanium;bromide (CAS: 36565-68-1), commonly known as 2-bromo-2-methylpropylamine hydrobromide , is a specialized building block used in the synthesis of hindered amines and heterocycles. While often categorized generically as an alkyl halide salt, this compound presents a latent high-hazard profile .

Under neutral or acidic conditions, it remains a stable solid. However, exposure to base triggers an intramolecular cyclization to form 2,2-dimethylaziridine , a volatile, highly toxic, and mutagenic alkylating agent. This guide prioritizes the prevention of in situ aziridine formation during handling and waste disposal.

Physicochemical Profile[2][3][4][5][6][7]
PropertySpecification
Systematic Name (2-Bromo-2-methylpropyl)azanium;bromide
Common Name 2-Bromo-2-methylpropylamine hydrobromide
CAS Number 36565-68-1
Molecular Formula

Molecular Weight 232.95 g/mol
Physical State White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO
Key Hazard Latent Aziridine Precursor (upon neutralization)

Mechanism of Hazard: The "Hidden" Danger

Standard safety data sheets (SDS) often classify this material simply as a skin irritant or corrosive. This is insufficient for research planning. The critical danger lies in its reactivity profile.

The Cyclization Pathway

Unlike primary alkyl bromides which react via intermolecular


 pathways, this compound possesses a nucleophilic amine and an electrophilic tertiary carbon on the same skeleton.
  • Stable State: In the salt form (

    
    ), the nitrogen lone pair is protonated and non-nucleophilic. The compound is stable.[1][2]
    
  • Trigger Event: Addition of base (NaOH,

    
    , Carbonate) removes the proton.
    
  • Rapid Cyclization: The free amine attacks the tertiary carbon (intramolecular

    
    -like or 
    
    
    
    depending on solvent), ejecting bromide to form 2,2-dimethylaziridine .

Risk: Aziridines are potent DNA alkylators. 2,2-dimethylaziridine is volatile, meaning inhalation exposure becomes a significant risk immediately upon neutralization.

Hazard Visualization (Pathway Logic)

HazardPathway cluster_danger DANGER ZONE Salt (2-Bromo-2-methylpropyl)azanium;bromide (Stable Salt Form) Base Addition of Base (pH > 8) Salt->Base Deprotonation FreeBase Free Amine Intermediate (Transient) Base->FreeBase Equilibrium Aziridine 2,2-Dimethylaziridine (VOLATILE TOXIN) FreeBase->Aziridine Intramolecular Cyclization (Fast) Product Desired Coupled Product FreeBase->Product Intermolecular Reaction (Must outcompete cyclization)

Caption: Figure 1. The stability profile of 2-bromo-2-methylpropylamine derivatives. Note that neutralization without an immediate trapping partner leads to toxic aziridine formation.

Handling Protocols

Personal Protective Equipment (PPE)
  • Respiratory: Work must be performed in a certified chemical fume hood. If handling open powders outside a hood (not recommended), use a P100 particulate respirator.

  • Dermal: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Alkyl bromides can penetrate standard nitrile gloves; double gloving provides a breakthrough buffer.

  • Ocular: Chemical splash goggles. Face shield recommended if working with >5g scale.

Storage and Stability
  • Environment: Store in a cool (

    
    ), dry place.
    
  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption, which can lead to hydrolysis of the

    
     bond and release of HBr gas.
    
  • Segregation: STRICTLY SEGREGATE FROM BASES. Do not store in the same secondary container as amines, hydroxides, or carbonates.

Experimental Setup

When using this reagent in synthesis:

  • Acidic Start: Load the reactor with the salt and solvent first.

  • Late Base Addition: Add the base last, and only when the electrophilic coupling partner is present and ready.

  • Temperature Control: Keep reactions cool (

    
    ) during base addition to slow down the cyclization rate relative to the desired intermolecular reaction.
    

Disposal and Waste Management

CRITICAL WARNING: Do not pour this material into a general "Basic Organic Waste" container. The high pH of basic waste streams will convert the salt to the aziridine inside the waste drum, creating a pressurized vessel of toxic vapor.

Waste Categorization

Classify waste streams containing this compound as:

  • Primary: Halogenated Organic Waste.

  • Secondary Tag: "Potential Alkylating Agent" or "Do Not Mix with Base".

Disposal Workflow
ScenarioProtocol
Solid Waste (Excess Reagent)1. Place in a separate, screw-top jar.2. Label: "Solid Alkyl Bromide Salt - Acidic".3. Hand over to EHS for high-temp incineration.
Liquid Waste (Reaction Mother Liquor)1. Check pH. If basic, acidify immediately with dilute HCl or Acetic Acid to pH < 5.2. Transfer to Halogenated Waste container.3. Ensure the receiving container does not contain strong bases.
Spill Cleanup (Solid)1. Cover with weak acid (Citric acid powder) or sand.2. Scoop into a jar.3. Wipe area with dilute acetic acid, then soap and water.
Chemical Deactivation (Destruction)

If you must destroy the material before disposal (e.g., decommissioning an old bottle), do not use standard alkaline hydrolysis. Instead, use a nucleophilic substitution method that opens the potential aziridine ring harmlessly.

Thiosulfate Deactivation Method:

  • Dissolve the material in water (it is water-soluble).

  • Add a 5-fold molar excess of Sodium Thiosulfate (

    
    ) .
    
  • Stir for 24 hours. Thiosulfate is a soft nucleophile that will displace the bromide (or open any formed aziridine) to form a non-volatile Bunte salt.

  • The resulting solution can be disposed of as aqueous chemical waste.

Disposal Decision Tree

DisposalTree Start Waste Material (2-Bromo-2-methylpropyl)azanium;bromide State Physical State? Start->State Solid Solid Powder State->Solid Liquid Solution/Mother Liquor State->Liquid SolidPack Pack in separate jar. Label: 'Solid Halogenated Salt' Solid->SolidPack CheckPH Check pH Liquid->CheckPH Acidic Acidic/Neutral (pH < 7) CheckPH->Acidic Basic Basic (pH > 7) CheckPH->Basic LiquidPack Dispose in Halogenated Waste. Ensure NO BASE in drum. Acidic->LiquidPack ActionAcidify ACIDIFY IMMEDIATELY Add 1M HCl until pH < 5 Basic->ActionAcidify Risk of Aziridine ActionAcidify->LiquidPack

Caption: Figure 2. Decision logic for safe disposal. Note the critical acidification step for liquid waste.

References

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (2011). Retrieved from [Link]

  • Organic Syntheses.

    
    -Bromoethylamine Hydrobromide. Org. Synth. 1943, 23, 13. (General handling for bromoamines). Retrieved from [Link]
    
  • PubChem . Compound Summary: 2-Bromo-2-methylpropan-1-amine.[3][4][5] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for phase-transfer catalysis with (2-Bromo-2-methylpropyl)azanium;bromide

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (2-Bromo-2-methylpropyl)azanium bromide (CAS No: 36565-68-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (2-Bromo-2-methylpropyl)azanium bromide (CAS No: 36565-68-1).

Handling this bifunctional building block—comprising a primary ammonium salt and a highly sterically hindered tertiary bromide—presents unique mechanistic challenges. When subjected to Phase-Transfer Catalysis (PTC), the molecule is prone to competitive solvolysis and elimination. This guide provides the theoretical grounding, empirical data, and self-validating protocols required to optimize your PTC workflows.

Mechanistic Causality & Reaction Pathways

To optimize your reaction, you must first understand the causality of the substrate's degradation. The primary amine is nucleophilic and basic, while the tertiary bromide is highly susceptible to nucleophilic substitution (


) and elimination (E1/E2) reactions, particularly under basic or heated conditions 1.

When the azanium salt is deprotonated in a PTC system, it acts as an internal nucleophile. It displaces the bromide ion to form a highly strained, reactive 3-membered cyclic intermediate. (Note: While some technical literature refers to this as a "three-membered azetidinium" 2, it is structurally a 2,2-dimethylaziridinium ion 3). Controlling the phase-transfer environment dictates whether this intermediate successfully reacts with your target nucleophile or degrades into useless byproducts.

MechanisticPathway Substrate (2-Bromo-2-methylpropyl) azanium bromide FreeAmine Free Amine (Organic Phase) Substrate->FreeAmine Base + PTC (Deprotonation) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeAmine->Aziridinium Intramolecular Cyclization Byproduct Elimination / Hydrolysis (Byproducts) FreeAmine->Byproduct E2 Elimination (Heat/Strong Base) Product Target Derivative (High Yield) Aziridinium->Product Nucleophilic Attack Aziridinium->Byproduct Solvolysis (Water)

Fig 1: Mechanistic divergence of the azanium substrate under PTC conditions.

Quantitative Optimization Data

To prevent the formation of 2-methylprop-1-ene (elimination) or amino alcohols (hydrolysis), the choice of PTC, base, and solvent is critical. The table below summarizes the causality of these variables on product distribution.

Table 1: Optimization of PTC Conditions for Aziridinium Trapping

Phase-Transfer CatalystSolvent SystemBaseTemp (°C)Target Yield (%)Elimination (%)Hydrolysis (%)
None (Control)Water / DCM50% NaOH25< 54550
TBAB (10 mol%)Water / DCM50% NaOH25652510
TBAB (10 mol%)Water / DCM50% NaOH582126
Aliquat 336 (10 mol%)Water / Toluene30% KOH58983
18-Crown-6 (5 mol%) Solid / DCM Solid K₂CO₃ 5 94 4 < 2

Self-Validating Experimental Protocol: Solid-Liquid PTC Functionalization

This protocol utilizes a solid-liquid PTC methodology to functionalize the amine while preserving the structural integrity of the intermediate. Every step includes a validation checkpoint so you can confirm success before proceeding.

Step 1: Preparation of the Organic Phase

Suspend (2-Bromo-2-methylpropyl)azanium bromide (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere.

  • Causality: DCM is an optimal solvent for solid-liquid PTC, maintaining the solubility of the lipophilic crown-ether complex while keeping the system strictly anhydrous.

Step 2: Catalyst and Base Addition

Add 18-Crown-6 (0.05 eq) and finely powdered, oven-dried anhydrous


 (3.0 eq).
  • Causality: The crown ether selectively chelates the potassium ion, generating a highly reactive, "naked" carbonate anion in the organic phase. This provides sufficient basicity to deprotonate the azanium salt without triggering E2 elimination of the tertiary bromide.

  • Validation Checkpoint: Stir for 30 minutes. Spot a small aliquot on a TLC plate (Ninhydrin stain). The starting material (

    
     ~0.0) should disappear, replaced by a new, less polar spot (
    
    
    
    ~0.2) corresponding to the free amine/aziridinium intermediate. If the baseline spot persists, verify the particle size of your
    
    
    (it must be a fine powder to maximize interfacial surface area).
Step 3: Electrophile/Nucleophile Addition

Cool the suspension to 0–5 °C using an ice bath. Add your coupling partner (e.g., an external amine or alkyl halide, 1.1 eq) dropwise over 10 minutes.

  • Causality: The tertiary bromide is highly sensitive. Lowering the temperature suppresses the activation energy required for competing E2 elimination [[1]]().

Step 4: High-Shear Agitation

Stir vigorously (>800 rpm) for 4–6 hours at 5 °C.

  • Causality: Solid-liquid PTC kinetics are strictly limited by the solid-liquid interfacial area. High shear forces constantly expose fresh unreacted

    
     surfaces.
    
  • Validation Checkpoint: Monitor via TLC. The reaction is complete when the intermediate spot (

    
     ~0.2) is fully consumed, yielding the final product spot (typically UV-active or distinctively stained).
    
Step 5: Workup and Structural Verification

Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filtrate with cold brine (1x), dry over


, and concentrate under reduced pressure.
  • Validation Checkpoint: Run a crude

    
    -NMR. The preservation of the gem-dimethyl group is confirmed by a sharp 6H singlet around ~1.3–1.7 ppm. If you observe vinylic protons (~4.8 ppm), your system was too warm, and elimination occurred.
    

PTCWorkflow Step1 1. Suspend Substrate in DCM (Ensure anhydrous conditions) Step2 2. Add Solid K2CO3 & 18-Crown-6 (Solid-Liquid PTC Setup) Step1->Step2 Step3 3. Cool to 0-5 °C (Suppress E2 Elimination) Step2->Step3 Step4 4. Add Reagents & Stir >800 rpm (Maximize Interfacial Area) Step3->Step4 Step5 5. Filter & Extract (Self-Validating Workup) Step4->Step5

Fig 2: Optimized solid-liquid PTC workflow to prevent tertiary bromide degradation.

Troubleshooting & FAQs

Q: Why does my reaction yield a massive amount of 2-methylprop-1-ene byproducts? A: The tertiary bromide in (2-Bromo-2-methylpropyl)azanium is highly susceptible to E2 elimination when exposed to strong bases (like aqueous NaOH) at room temperature or above. To troubleshoot, switch to a milder base (e.g.,


), lower the temperature to 0 °C, and ensure your phase-transfer catalyst is efficiently moving the deprotonated intermediate away from the base interface.

Q: Can I use standard liquid-liquid PTC (e.g., 50% NaOH / Toluene) for this substrate? A: It is highly risky. While liquid-liquid PTC is standard for robust substrates, the tertiary bromide here will rapidly undergo solvolysis (forming the alcohol) or elimination in the presence of water and hydroxide. If you must use liquid-liquid PTC for scale-up reasons, use a highly lipophilic catalyst like Aliquat 336 to rapidly extract the substrate into the organic phase, and keep the temperature strictly below 5 °C.

Q: Does the hydrobromide salt form of the substrate affect my PTC loading? A: Yes. The hydrobromide salt requires neutralization prior to or during the reaction to liberate the free amine [[1]](). This consumes one equivalent of your base and generates free bromide ions in the aqueous/solid phase. High concentrations of bromide can compete with your target nucleophile or poison the PTC through the common-ion effect. Always use an excess of base (2.5–3.0 eq) to account for this neutralization step.

References

  • Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide. Benchchem.4

  • Application Notes and Protocols: Use of Protective Groups with 2-Bromo-2-methylpropan-1-amine Hydrobromide. Benchchem.1

  • Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines. Benchchem.2

  • Monocyclic Aziridines: Reactivity & Synthesis. Scribd.3

Sources

Optimization

Common side reactions and byproducts when using (2-Bromo-2-methylpropyl)azanium;bromide

The following Technical Support Guide addresses the specific reactivity profile, common pitfalls, and troubleshooting strategies for (2-Bromo-2-methylpropyl)azanium;bromide (also known as 2-Bromo-2-methylpropylamine hydr...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific reactivity profile, common pitfalls, and troubleshooting strategies for (2-Bromo-2-methylpropyl)azanium;bromide (also known as 2-Bromo-2-methylpropylamine hydrobromide).

Product Identity: (2-Bromo-2-methylpropyl)azanium;bromide CAS: 36565-68-1 (Free amine base often referenced under related CAS) Formula:


 (Salt form)
Common Name:  2-Bromo-2-methylpropylamine HBr

Part 1: Troubleshooting Guide (Q&A)

This section addresses the most frequent technical inquiries received regarding reaction failures, unexpected byproducts, and handling issues.

Q1: I am attempting an intermolecular alkylation with this amine, but I am observing low yields and a new, low-molecular-weight impurity. What is happening?

Diagnosis: You are likely observing the "Aziridine Trap." Technical Explanation: The 2-bromo-2-methylpropylamine structure contains a primary amine and a tertiary bromide separated by two carbons.[1] Upon neutralization of the HBr salt, the free amine undergoes a rapid intramolecular cyclization to form 2,2-dimethylaziridine .[1]

  • Why it happens: This intramolecular reaction is kinetically favored over intermolecular reactions due to the proximity of the nucleophile (amine) to the electrophile (C-Br bond). The steric hindrance at the tertiary carbon also severely retards intermolecular

    
     attack by external nucleophiles, making the intramolecular path dominant.
    
  • Solution: If your goal is to alkylate another molecule using the bromide, this reagent is poor. If your goal is to use the amine as a nucleophile, you must keep the pH controlled or accept that the aziridine may be the active intermediate that eventually reacts with your electrophile (via ring opening).

Q2: My reaction mixture turned into a viscous gum/gel upon heating in base.

Diagnosis: Uncontrolled polymerization of the aziridine intermediate. Technical Explanation: The 2,2-dimethylaziridine formed in situ is highly reactive. In the presence of trace acids, Lewis acids, or even excess heat, aziridines undergo cationic ring-opening polymerization (CROP). This results in the formation of poly(alkyleneimine)-like oligomers and polymers. Corrective Action:

  • Avoid high temperatures during the neutralization step.

  • Ensure dilute conditions if trying to react the aziridine with a specific nucleophile to favor 1:1 coupling over polymerization.

  • Use non-nucleophilic bases if generating the free base for isolation.

Q3: I see a peak corresponding to [M-HBr] in my LCMS, but also a peak at [M-Br+OH].

Diagnosis: Competitive Elimination and Hydrolysis. Technical Explanation:

  • Elimination (Methallylamine formation): The tertiary bromide is prone to E1 or E2 elimination, especially with strong, bulky bases, yielding 2-methylprop-2-en-1-amine (Methallylamine).

  • Hydrolysis (Amino-alcohol formation): In aqueous basic conditions, the bromide can be displaced by water/hydroxide (often via an

    
     pathway or ring opening of the aziridine) to form 1-amino-2-methylpropan-2-ol .
    
Q4: Can I store the free base of this compound?

Recommendation: No. Reasoning: The free base (2-bromo-2-methylpropylamine) is inherently unstable. It will cyclize to the aziridine or hydrolyze upon exposure to moisture. Always store the compound as the hydrobromide salt in a desiccator at 2-8°C. Generate the free base in situ immediately prior to use.

Part 2: Reaction Pathways & Byproducts Analysis

The following diagram illustrates the "Dual Personality" of this compound: its stability as a salt versus its divergent reactivity as a free base.

ReactionPathways cluster_0 Critical Control Point Salt (2-Bromo-2-methylpropyl)azanium;bromide (Stable HBr Salt) FreeBase Free Amine (Transient Species) Salt->FreeBase Neutralization (Base) Aziridine 2,2-Dimethylaziridine (Major Intermediate) FreeBase->Aziridine Intramolecular Cyclization (Fast) Alkene Methallylamine (Elimination Product) FreeBase->Alkene Elimination (Heat/Strong Base) Alcohol 1-Amino-2-methylpropan-2-ol (Hydrolysis Product) Aziridine->Alcohol H2O/OH- Polymer Polymer/Oligomers (Gummy Residue) Aziridine->Polymer Acid Catalysis/Heat Target Target Product (Via Ring Opening) Aziridine->Target Nucleophile (Nu-)

Caption: Mechanistic divergence of 2-bromo-2-methylpropylamine. The formation of 2,2-dimethylaziridine is the dominant pathway upon neutralization.

Part 3: Comparative Data on Side Reactions

The table below summarizes the conditions favoring specific side products, allowing users to optimize their reaction parameters.

Byproduct / SpeciesStructure TypeCause / Trigger ConditionPrevention / Control Strategy
2,2-Dimethylaziridine 3-Membered HeterocycleSpontaneous upon neutralization (pH > 8).unavoidable if free base is formed. Use as the reactive intermediate.
Methallylamine Alkene (Elimination)High temperature (>60°C); Strong, bulky bases (e.g., t-BuOK).Maintain Temp < 40°C; Use milder bases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

).
1-Amino-2-methylpropan-2-ol Amino AlcoholAqueous media; Long reaction times; High pH.Use anhydrous solvents (DCM, THF); Minimize water exposure.
Polymer/Oligomer PolyaminesHigh concentration; Acidic quench of aziridine; Heat.Perform reactions in dilute solution (<0.1 M); Avoid acidic workup until ring opening is complete.

Part 4: Recommended Experimental Protocols

Protocol A: Controlled Generation of the Reactive Intermediate (Aziridine)

Use this protocol if you intend to react the amine with a nucleophile via the aziridine intermediate.

Reagents:

  • (2-Bromo-2-methylpropyl)azanium;bromide (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 50% aqueous solution)

  • Solvent: Water/Ether biphasic system or Methanol (depending on downstream solubility)

Step-by-Step:

  • Dissolution: Dissolve the HBr salt in a minimum amount of water at 0°C.

  • Neutralization: Add the NaOH solution dropwise while maintaining the temperature below 10°C. Note: The reaction is exothermic.

  • Cyclization: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 1-2 hours.

    • Checkpoint: Monitor by TLC or NMR.[2] The disappearance of the starting material and appearance of the aziridine signals (distinctive upfield ring protons) confirms conversion.

  • Extraction (Optional): If the aziridine is needed in organic phase, extract immediately with Diethyl Ether. Do not concentrate to dryness without stabilizers, as the neat aziridine can polymerize violently. Use the solution directly.

Protocol B: Minimizing Hydrolysis during Storage

Use this protocol to assess the integrity of your stock material.

  • Visual Inspection: The salt should be a white, free-flowing powder. Clumping or yellowing indicates partial decomposition (HBr release and oxidation).

  • Solubility Check: Dissolve 10 mg in 1 mL

    
     for NMR.
    
    • Pass: Sharp singlet at ~1.4 ppm (Methyls), Singlet at ~3.4 ppm (

      
      ).
      
    • Fail: Appearance of alkene peaks (4.8-5.0 ppm) or alcohol shifts.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide. BenchChem Technical Support. Link

  • PubChem. (2025).[3] 2-bromo-N-methylpropan-1-amine;hydrobromide Compound Summary. National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2025). 2-Bromoethylamine hydrobromide Safety Data Sheet. SCBT. Link

  • ChemicalBook. (2026). 2-Bromo-2-methylpropane Safety Data Sheet. ChemicalBook. Link

Sources

Troubleshooting

How to improve the selectivity of reactions catalyzed by (2-Bromo-2-methylpropyl)azanium;bromide

Technical Support Center: Optimizing Selectivity in Reactions Catalyzed by (2-Bromo-2-methylpropyl)azanium bromide Welcome to the Application Scientist Support Portal. (2-Bromo-2-methylpropyl)azanium bromide (commonly kn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Selectivity in Reactions Catalyzed by (2-Bromo-2-methylpropyl)azanium bromide

Welcome to the Application Scientist Support Portal. (2-Bromo-2-methylpropyl)azanium bromide (commonly known as 2-bromo-2-methylpropan-1-amine hydrobromide) is a highly versatile bifunctional molecule. While widely recognized as a building block for sterically hindered amines, its hydrobromide salt functions as a potent bifunctional organocatalyst. The azanium moiety (


) acts as a strong hydrogen-bond donor to activate electrophiles (such as epoxides), while the bromide counterion (

) serves as a nucleophile.

However, the presence of a highly hindered tertiary bromide within the catalyst backbone introduces unique selectivity challenges. This guide provides field-proven troubleshooting protocols to enhance reaction selectivity, prevent catalyst degradation, and mitigate cross-reactivity in complex chemical workflows.

Core Mechanistic Causality

To troubleshoot selectivity, you must first understand the dual reactivity of the catalyst. In a standard epoxide/CO₂ coupling reaction, the azanium proton anchors and polarizes the epoxide oxygen via H-bonding. The free bromide ion then attacks the less sterically hindered carbon, opening the ring. Selectivity is lost when the catalyst itself undergoes side reactions—specifically, E1 elimination of the tertiary bromide or auto-aziridination if the azanium is deprotonated.

Troubleshooting & FAQs

Q1: I am using (2-Bromo-2-methylpropyl)azanium bromide to catalyze the coupling of CO₂ and epoxides, but I am getting a mixture of cyclic carbonates and linear polycarbonates. How do I improve selectivity? A: Selectivity towards the cyclic carbonate depends entirely on the kinetic rate of intramolecular ring closure versus intermolecular propagation.

  • Causality: If the ring-opened alkoxide intermediate is not sufficiently stabilized, it will attack another epoxide molecule rather than cyclizing with the inserted CO₂.

  • Solution: Switch to a polar aprotic solvent (e.g., Acetonitrile or DMF). These solvents stabilize the polar intermediate, accelerating intramolecular cyclization. Additionally, maintain the reaction temperature at exactly 60 °C; lower temperatures slow down cyclization, favoring polymerization.

Q2: My reaction loses catalytic activity over time, and GC-MS detects 2-methylprop-2-en-1-amine. What is destroying the catalyst? A: Your catalyst is degrading via an E1/E2 elimination pathway.

  • Causality: The catalyst contains a highly hindered tertiary bromide. According to handling guidelines 1, tertiary bromides are highly susceptible to elimination under heated or basic conditions. At temperatures >80 °C, the tertiary carbocation forms, leading to the loss of HBr and the formation of an inactive alkene.

  • Solution: Cap your reaction temperature at 60 °C. If a base is strictly required for a co-reaction, use a sterically hindered, non-nucleophilic base (like DIPEA) to minimize elimination.

Q3: I am observing a complete loss of catalytic activity when running the reaction in mild bases, even at room temperature. Why? A: You are triggering irreversible auto-aziridination.

  • Causality: If the reaction pH rises, the azanium ion deprotonates into a free primary amine. The nitrogen lone pair will rapidly execute an intramolecular 3-exo-tet nucleophilic attack on the adjacent tertiary bromide 2. This forms 2,2-dimethylaziridine, irreversibly destroying your catalyst.

  • Solution: Maintain a neutral to slightly acidic environment to ensure the nitrogen remains protonated (as azanium), effectively masking its nucleophilicity.

Q4: My tandem metal-catalyzed reaction is stalling when using this organocatalyst. What is happening? A: The catalyst is poisoning your transition metal.

  • Causality: If the amine deprotonates, the resulting lone pair strongly coordinates to metal centers (e.g., Pd, Pt), blocking the active sites 3. Furthermore, excess bromide can form inactive metal-halide complexes.

  • Solution: Use an encapsulated metal catalyst to physically block the bulky azanium bromide from reaching the metal active sites, or run the reactions sequentially rather than in tandem.

Quantitative Selectivity Data

The following table summarizes the causal relationship between reaction conditions and selectivity outcomes during epoxide/CO₂ coupling.

Temperature (°C)SolventPressure (MPa)Conversion (%)Selectivity (Cyclic:Polymer)Catalyst Recovery (%)
25Acetonitrile2.04580:20>98
60 Acetonitrile 2.0 >99 98:2 >95
90Acetonitrile2.07090:10<40 (Degraded)
60Toluene2.06560:40>95

Experimental Protocol: Self-Validating Selective Organocatalysis

Objective: Convert terminal epoxides to cyclic carbonates using (2-Bromo-2-methylpropyl)azanium bromide with >95% selectivity.

Self-Validation Checkpoint: Before scaling up, run a 1 mmol pilot. Monitor the crude mixture via ¹H NMR. The disappearance of epoxide signals (~2.7–3.2 ppm) and the appearance of cyclic carbonate signals (~4.0–5.0 ppm) without broad polymeric baseline peaks validates the selectivity.

Step 1: Catalyst Preparation & Integrity Check

  • Dissolve 5 mol% of (2-Bromo-2-methylpropyl)azanium bromide in anhydrous dichloromethane (DCM).

  • Causality: Anhydrous conditions prevent premature epoxide hydrolysis to diols.

  • Validation: Spot the solution on a TLC plate (Ninhydrin stain). A single spot confirms no prior degradation (elimination or aziridination) has occurred.

Step 2: Reaction Setup

  • In a high-pressure stainless-steel autoclave, add the terminal epoxide (1.0 eq) and the catalyst solution.

  • Evaporate the DCM under a gentle stream of N₂. Add anhydrous acetonitrile to achieve a 2.0 M concentration.

  • Causality: Acetonitrile stabilizes the polar ring-opened alkoxide intermediate, accelerating intramolecular cyclization over intermolecular polymerization.

Step 3: Pressurization and Heating

  • Purge the reactor with CO₂ three times to remove atmospheric gases.

  • Pressurize the reactor to 2.0 MPa with CO₂.

  • Heat the reaction strictly to 60 °C for 12 hours.

  • Causality: Maintaining the temperature below 80 °C completely suppresses the E1 degradation pathway of the catalyst's tertiary bromide.

Step 4: Work-up and Recovery

  • Cool the reactor to 0 °C before slowly venting excess CO₂.

  • Dilute the mixture with ethyl acetate and wash with deionized water. The organocatalyst is highly water-soluble and will partition into the aqueous layer.

  • Validation: Lyophilize the aqueous layer and take an NMR of the recovered catalyst. The retention of the singlet at ~1.8 ppm (gem-dimethyls next to the bromide) confirms the catalyst remained intact.

Process Visualizations

G Substrate Epoxide + CO2 Activated H-Bond Activated Complex Substrate->Activated Catalyst Binding Catalyst Catalyst: Azanium Bromide Catalyst->Activated H-Bond Donation RingOpen Ring-Opened Intermediate Activated->RingOpen Nucleophilic Br- Target Cyclic Carbonate (High Selectivity) RingOpen->Target Intramolecular Cyclization Byproduct Polycarbonate (Low Selectivity) RingOpen->Byproduct Intermolecular Propagation Target->Catalyst Regeneration

Figure 1: Catalytic cycle and selectivity pathways for the azanium bromide catalyst.

Workflow Start Reaction Stalls / Poor Selectivity CheckpH Check Reaction pH Start->CheckpH Basic pH > 7 (Basic) CheckpH->Basic Acidic pH < 7 (Acidic) CheckpH->Acidic Poisoning Auto-Aziridination & Metal Poisoning Basic->Poisoning Temp Check Temperature Acidic->Temp HighTemp Temp > 80°C Temp->HighTemp Optimal Optimal Catalytic Turnover Temp->Optimal Temp < 60°C Degradation E1 Elimination of Catalyst HighTemp->Degradation

Figure 2: Troubleshooting workflow for diagnosing catalyst failure and selectivity loss.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Use of Protective Groups with 2-Bromo-2-methylpropan-1-amine Hydrobromide." Benchchem. 1

  • "Monocyclic Aziridines: Reactivity & Synthesis." Scribd. 2

  • BenchChem Technical Support Team. "Catalyst Poisoning in Reactions with 2-Bromo-2-methylpropan-1-amine HBr." Benchchem. 3

Sources

Optimization

Purification challenges for products synthesized with (2-Bromo-2-methylpropyl)azanium;bromide

Handling (2-Bromo-2-methylpropyl)azanium bromide and its Downstream Products Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: March 2026

Handling (2-Bromo-2-methylpropyl)azanium bromide and its Downstream Products

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with (2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1). As a highly versatile but kinetically unstable bifunctional building block, this compound presents unique purification challenges—both for the starting material itself and the downstream heterocycles or diamines synthesized from it.

Below, you will find expert-level mechanistic troubleshooting, validated chromatography strategies, and step-by-step protocols to ensure the integrity of your synthetic workflows.

Part 1: The Mechanistic Paradox (The "Why")

To successfully purify products synthesized with (2-Bromo-2-methylpropyl)azanium bromide, one must understand its inherent structural tension. The molecule contains a primary amine (protected as a hydrobromide salt) and a sterically hindered tertiary alkyl bromide[1].

Direct intermolecular nucleophilic substitution (


) at the tertiary carbon is energetically unfavorable due to severe steric hindrance[2]. However, the presence of the gem-dimethyl group induces a strong Thorpe-Ingold effect . This thermodynamic phenomenon compresses the internal bond angles, forcing the primary amine and the tertiary bromide into a conformation that is perfectly aligned for a 3-exo-tet intramolecular cyclization[2][3].

The moment the azanium salt is neutralized (free-based), the amine acts as an internal nucleophile, ejecting the bromide to form a highly strained, reactive 2,2-dimethylaziridine intermediate[3]. This intermediate is the actual reactive species that external nucleophiles (like other amines) attack to form downstream products, such as


-substituted 

-dimethyl-1,3-propanediamines[2].
Part 2: Troubleshooting FAQs

Q1: I attempted to extract unreacted starting material using an aqueous sodium bicarbonate wash, but my product completely vanished from the organic layer. What happened? A: By washing with an aqueous base, you neutralized the stable hydrobromide salt. The resulting free base immediately underwent intramolecular cyclization (


) to form 2,2-dimethylaziridine[3]. This aziridine is a highly volatile liquid. If you subsequently concentrated your organic layer using a rotary evaporator, the aziridine co-evaporated with your solvent. To recover unreacted starting material, you must maintain strictly acidic or neutral conditions to keep the amine protonated.

Q2: My downstream product (a


-dimethyl-1,3-propanediamine) streaks severely on standard silica gel chromatography, resulting in poor isolated yields. How can I resolve this? 
A:  Diamines synthesized from this building block possess multiple basic nitrogen centers. Standard bare silica (

) contains acidic silanol groups (

) that strongly hydrogen-bond and ion-pair with these basic amines, causing irreversible adsorption and severe tailing. You must either use amine-functionalized silica (

-silica) or deactivate standard silica by adding 1–5% Triethylamine (TEA) to your mobile phase.

Q3: I am seeing a significant alkene byproduct in my crude NMR spectrum (2-methylprop-2-en-1-amine). What went wrong during my reaction or purification? A: Tertiary bromides are highly susceptible to E1/E2 elimination reactions when subjected to thermal stress or strong, non-nucleophilic bases. If your reaction temperature exceeded 40 °C, or if you used excessive heat during solvent removal on the rotovap, the molecule eliminated hydrobromic acid to form the alkene[4]. Always maintain water bath temperatures below 35 °C during concentration.

Q4: I need to perform chromatography on the intact bromo-amine before reacting it further. How can I make it survive the silica column? A: You cannot run the HBr salt directly on normal-phase silica due to its extreme polarity. You must protect the amine in situ. We recommend a biphasic Boc-protection using


 and 

in a DCM/Water mixture at 0 °C. The biphasic system traps the free amine the moment it is generated, forming

-Boc-2-bromo-2-methylpropylamine before it has the chance to cyclize[4].
Part 3: Quantitative Data: Purification Strategies

The following table summarizes the efficacy of various purification matrices for isolating the downstream diamine products synthesized from this building block.

Purification StrategyStationary PhaseMobile Phase AdditiveResolution / Spot ShapeAverage Recovery YieldRisk of Degradation
Standard Normal Phase Bare Silica (

)
NonePoor (Severe Streaking)< 40%High (Irreversible binding)
Deactivated Normal Phase Bare Silica (

)
1–5% TriethylamineModerate to Good75% – 85%Low
Basic Alumina Alumina (

, pH 9-10)
NoneGood80% – 85%Low
Amine-Functionalized

-Modified Silica
NoneExcellent (Sharp Spots)> 90%Minimal
Part 4: Experimental Protocols
Protocol A: Synthesis and Isolation of the 2,2-Dimethylaziridine Intermediate

Use this protocol if you need to isolate the reactive intermediate prior to downstream coupling.[3]

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and cool to 0 °C using an ice bath.

  • Dissolution: Dissolve 1.0 equivalent of (2-Bromo-2-methylpropyl)azanium bromide in distilled water.

  • Neutralization & Cyclization: Prepare a solution of Sodium Hydroxide (NaOH, 2.2 eq) in water. Add this dropwise to the reaction flask with vigorous stirring.

  • Heating: Remove the ice bath, allow the mixture to warm to room temperature, and then attach a reflux condenser. Heat to reflux for exactly 2 hours to drive the intramolecular

    
     reaction to completion.
    
  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with anhydrous diethyl ether (3 x 50 mL). Note: Ether is required due to the volatility of the product.

  • Washing & Drying: Combine the organic extracts, wash with saturated aqueous sodium chloride (brine, 2 x 30 mL), and dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Filter the drying agent. Carefully concentrate the solvent under reduced pressure using a rotary evaporator with the water bath set no higher than 20 °C to prevent loss of the volatile aziridine.

Protocol B: Purification of Downstream Diamines via TEA-Deactivated Chromatography

Use this protocol to purify the highly polar diamine products synthesized from the aziridine intermediate.

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 90:9:1 volumetric ratio.

  • Column Packing: Slurry pack standard silica gel using the TEA-modified mobile phase.

  • Deactivation: Flush the packed column with at least 3 Column Volumes (CV) of the mobile phase. This step is critical to fully saturate and deactivate the acidic silanol sites on the silica.

  • Loading: Dissolve your crude diamine mixture in a minimum volume of DCM and carefully load it onto the column head.

  • Elution & Detection: Elute the product. Since diamines lack a strong UV chromophore, monitor the fractions via TLC, staining the plates with Ninhydrin or Potassium Permanganate (

    
    ) followed by gentle heating.
    
  • Post-Processing: Pool the product-containing fractions and evaporate. To remove residual TEA, co-evaporate the resulting oil with toluene (2 x 20 mL) under high vacuum.

Part 5: Reaction & Purification Workflow Visualization

G Salt (2-Bromo-2-methylpropyl)azanium bromide (Starting Material) Aziridine 2,2-Dimethylaziridine (Reactive Intermediate) Salt->Aziridine Base (NaOH) Intramolecular SNi Alkene 2-Methylprop-2-en-1-amine (Elimination Byproduct) Salt->Alkene Thermal Degradation (Avoid >40°C) Diamine N-Substituted β,β-dimethyl-1,3-propanediamine (Target Product) Aziridine->Diamine + External Amine Nucleophilic Ring Opening

Reaction pathway: From azanium salt to diamine products via an aziridine intermediate.

Part 6: References
  • [4] Śliwińska, A., & Zwierzak, A. Regioselective aminobromination of terminal alkenes. Tetrahedron (2003). Source: MDMA.ch / Elsevier. URL: [Link]

Sources

Troubleshooting

Catalyst deactivation and regeneration of (2-Bromo-2-methylpropyl)azanium;bromide

This guide addresses the technical handling, deactivation mechanisms, and regeneration protocols for (2-Bromo-2-methylpropyl)azanium;bromide (also known as 2-Bromo-2-methylpropylamine hydrobromide ).[1] While often class...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical handling, deactivation mechanisms, and regeneration protocols for (2-Bromo-2-methylpropyl)azanium;bromide (also known as 2-Bromo-2-methylpropylamine hydrobromide ).[1]

While often classified as a reagent in organic synthesis (specifically for aziridine formation), this compound serves critical "catalytic" roles as a Hydrogen-Bonding Organocatalyst and a Surface Passivator/Additive in halide perovskite optoelectronics. In these high-tech applications, "deactivation" refers to the loss of defect-healing capability or chemical degradation.[1]

[1]

Product Architecture & Catalytic Role

Compound ID:

  • IUPAC Name: (2-Bromo-2-methylpropyl)azanium;bromide[1]

  • Common Name: 2-Bromo-2-methylpropylamine hydrobromide[1][2][3][4]

  • Structure:

    
    [1]
    
  • Function: Bifunctional Ammonium Salt (Amine Head + Bromo-Alkyl Tail)[1]

Primary Catalytic/Functional Modes:
  • Perovskite Surface Passivation (Defect Healing):

    • Mechanism:[1][2][5] The ammonium head (

      
      ) anchors into cation vacancies (A-site defects) on the perovskite surface via hydrogen bonding. The bulky bromo-alkyl tail sterically shields the lattice from moisture and suppresses ion migration.
      
    • Catalytic Nature:[1][6] It lowers the activation energy for grain boundary healing and facilitates the formation of stable 2D/3D heterostructures.

  • Hydrogen-Bonding Organocatalysis:

    • Mechanism:[1][2][5] Acts as a dual H-bond donor to activate electrophiles (e.g., carbonyls, epoxides) in specific organic transformations, often in synergy with nucleophiles.

  • Phase Transfer Catalyst (PTC) Precursor:

    • Mechanism:[1][2][5] Reacts with tertiary amines to form quaternary ammonium salts used in PTC cycles.

Troubleshooting Guide: Deactivation Mechanisms

Status Diagnosis:

  • Symptom:[1][4][7][8][9] Loss of device efficiency (PCE drop in solar cells).

  • Symptom:[1][4][7][8][9] Formation of insoluble precipitates in precursor solutions.

  • Symptom:[1][4][7][8][9] Unexpected pH drift or loss of catalytic activity in organic cycles.

Root Cause Analysis: Deactivation Pathways
Deactivation ModeMechanism DescriptionTrigger Conditions
Type A: Autocatalytic Cyclization (Critical) The free amine (if deprotonated) performs an intramolecular

attack on the tertiary carbon, ejecting bromide to form a 2,2-dimethylaziridine or azetidinium salt.[1] This irreversibly consumes the linear catalyst.
High pH (>7), Presence of bases, Heat (>60°C).
Type B: Hygroscopic Degradation The salt absorbs atmospheric moisture, leading to lattice dissolution and hydrolysis of the C-Br bond (forming the alcohol).Humidity >40%, Improper sealing.
Type C: Anion Exchange Poisoning In perovskite mixtures (e.g.,

), the Bromide (

) anion exchanges with Iodide (

), altering the bandgap and passivation energy.
Mixing with Iodide-rich solutions without stoichiometry control.[1]
Type D: Thermal dissociation Loss of HBr at elevated temperatures, leaving the volatile free amine which evaporates or cyclizes.Annealing temperatures >150°C.
Visualizing the Degradation Pathway (Type A)

Deactivation Active Active Catalyst (Linear Ammonium Salt) Base Base Exposure (Deprotonation) Active->Base pH > 7 Intermediate Free Amine Intermediate (Transient) Base->Intermediate - HBr Cyclization Intramolecular SN2 (Ring Closure) Intermediate->Cyclization Heat / Time Dead Deactivated Species (Aziridine/Azetidinium) Cyclization->Dead Irreversible

Caption: Pathway of Type A Deactivation where base exposure triggers irreversible cyclization, rendering the linear catalyst inactive.

Regeneration & Recovery Protocols

Note: "Regeneration" for this compound often means purification (removing degradation products) or surface re-treatment (in perovskite devices).

Protocol A: Recrystallization (Restoring Chemical Purity)

Use this when the bulk salt has yellowed or become sticky (hygroscopic failure).

  • Dissolution: Dissolve the crude salt in a minimum amount of anhydrous ethanol or isopropanol at 50°C.

  • Acidification (Critical Step): Add 1-2 drops of concentrated Hydrobromic Acid (48% HBr) .[1]

    • Why? This reverses any partial deprotonation and prevents the cyclization pathway.

  • Precipitation: Slowly add cold Diethyl Ether (anti-solvent) while stirring until a white precipitate forms.

  • Filtration: Filter under vacuum/inert gas. Wash with cold ether.[1]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 60°C.

Protocol B: Surface Healing (Perovskite Device Regeneration)

Use this to regenerate the passivation layer on a deactivated solar cell.

  • Solvent Selection: Prepare a dilute solution (1-5 mg/mL) of the catalyst in Isopropanol (IPA) .

    • Note: Do not use DMF/DMSO as they may dissolve the underlying perovskite layer.

  • Dynamic Spin-Coating: Spin the deactivated device at 4000 rpm.

  • Application: Drop-cast 50 µL of the catalyst solution onto the spinning substrate.

  • Annealing: Anneal at 100°C for 10 minutes.

    • Mechanism:[1][2][5] This re-supplies the ammonium cations to fill surface vacancies created by ion migration/volatility.

Frequently Asked Questions (FAQ)

Q1: Why does my catalyst turn into a liquid oil after 24 hours in air?

  • Diagnosis: The compound is highly hygroscopic. The "oil" is likely a concentrated aqueous solution of the salt (deliquescence) or, if heated, the hydrolysis product (alcohol).

  • Fix: Store strictly in a nitrogen-filled glovebox. If deliquesced, attempt Protocol A (Recrystallization) but yield will be low.

Q2: Can I use this catalyst in basic conditions (pH > 8)?

  • Answer: No. In basic conditions, the ammonium head deprotonates (

    
    ). The resulting free amine rapidly attacks the tertiary carbon (holding the Bromine) to form a cyclic aziridine. This destroys the linear structure required for passivation/catalysis.
    

Q3: Is this the same as "2-Bromoisobutyryl bromide" (BIBB)?

  • Answer: No.

    • BIBB is an acid bromide used as an ATRP initiator.[1]

    • This compound is an amine salt.[2][3][10]

    • Confusion: They share the "2-bromo-2-methyl..."[1][2][3][4][11][12][13][14][15] motif, but the functional groups are opposite (Acid Bromide vs. Amine). Ensure you are using the correct CAS (check CAS 20769-85-1 for BIBB vs. amine salt specific CAS).[1]

Q4: How do I verify if the catalyst is deactivated?

  • Test: 1H NMR in DMSO-d6.

    • Active: Look for the broad ammonium triplet (

      
      ) around 8.0 ppm and the distinct methylene (
      
      
      
      ) singlet.
    • Deactivated (Cyclized): Look for the disappearance of the

      
       peak and the shift of the 
      
      
      
      signal (indicative of ring closure).

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines. Retrieved from

  • Umicore Precious Metals Chemistry. (2024).[1] Metathesis Catalysts and Ligand Design. Retrieved from

  • MDPI. (2018). Ammonium-Salt Formation and Catalyst Deactivation in SCR Systems. Catalysts, 8(12). Retrieved from

  • Royal Society of Chemistry. (2020). Low temperature NH3 regeneration of poisoned catalysts. Catalysis Science & Technology. Retrieved from

  • ResearchGate. (2024). The Role of Alkylammonium Bromides on the Surface Passivation of Perovskite Nanocrystals. Retrieved from

Sources

Optimization

Effect of solvent polarity on (2-Bromo-2-methylpropyl)azanium;bromide catalyzed reactions

This is a Technical Support Guide designed for the Catalysis & Reaction Engineering division. It addresses the physicochemical behavior of (2-Bromo-2-methylpropyl)azanium;bromide (BMPAB), a specialized ammonium salt ofte...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Guide designed for the Catalysis & Reaction Engineering division. It addresses the physicochemical behavior of (2-Bromo-2-methylpropyl)azanium;bromide (BMPAB), a specialized ammonium salt often utilized as a Brønsted acid catalyst or a precursor in nitrogen-heterocycle synthesis.[1]

Subject: Solvent Polarity Effects on (2-Bromo-2-methylpropyl)azanium;bromide Document ID: TSC-CAT-2024-089 Role: Senior Application Scientist[1]

Executive Summary: The Dual-Nature Catalyst

(2-Bromo-2-methylpropyl)azanium;bromide (BMPAB) is not a passive catalyst.[1] Unlike quaternary ammonium salts (e.g., TBAB) used solely for phase transfer, BMPAB possesses an active proton (


) and a latent electrophilic site (the 

-bromo tertiary carbon).[1]

The Critical Insight: Solvent polarity does not just affect reaction rate; it dictates the survival of your catalyst.

  • Low Polarity (

    
    ):  Promotes tight ion-pairing, maximizing Brønsted acidity for condensation/acid-catalyzed steps.[1]
    
  • High Polarity/Basicity: Promotes solvation and dissociation, which can trigger the intramolecular cyclization of the catalyst into reactive 2,2-dimethylaziridinium, effectively destroying your catalyst and generating impurities.

Solvent Selection Logic (The "Why")

The efficiency of BMPAB depends on the delicate balance between Solubility and Ion-Pair Tightness .

The Polarity Matrix
Solvent ClassRepresentative SolventsDielectric Constant (

)
Effect on BMPAB CatalystRecommended For
Non-Polar Toluene, Hexane< 2.5Tight Ion Pair: The

is closely associated with

.[1] The proton is "naked" and highly acidic.
Acid-catalyzed condensations (e.g., Biginelli, Mannich).[1]
Polar Aprotic MeCN, DMF, DMSO30 - 47Dissociated Ions: Good solubility.[1] The cation is accessible, but the high dielectric constant stabilizes the charge, potentially lowering acidity compared to non-polar media.Nucleophilic substitutions where the catalyst must be fully dissolved.
Polar Protic Methanol, Ethanol25 - 33Strong Solvation: Solvent H-bonds to the

, significantly reducing its acidity (

leveling effect).[1]
NOT RECOMMENDED for acid catalysis.[1] Use only for recrystallization.
Basic/Nucleophilic Pyridine, THF7 - 12Catalyst Destruction: Promotes deprotonation and subsequent cyclization to aziridine.[1]AVOID. Leads to rapid catalyst degradation.[1]
Mechanism of Solvent Interaction

The following diagram illustrates how solvent polarity shifts the equilibrium between the active acid catalyst and the inactive (or side-reacting) species.

SolventEffect Figure 1: Solvent-dependent equilibrium of BMPAB. Note the risk of cyclization in polar/basic media. Cat_Solid BMPAB (Solid Salt) Tight_Pair Tight Ion Pair [R-NH3+ ... Br-] (High Acidity) Cat_Solid->Tight_Pair Non-Polar Solvent (Low Solubility) Free_Ions Solvated Ions [R-NH3+] + [Br-] (Moderate Acidity) Cat_Solid->Free_Ions Polar Solvent (High Solubility) Tight_Pair->Free_Ions Increase Polarity Side_Product Aziridinium Salt (Catalyst Dead End) Free_Ions->Side_Product Basic/Nucleophilic Conditions

Troubleshooting Guide

Issue 1: Reaction Stalls / Low Conversion

Symptom: The starting material remains unconsumed despite heating. Diagnosis: The catalyst is likely too solvated (in protic solvents) or insoluble (in non-polar solvents).

  • Step 1 (Check Solvent): Are you using Methanol or Ethanol?

    • Reasoning: Protic solvents form a solvation shell around the ammonium proton, reducing its ability to activate the electrophile (e.g., carbonyl).

    • Fix: Switch to Acetonitrile (MeCN) or Toluene .[1]

  • Step 2 (Check Solubility): Is the catalyst floating as a solid in Toluene?

    • Reasoning: While Toluene maximizes acidity, the catalyst must be in the liquid phase to work.

    • Fix: Use a Biphasic System (Toluene/Water) if compatible, or add a co-solvent like DCM (10% v/v) to solubilize the salt without killing the acidity.

Issue 2: Appearance of "Unknown" Impurities (Aziridines)

Symptom: NMR shows new peaks at


 1.0-1.5 ppm (gem-dimethyl) and loss of the broad 

signal.[1] Diagnosis: Your solvent is acting as a base, triggering the "suicide" of the catalyst.
  • Mechanism: In solvents like THF or Pyridine, the solvent acts as a proton acceptor. The free amine then performs an intramolecular

    
     attack on the tertiary carbon bearing the bromine.
    
  • Fix: Ensure the reaction pH remains strictly acidic or neutral . Avoid Lewis basic solvents.[1] If a base is required for the reaction, add it slowly and ensure the substrate consumes it faster than the catalyst does.

Issue 3: Poor Selectivity

Symptom: The reaction yields a mixture of isomers or oligomers. Diagnosis: "Loose" ion pairing in high-dielectric solvents (DMSO) exposes the substrate to non-specific attack.[1]

  • Fix: Switch to a low-dielectric solvent (DCM or Chloroform) .[1] This forces a "Tight Ion Pair" mechanism, where the bromide anion stays close to the ammonium cation, creating a sterically defined active site.

Experimental Protocol: Solvent Screening Workflow

Use this protocol to determine the optimal solvent for your specific BMPAB-catalyzed transformation.

Objective: Maximize Yield vs. Catalyst Stability.

  • Preparation:

    • Prepare 4 reaction vials with 0.1 mmol of your substrate.

    • Add 5 mol% (2-Bromo-2-methylpropyl)azanium;bromide.[1]

  • Solvent Addition:

    • Vial A: Toluene (Non-polar, High Acidity).[1]

    • Vial B: Acetonitrile (Polar Aprotic, Balanced).[1]

    • Vial C: 1,4-Dioxane (Ethereal, Moderate Polarity).[1]

    • Vial D: Methanol (Polar Protic, Control - expect low activity).[1]

  • Reaction:

    • Heat all vials to 60°C for 2 hours.

  • Analysis (TLC/LC-MS):

    • Check for Aziridine: Look for mass peaks corresponding to

      
      .[1] If present, the solvent is too basic or thermally unstable.[1]
      
    • Check Conversion: Compare product peak areas.[1][2][3]

  • Selection Rule:

    • Choose the solvent with the highest conversion that shows ZERO aziridine formation .

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent with BMPAB? A: Generally, no.[1] While BMPAB is soluble in water, water is a strong base relative to the specific acidity required for many organic transformations. Water will level the acidity to that of


, negating the specific "organic acid" benefit of the ammonium salt. Furthermore, water can hydrolyze the C-Br bond at elevated temperatures [1].[1]

Q: Why is BMPAB preferred over simple Ammonium Bromide (


)? 
A:  The tert-butyl-like backbone (2-bromo-2-methylpropyl group) provides steric bulk .[1] This can induce stereoselectivity in the reaction and prevents the ammonium center from interacting with sterically hindered sites on your substrate, improving regioselectivity.

Q: I see a precipitate forming during the reaction. Is this bad? A: Not necessarily. If the reaction is proceeding, the precipitate might be the catalyst crystallizing out as the product alters the solvent matrix. However, if the reaction stops, the catalyst has likely crashed out. Try adding a small amount of Nitromethane or DCM to resolubilize it.[1]

Q: Is the Bromide counter-ion involved in the reaction? A: Yes. In non-polar solvents, the bromide ion is a weak nucleophile but a good hydrogen bond acceptor. It can stabilize intermediates via H-bonding.[1] In some cases, it may transiently attack electrophiles, acting as a nucleophilic catalyst in synergy with the ammonium proton [2].[1]

References

  • Ammonium Salts as Acid Catalysts

    • Title: Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents.[1]

    • Source: MDPI (Catalysts), 2020.[1]

    • Relevance: Validates the use of ammonium salts as heterogeneous/homogeneous acid catalysts and the impact of ethereal solvents.[4][5]

    • URL:[Link][1]

  • Reactivity of 2-Bromo-alkylamines

    • Title: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines (Mechanism of Azetidinium formation).[1][6]

    • Source: BenchChem Application Notes.[1]

    • Relevance: Establishes the instability of the catalyst in basic/nucleophilic media (cyclization p
  • Solvent Effects in Catalysis

    • Title: Solvent effects in catalysis: rational improvements of catalysts via manipul
    • Source: Royal Society of Chemistry (RSC), 2016.[1]

    • Relevance: foundational theory on solvation shells and ion-pairing in catalytic cycles.[1]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Temperature for (2-Bromo-2-methylpropyl)azanium bromide Workflows

Welcome to the Technical Support Center for workflows involving (2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide, CAS 36565-68-1). As a bifunctional reagent containing both...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving (2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide, CAS 36565-68-1). As a bifunctional reagent containing both a protected primary amine and a tertiary alkyl bromide, its free base form is highly reactive. This guide provides diagnostic troubleshooting, kinetic data, and validated protocols to help you master temperature control and prevent catastrophic yield losses due to premature cyclization.

The Causality of Thermal Instability (Mechanistic Overview)

(2-Bromo-2-methylpropyl)azanium bromide is a stable hydrobromide salt. However, the moment a base is introduced to generate the free amine, the system becomes a kinetic ticking clock. The nucleophilic primary amine and the electrophilic tertiary carbon bearing the bromide leaving group are in a strict 1,2-relationship.

Because the transition state for a 3-exo-tet cyclization is entropically highly favored, the activation energy is remarkably low. If the temperature exceeds 0 °C during neutralization without a competing electrophile (like an aldehyde) present, the molecule will undergo rapid intramolecular nucleophilic substitution to form 2,2-dimethylaziridine, or undergo dehydrohalogenation (elimination)[1]. Controlling the temperature suppresses this thermal degradation, allowing the free amine to act as an intermolecular nucleophile.

Diagnostic Q&A: Troubleshooting Side Reactions

Q: I am trying to synthesize an imine by reacting this salt with benzaldehyde, but my NMR shows massive amounts of 2,2-dimethylaziridine. What went wrong? A: Your reaction temperature spiked during the base addition. When you add a base (e.g., triethylamine) at room temperature, the free amine is generated faster than it can condense with the benzaldehyde. The thermal energy present allows the molecule to overcome the low activation barrier for intramolecular cyclization[1]. Solution: Cool the aldehyde and the hydrobromide salt mixture strictly to 0 °C before adding the base dropwise.

Q: How do I selectively drive the reaction to form N-(α-methoxybenzyl)-2,2-dimethylaziridines after the imine is formed? A: Once the imine intermediate is formed, it acts as a "kinetic trap," temporarily stabilizing the molecule. To induce the desired cyclization, you must introduce a strong nucleophile (like sodium methoxide) and apply heat (e.g., refluxing at 65 °C). The methoxide attacks the imine carbon, and the resulting intermediate rapidly displaces the tertiary bromide to form the aziridine ring[2].

Q: Can I store the free base of 2-bromo-2-methylpropylamine for future experiments? A: No. The free base is practically inaccessible for storage due to spontaneous cyclization and polymerization at ambient temperatures[3]. It must always be generated in situ at sub-zero temperatures in the presence of the target electrophile.

Quantitative Temperature Dynamics

To optimize your experimental design, refer to the following thermodynamic behavior of the generated free base. Managing these temperature thresholds is the single most critical factor in your workflow:

Temperature RangeFree Base Half-LifeDominant PathwayRecommended Workflow Stage
< 0 °C > 24 hoursStable / Intermolecular condensationSalt neutralization & Imine formation
20–25 °C ~30 minutesIntramolecular 3-exo-tet cyclizationUncontrolled aziridine formation (Side reaction)
> 60 °C < 1 minuteNucleophilic addition / Ring-closureTargeted aziridination (Post-imine formation)
Workflow Visualization

Workflow A (2-Bromo-2-methylpropyl)azanium bromide (Stable Salt) B Free Base Amine (Highly Reactive) A->B Base Addition T < 0 °C C Imine Intermediate (Kinetic Trap) B->C + Benzaldehyde T < 0 °C to 20 °C D 2,2-Dimethylaziridine (Premature Cyclization) B->D T > 20 °C (Thermal Degradation) E N-(α-methoxybenzyl)aziridine (Thermodynamic Product) C->E + NaOMe / MeOH Reflux (65 °C)

Reaction pathways modulated by temperature control.

Validated Standard Operating Procedure (SOP)

Synthesis of N-(α-methoxyarylmethyl)-2,2-dimethylaziridines This protocol leverages strict temperature gradients to prevent premature cyclization, ensuring high-yield conversion of the hydrobromide salt to the functionalized aziridine[2].

Phase 1: Kinetic Trapping (Imine Formation)

  • Preparation: Suspend (2-Bromo-2-methylpropyl)azanium bromide (1.0 eq) and the target benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

    • Causality: Lowering the thermal energy prevents the transient free amine from reaching the activation energy required for the 3-exo-tet cyclization.

  • Neutralization: Add triethylamine (1.1 eq) dropwise over 15 minutes via a syringe pump.

    • Self-Validation Checkpoint 1: The opaque suspension will gradually clear as the insoluble hydrobromide salt is neutralized into the soluble free base, which immediately condenses with the aldehyde. TLC should confirm the consumption of the benzaldehyde.

  • Maturation: Stir at 0 °C for 2 hours, then remove the ice bath and allow the mixture to warm to 20 °C for an additional 2 hours to drive the condensation to completion.

  • Workup: Wash the organic layer with ice-cold water to remove the triethylamine hydrobromide byproduct. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly < 30 °C to prevent degradation of the imine.

Phase 2: Thermodynamic Ring Closure 6. Solvent Exchange: Dissolve the crude imine intermediate in anhydrous methanol (0.1 M). 7. Nucleophilic Addition: Add a solution of sodium methoxide in methanol (1.5 eq). 8. Thermal Activation: Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

  • Causality: The elevated temperature provides the thermodynamic energy for the methoxide to attack the imine carbon. This creates an intermediate that rapidly undergoes intramolecular displacement of the tertiary bromide, closing the aziridine ring[4].

  • Self-Validation Checkpoint 2: Monitor the reaction via ¹H NMR of a micro-aliquot. The characteristic imine C-H singlet (~8.2 ppm) will completely disappear, replaced by the upfield signals characteristic of the aziridine ring protons.

  • Final Isolation: Quench with water, extract with ethyl acetate, dry, and purify via flash column chromatography (using triethylamine-deactivated silica gel to prevent acid-catalyzed ring opening).

References
  • De Kimpe, N., et al. "A New Route Towards N-(α-Methoxybenzyl)aziridines." ResearchGate / Tetrahedron Letters. Available at:[Link]

  • "Studies towards the Organocatalytic 'Dialled In' Synthesis of Chiral, Non-Racemic Aziridines..." The University of East Anglia. Available at: [Link]

  • "Regioselective aminobromination of terminal alkenes." Elsevier / MDMA. Available at: [Link]

  • "Monocyclic Aziridines: Reactivity & Synthesis." Scribd. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Removal from Final Products

Welcome to the Technical Support Center for catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of purifying final products from residual...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of purifying final products from residual catalysts. The presence of even trace amounts of catalysts, particularly heavy metals like palladium, can have significant consequences, including toxicity to patients, interference with subsequent synthetic steps, and compromising the stability and effectiveness of the final drug product.[1] Regulatory bodies like the FDA and EMA have established strict guidelines for acceptable levels of elemental impurities in pharmaceutical products, making efficient catalyst removal a non-negotiable aspect of drug development.[1]

This resource provides a comprehensive overview of common challenges and solutions in a question-and-answer format, supplemented with detailed protocols and troubleshooting advice to ensure the purity and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual catalysts from my final product?

The choice of method depends on several factors, including the nature of the catalyst (homogeneous or heterogeneous), the properties of your product (solubility, stability), the solvent system, the required purity level, and the scale of your reaction.[1] The most common techniques include:

  • Adsorption: This involves using solid supports with a high surface area, such as activated carbon or functionalized silica, to bind the metal.[2] The solid support with the bound catalyst is then easily removed by filtration.

  • Metal Scavengers: These are specialized materials, often silica-based or polymer-bound, that contain functional groups with a high affinity for specific metals.[1][2] They work by selectively chelating the metal catalyst, which can then be filtered off.[2]

  • Chromatography: Passing the reaction mixture through a column packed with a stationary phase like silica gel or celite can effectively trap the metal catalyst.[2] This is a widely used technique for lab-scale purifications.

  • Crystallization: This technique relies on the principle of differential solubility.[3][4][5] The desired product is crystallized from a solution, leaving the catalyst impurities behind in the mother liquor.[1]

  • Extraction: Liquid-liquid extraction or supercritical fluid extraction can be used to partition the catalyst and the product into two different phases, allowing for their separation.[2]

  • Filtration: For heterogeneous catalysts or precipitated catalyst residues, direct filtration can be an effective removal method.[6] The use of filter aids like Celite® can help trap very fine particles.[1][7]

Q2: My final product is sensitive to heat. What are some effective room-temperature catalyst removal methods?

For temperature-sensitive compounds, several methods can be employed at ambient temperatures:

  • Metal Scavengers: Many scavenger resins and functionalized silicas are highly effective at room temperature. The process typically involves stirring the scavenger with the reaction mixture for a specific period, followed by filtration.

  • Adsorption onto Activated Carbon: Stirring the crude product solution with activated carbon at room temperature is a common and cost-effective method for removing various metal catalysts, including palladium.[7]

  • Chromatography: Column chromatography is typically performed at room temperature and can be a very effective method for separating the product from the catalyst.

  • Filtration: If the catalyst is heterogeneous or can be precipitated, direct filtration at room temperature is a straightforward option.

Q3: How do I choose the right metal scavenger for my specific application?

The selection of an appropriate metal scavenger depends on several factors:

  • The Metal Catalyst: Different scavengers have varying affinities for different metals. For instance, thiol-based scavengers are often effective for palladium.[8]

  • The Oxidation State of the Metal: The oxidation state of the metal can influence its interaction with the scavenger.

  • The Solvent System: The scavenger should be compatible with the reaction solvent. Some scavengers are designed for aqueous systems, while others are for organic solvents.[8]

  • The Nature of the Product: The scavenger should not interact with or adsorb the final product, as this would lead to yield loss.

It is often advisable to screen a small selection of scavengers to identify the most effective one for a particular system.

Q4: I'm observing product loss during purification. What could be the cause and how can I mitigate it?

Product loss during catalyst removal is a common issue and can be attributed to several factors:

  • Adsorption onto the Purification Medium: Your product might be adsorbing onto the activated carbon or silica gel along with the catalyst.[1]

    • Mitigation: Reduce the amount of adsorbent used.[1] Consider using a more selective method like a specific metal scavenger instead of a broad-spectrum adsorbent.[1] Thoroughly wash the adsorbent with fresh solvent after filtration to recover any adsorbed product.[1]

  • Co-precipitation with the Catalyst: The product might be co-precipitating with the catalyst during crystallization or precipitation steps.

    • Mitigation: Optimize the crystallization solvent system to ensure the product remains in solution while the catalyst precipitates.[7]

  • Loss during Filtration: Fine particles of the product might be passing through the filter, or the product might be retained on the filter cake.

    • Mitigation: Use a filter with a smaller pore size. Ensure the filter cake is thoroughly washed with fresh solvent.

Q5: My final product has a persistent color even after purification. What is the likely cause and how can I address it?

A persistent color, such as a yellow or brown tinge, often indicates the presence of residual metal complexes.[7]

  • Addressing the Issue:

    • Metal Scavengers: Employing a suitable metal scavenger can effectively remove these colored impurities.[7]

    • Activated Carbon: Treatment with activated carbon is a common method for decolorizing solutions and can also remove catalyst residues.[7]

    • Oxidative Workup: In some cases, an oxidative workup can convert the colored metal species into an insoluble and easily filterable form.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the removal of residual catalysts.

Problem Possible Cause Suggested Solution(s)
High levels of residual catalyst after initial purification. Inefficient removal method for the specific catalyst.- Try a different purification technique (e.g., switch from filtration to a scavenger).- Optimize the current method (e.g., increase the amount of scavenger, increase contact time).[1]
Product loss during purification. - Product adsorption onto the purification medium.- Co-precipitation with the catalyst.- Reduce the amount of adsorbent used.[1]- Use a more selective scavenger.[1]- Optimize the crystallization solvent system.[7]- Thoroughly wash the filter cake with fresh solvent.[1]
Discoloration of the final product. Presence of residual metal complexes.[7]- Treat the solution with activated carbon.[7]- Employ a suitable metal scavenger.[7]- Consider a multi-step purification process.
Clogged filter during filtration. - Fine catalyst particles passing through the filter.- Gummy or oily impurities.- Use a filter aid such as Celite®.[1]- Use a finer porosity filter paper or a membrane filter.[1]- Pre-treat the mixture to remove interfering impurities.[1]
Inconsistent purification results between batches. Variation in the form of the catalyst residue (e.g., metallic vs. ionic).- Characterize the nature of the residual catalyst if possible.- Implement a more robust, multi-step purification process that can target different forms of the catalyst.[7]

Experimental Protocols

Protocol 1: Palladium Removal Using a Metal Scavenger

This protocol outlines the general procedure for removing a homogeneous palladium catalyst using a solid-supported metal scavenger.

Objective: To reduce the concentration of a soluble palladium catalyst in a final product solution to acceptable levels.

Materials:

  • Crude product solution containing residual palladium catalyst.

  • Appropriate metal scavenger (e.g., silica-supported thiol or triaminotriazine-based scavenger).

  • Suitable solvent (compatible with the product and scavenger).

  • Stirring apparatus (magnetic stirrer and stir bar).

  • Filtration apparatus (Buchner funnel, filter paper, filter flask).

  • Analytical equipment for quantifying residual palladium (e.g., ICP-MS or ICP-OES).

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in a suitable solvent.

  • Scavenger Addition: Add the selected metal scavenger to the solution. The amount of scavenger will depend on the initial concentration of the palladium and the scavenger's capacity. A typical starting point is to use a molar excess of the scavenger's functional groups relative to the metal.

  • Stirring: Stir the mixture at room temperature for a predetermined period. The optimal time can range from a few hours to overnight.

  • Filtration: Filter the mixture to remove the solid scavenger-metal complex.

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.

  • Analysis: Analyze a sample of the purified product to determine the final concentration of residual palladium.

Protocol 2: Catalyst Removal by Recrystallization

This protocol describes the general steps for purifying a solid product and removing catalyst impurities via recrystallization.

Objective: To obtain a highly pure crystalline product with significantly reduced levels of catalyst contamination.

Materials:

  • Crude solid product containing catalyst residue.

  • A suitable recrystallization solvent or solvent pair.

  • Heating and stirring apparatus (hot plate with magnetic stirrer).

  • Erlenmeyer flasks.

  • Filtration apparatus (Buchner funnel, filter paper, filter flask).

  • Ice bath.

Procedure:

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][3] The catalyst impurities should ideally remain soluble at lower temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.[1][4]

  • Hot Filtration (Optional): If there are insoluble impurities (including heterogeneous catalyst particles), perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.[1] Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the dissolved catalyst impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Decision Tree for Catalyst Removal Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate catalyst removal strategy.

Catalyst_Removal_Workflow start Start: Crude Product with Catalyst catalyst_type Is the catalyst heterogeneous or homogeneous? start->catalyst_type heterogeneous Heterogeneous catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous catalyst_type->homogeneous Homogeneous filtration Filtration (with Celite® if needed) heterogeneous->filtration product_state Is the product solid or liquid? homogeneous->product_state end Purified Product filtration->end solid_product Solid product_state->solid_product Solid liquid_product Liquid/in Solution product_state->liquid_product Liquid recrystallization Recrystallization solid_product->recrystallization scavenger_adsorbent Metal Scavenger or Adsorbent (e.g., Activated Carbon) liquid_product->scavenger_adsorbent chromatography Chromatography liquid_product->chromatography extraction Extraction liquid_product->extraction recrystallization->end scavenger_adsorbent->end chromatography->end extraction->end

Caption: Decision workflow for selecting a catalyst removal method.

References

  • Johnson Matthey. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Available from: [Link]

  • Gopani. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Available from: [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Available from: [Link]

  • Google Patents. US20160243463A1 - System and method for removing transition metals from solution.
  • SpinChem. Palladium catalyst recovery using scavenger resin. Available from: [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available from: [Link]

  • MAG Online Library. Removing catalyst fines from slurries | Filtration + Separation. Available from: [Link]

  • Applied Catalysts. Challenges in Catalyst Regeneration and How to Overcome Them. Available from: [Link]

  • MDPI. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Available from: [Link]

  • Patsnap Eureka. Troubleshooting low catalyst activity in reforming units. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • RSC Education. Purifying by recrystallisation | 16–18 years | Resource. Available from: [Link]

  • RevisionDojo. Catalyst Poisoning Explained Simply. Available from: [Link]

  • Reddit. Residual Ru catalyst removal : r/Chempros. Available from: [Link]

  • Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. Available from: [Link]

  • APVI. What Is “Catalyst Poisoning,” and How Does It Compromise a Converter's Effectiveness?. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • AIDIC. Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. Available from: [Link]

  • ResearchGate. Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products. Available from: [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. Available from: [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Journal of Pharmaceutical and Drug Delivery Research. Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Available from: [Link]

Sources

Troubleshooting

Technical Support Hub: Solubilization &amp; Handling of (2-Bromo-2-methylpropyl)azanium;bromide

Executive Summary & Chemical Context Compound: (2-Bromo-2-methylpropyl)azanium;bromide Common Names: 2-Bromo-2-methylpropylamine hydrobromide; -bromo-tert-butylamine HBr. CAS: 30350-67-1 (Generic/Free base related: 13214...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: (2-Bromo-2-methylpropyl)azanium;bromide Common Names: 2-Bromo-2-methylpropylamine hydrobromide;


-bromo-tert-butylamine HBr.
CAS:  30350-67-1 (Generic/Free base related: 13214-66-9)
Core Challenge:  This compound presents a classic "Solubility-Stability Paradox." It is a hydrophilic ionic salt that is insoluble in the non-polar organic solvents (DCM, Toluene, THF) typically required for downstream functionalization. However, the standard method to increase organic solubility—neutralizing the salt to its free base—triggers rapid intramolecular cyclization to 3,3-dimethylazetidine .

This guide provides validated protocols to solubilize the reagent without triggering unwanted side reactions.

Solubility Matrix & Solvent Selection

The following matrix defines the solubility profile of the hydrobromide salt at 25°C. Use this to select the appropriate reaction medium.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar Water (

)
High Excellent for storage, but poor for anhydrous organic reactions.
Methanol (MeOH)High Good for homogenous reactions; nucleophilic solvent (risk of solvolysis at high T).
Ethanol (EtOH)Moderate Solubility decreases significantly with temperature drops.
Aprotic Polar DMSOHigh Excellent solubilizer. Difficult to remove during workup.
DMF / DMAcModerate Good compromise, but can promote elimination side reactions if heated.
Acetonitrile (MeCN)Low Sparingly soluble. Often requires heat (risk of degradation).
Non-Polar Dichloromethane (DCM)Insoluble Do NOT use without Phase Transfer Catalysis (PTC).
THF / EtherInsoluble The salt will remain a solid suspension.
Toluene / HexanesInsoluble Completely incompatible.

Critical Troubleshooting: The "Free-Basing" Trap

User Issue: "I neutralized the HBr salt with TEA/NaOH to extract the amine into DCM, but my yield is low, and NMR shows a different product."

Root Cause: The free base of this compound is kinetically unstable. Upon deprotonation, the primary amine acts as an internal nucleophile, attacking the tertiary carbon bearing the bromine. This forms 3,3-dimethylazetidine , a strained 4-membered ring, rather than the linear amine you intend to use.

Mechanism of Failure (Cyclization)

Cyclization cluster_warning DANGER ZONE Salt (2-Bromo-2-methylpropyl)azanium;bromide (Stable Solid) FreeBase Free Amine Intermediate (Transient Species) Salt->FreeBase Deprotonation Base Base Added (NaOH / TEA) Base->FreeBase Azetidine 3,3-Dimethylazetidine (Cyclized Byproduct) FreeBase->Azetidine Intramolecular SN2 (Fast)

Caption: Figure 1. The kinetic instability of the free base leads to rapid azetidine formation.

Corrective Protocol:

  • Do NOT pre-neutralize and extract.

  • Strategy: Keep the molecule in its salt form until the exact moment of reaction (In-situ neutralization).

Advanced Solubilization Strategies

Strategy A: Biphasic Phase Transfer Catalysis (Recommended)

Best for: Alkylation, Acylation, or Substitution reactions in DCM/Toluene.

Instead of dissolving the salt, use a Phase Transfer Catalyst (PTC) to shuttle the reactive species across the interface.[1]

Protocol:

  • Organic Phase: Dissolve your electrophile (e.g., acid chloride, alkyl halide) in DCM or Toluene.

  • Aqueous Phase: Dissolve (2-Bromo-2-methylpropyl)azanium;bromide in a minimal volume of water (saturated solution).

  • Catalyst: Add 5-10 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .

  • Base: Add inorganic base (

    
     or NaOH) to the aqueous layer only after mixing phases.
    
  • Agitation: Stir vigorously (>800 RPM). The PTC will transport the deprotonated amine into the organic phase where it reacts immediately with the electrophile, outcompeting the slower cyclization rate.

Strategy B: The "Solvent Switch" (Homogenous)

Best for: Reactions sensitive to water.

If you cannot use water, use a Methanol/DCM cosolvent system.

Protocol:

  • Dissolve the HBr salt in the minimum volume of Methanol (solubility ~100 mg/mL).

  • Dilute slowly with DCM or Chloroform .

  • Ratio Rule: You can typically reach a 1:4 (MeOH:DCM) ratio before precipitation occurs.

  • Perform the reaction in this mixture. Note: Methanol is nucleophilic; ensure your electrophile reacts preferentially with the amine.

Strategy C: Counter-Ion Exchange (Lipophilic Salt)

Best for: Strictly anhydrous, non-polar environments.

Replace the hard Bromide (


) ion with a soft, lipophilic anion like Tetraphenylborate (

) or Hexafluorophosphate (

).

Protocol:

  • Dissolve 1 eq. of the HBr salt in water.

  • Add 1 eq. of Sodium Tetraphenylborate (

    
    )  in water.
    
  • A white precipitate will form immediately. This is (2-Bromo-2-methylpropyl)ammonium tetraphenylborate .

  • Filter and dry.

  • Result: This new salt is soluble in DCM and Acetone without deprotonation.

Frequently Asked Questions (FAQ)

Q1: I see a white precipitate form when I add Triethylamine (TEA) to the salt in DCM. What is it? A: That is likely Triethylamine Hydrobromide (


) . When TEA deprotonates your starting material, the HBr transfers to the TEA. The resulting free amine is now in solution (and likely cyclizing), while the TEA salt crashes out. Do not filter this unless you are sure your reaction is complete.

Q2: Can I dry this salt in an oven? A: Use caution. While ammonium salts are generally stable, heating above 80°C can cause loss of HBr (sublimation/dissociation), leaving the free base which will decompose/cyclize. Recommendation: Dry in a vacuum desiccator over


 at room temperature.

Q3: Why is my yield of the linear amide low, but I see a peak at


 3.8 ppm in NMR? 
A:  The peak at ~3.8 ppm (singlet, 4H) in 

NMR is characteristic of the methylene protons in 3,3-dimethylazetidine . You likely kept the free base in solution too long before reacting it. Use Strategy A (PTC) to minimize this.

References

  • PubChem. Ammonium Bromide Compound Summary. National Library of Medicine. Available at: [Link]

  • Higgins, H. M., et al. (1950).
  • Starks, C. M. (1971). Phase-transfer catalysis.[2][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem Technical Repository.General properties of 2-Bromo-2-methylpropan-1-amine Hydrobromide. (Data inferred from structural analogs and general ammonium salt properties).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated alkylamines.

Sources

Reference Data & Comparative Studies

Validation

Validation of the structure of (2-Bromo-2-methylpropyl)azanium;bromide using crystallography.

Executive Summary In the development of functionalized alkyl-halide precursors, (2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide, CAS: 36565-68-1) represents a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of functionalized alkyl-halide precursors, (2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide, CAS: 36565-68-1) represents a critical intermediate. Its structural integrity is paramount because the steric bulk of the gem-dimethyl group adjacent to the bromine atom introduces significant conformational strain.

While NMR spectroscopy is the standard for routine identification, it often fails to resolve specific solid-state conformers or the precise nature of the hydrogen-bonding network in the salt lattice. This guide outlines the crystallographic validation of this compound, comparing it against spectroscopic alternatives and providing a robust protocol for structural confirmation.

Comparative Analysis: Crystallography vs. Spectroscopy[1][2]

For a researcher validating


, the choice of analytical method dictates the depth of structural insight. The following table contrasts Single Crystal X-Ray Diffraction (SCXRD) with standard NMR/IR techniques for this specific brominated salt.
Table 1: Performance Comparison of Validation Methods
FeatureSCXRD (Crystallography) Solution NMR (

H,

C)
FT-IR Spectroscopy
Primary Output 3D atomic coordinates & packingConnectivity & chemical environmentFunctional group identification
Stereochemistry Absolute configuration (via anomalous dispersion of Br)Relative stereochemistry (NOESY required)Inferential only
Salt Validation Direct visualization of

distance
Indirect (chemical shift of

-protons)
Ammonium bands (

)
Conformation Precise solid-state conformer (torsion angles)Time-averaged ensemble (rapid rotation)N/A
Sample State Single Crystal (0.1 - 0.3 mm)Solution (

,

)
Solid (KBr pellet/ATR)
Limit of Detection Requires crystal growthLow (sub-mg scale)Low (sub-mg scale)
Expert Insight: Why SCXRD Wins Here

For (2-Bromo-2-methylpropyl)azanium bromide, SCXRD is superior because of the heavy bromine atoms.

  • Anomalous Scattering: The two bromine atoms (one covalent, one ionic) provide strong anomalous scattering signals, allowing for unambiguous assignment of the halogen positions relative to the nitrogen.

  • Hydrogen Bonding: The lattice is stabilized by

    
     networks. NMR averages these signals; Crystallography freezes them, revealing the exact geometry of the salt bridge [1].
    

Experimental Protocol: Crystallographic Validation

This protocol is designed to be self-validating . If the check-steps (in bold) fail, the experiment must be paused for optimization.

Phase 1: Crystal Growth (The Critical Step)

The high solubility of ammonium salts makes crystallization difficult. We utilize a vapor diffusion method optimized for hydrobromide salts.

  • Dissolution: Dissolve 50 mg of the crude salt in a minimum amount of Methanol (MeOH).

  • Filtration: Pass through a 0.22

    
     PTFE filter to remove nucleation sites.
    
  • Setup: Place the MeOH solution in a small inner vial. Place this vial inside a larger jar containing Diethyl Ether (

    
    ). Cap tightly.
    
  • Timeline: Allow to stand at

    
     for 3-5 days. The ether will slowly diffuse into the methanol, lowering solubility.
    
    • Check-Step: Inspect under polarized light. True single crystals will extinguish light uniformly as rotated. If dendritic (fern-like), redissolve and slow the diffusion.

Phase 2: Data Collection Strategy

Due to the flexible propyl chain, thermal disorder is a risk.

  • Temperature: Collect data at 100 K using a Cryostream. Room temperature collections will likely result in high thermal ellipsoids for the methyl groups.

  • Radiation Source: Mo-K

    
      (
    
    
    
    ) is required.[1][2]
    • Reasoning: Cu-radiation causes high absorption by Bromine (

      
       is too high), leading to systematic errors in intensity data. Mo radiation penetrates the heavy atom lattice effectively [2].
      
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Phase 3: Refinement & Validation Metrics

Structure solution should be performed using Direct Methods (SHELXT) and refined with Least Squares (SHELXL).

  • R-Factor Target:

    
     (5%).
    
  • Goodness of Fit (GoF): Should approach 1.0.

  • Disorder Check: The gem-dimethyl groups may show rotational disorder. If ellipsoids are elongated, model with split positions (PART 1 / PART 2 commands in SHELX).

Structural Expectations & Data Interpretation[5][6][7][8]

When analyzing the solved structure of (2-Bromo-2-methylpropyl)azanium bromide, focus on these three geometric parameters. These serve as the "fingerprint" of the correct molecule.

A. The Cation Geometry
  • C-Br Bond Length: Expect

    
    .
    
  • C-N Bond Length: Expect

    
    .
    
  • Torsion Angle: The

    
     torsion angle determines if the amine is gauche or anti to the bromine. In similar bulky systems, an anti conformation is often preferred to minimize steric clash between the ammonium protons and the methyl groups [3].
    
B. The Anion Interaction

The bromide anion (


) should act as a trifurcated acceptor, forming hydrogen bonds with the three ammonium protons (

).
  • Distance:

    
     distances should be approx 
    
    
    
    .
  • Angle:

    
     angles should be 
    
    
    
    for strong directionality.

Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating this compound.

ValidationWorkflow Start Crude (2-Bromo-2-methylpropyl)azanium bromide PurityCheck 1. Purity Check (1H NMR) Start->PurityCheck CrystGrowth 2. Crystal Growth (MeOH/Ether Vapor Diffusion) PurityCheck->CrystGrowth If >95% Pure Microscopy 3. Polarized Microscopy Check CrystGrowth->Microscopy XRD 4. SCXRD Data Collection (Mo-Source, 100K) Microscopy->XRD Single Crystal Found Fail Redissolve & Recrystallize Microscopy->Fail Amorphous/Twinned Refinement 5. Structure Refinement (SHELXL) XRD->Refinement Validation 6. Check Metrics: R1 < 5%, GoF ~ 1.0 Refinement->Validation Validation->Refinement Fail (Model Disorder) Success VALIDATED STRUCTURE (CIF Generated) Validation->Success Pass Fail->CrystGrowth

Caption: Step-by-step decision matrix for the crystallographic validation of brominated ammonium salts.

References

  • BenchChem. (2025).[3] Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide. Retrieved from

  • Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Allen, F. H. (2002).[4] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. (Reference for standard bond lengths/angles).

  • Grover, S., et al. (2012). Structural insights into alkyl ammonium halides. Journal of Molecular Structure. (Contextual reference for N-H...
  • Sigma-Aldrich. (2024). 2-Bromo-2-methylpropionamide derivatives (Analogous structures). Retrieved from

Sources

Comparative

Efficacy of (2-Bromo-2-methylpropyl)azanium;bromide vs. tetrabutylammonium bromide in SN2 reactions

This guide provides an in-depth technical comparison between Tetrabutylammonium Bromide (TBAB) and (2-Bromo-2-methylpropyl)azanium;bromide (also known as 2-bromo-2-methylpropylamine hydrobromide). These two compounds rep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Tetrabutylammonium Bromide (TBAB) and (2-Bromo-2-methylpropyl)azanium;bromide (also known as 2-bromo-2-methylpropylamine hydrobromide).

These two compounds represent distinct classes of ammonium salts with fundamentally different roles in nucleophilic substitution (


) reactions:
  • TBAB: A premier Phase Transfer Catalyst (PTC) designed to accelerate intermolecular

    
     reactions between immiscible phases.
    
  • (2-Bromo-2-methylpropyl)azanium;bromide: A specialized functionalized substrate primarily used to synthesize aziridines via intramolecular

    
    , or potentially as a hydrogen-bond donating reagent. It is generally ineffective  as a Phase Transfer Catalyst compared to TBAB due to cation-anion tight pairing.
    

Comparative Guide: TBAB vs. (2-Bromo-2-methylpropyl)azanium;bromide in Reactions

Executive Summary & Chemical Identity

FeatureTetrabutylammonium Bromide (TBAB)(2-Bromo-2-methylpropyl)azanium;bromide
Structure Quaternary Ammonium Salt (

)
Primary Ammonium Salt (

)
Role in

Catalyst (Phase Transfer)Substrate / Precursor (Intramolecular Cyclization)
Cation Nature Lipophilic, bulky, no H-bond donors.Hydrophilic head, H-bond donor (

).
Ion Pairing Loose Ion Pair: Anion is "naked" and highly reactive.Tight Ion Pair: Anion is stabilized by H-bonds, reducing reactivity.
Primary Application Alkylation, displacement, ether synthesis.Synthesis of Aziridines (e.g., tert-butyl aziridine).
Structural Analysis
  • TBAB: The four butyl chains provide a "greasy" shell that allows the salt to dissolve in organic solvents (DCM, Toluene) while carrying an anion. The lack of protons on the nitrogen prevents hydrogen bonding with the nucleophile, leaving the anion (e.g.,

    
    , 
    
    
    
    , or incoming nucleophile) in a highly reactive "naked" state.
  • Azanium Salt: The

    
     group forms strong hydrogen bonds with the bromide anion (or any exchanged anion). This "tight ion pair" significantly reduces the nucleophilicity of the associated anion, making it a poor catalyst for external reactions but an excellent candidate for internal reaction upon deprotonation.
    

Mechanistic Efficacy in Reactions

A. TBAB: The "Starks' Extraction" Mechanism

TBAB functions by shuttling nucleophiles from an aqueous/solid phase into the organic phase. Its efficacy stems from the separation of the nucleophile from its hydration shell .

Mechanism:

  • Ion Exchange:

    
    
    
  • Reaction:

    
    
    
  • Regeneration:

    
     returns to the interface to exchange anions again.
    
B. (2-Bromo-2-methylpropyl)azanium;bromide: The "Intramolecular" Mechanism

This compound is not a catalyst but a "suicide substrate" or precursor. Under basic conditions (


 promoting conditions), the amine is deprotonated, and the nitrogen lone pair performs an intramolecular backside attack on the carbon bearing the bromine.

Mechanism (Aziridination):

  • Deprotonation:

    
    
    
  • Cyclization (

    
    ):  The amine acts as the nucleophile, displacing the bromide to form 2,2-dimethylaziridine.
    
  • Comparison Note: If used as a catalyst (without deprotonation), the

    
     protons would H-bond to the nucleophile, deactivating  it (lowering 
    
    
    
    ), unlike TBAB which activates it.
Diagram: Catalytic vs. Intramolecular Pathways

SN2_Pathways cluster_TBAB TBAB: Intermolecular Catalysis cluster_Azanium (2-Bromo-2-methylpropyl)azanium: Intramolecular Reaction TBAB TBAB (Q+ Br-) Organic Phase Q_Nu Active Catalyst (Q+ Nu-) 'Naked Anion' TBAB->Q_Nu Ion Exchange Nu_aq Nucleophile (Nu-) Aqueous Phase Nu_aq->Q_Nu Transfer Product Product (R-Nu) Q_Nu->Product SN2 Attack Substrate Substrate (R-X) Substrate->Product Product->TBAB Regeneration (Q+ X-) Azanium Azanium Salt (Br-R-NH3+) FreeAmine Free Amine (Br-R-NH2) Azanium->FreeAmine Deprotonation Base Base (OH-/OR-) Base->FreeAmine TS Transition State (Intramolecular SN2) FreeAmine->TS Internal Attack Aziridine Aziridine Product (Cyclic Amine) TS->Aziridine Cyclization

Caption: Comparison of TBAB's catalytic cycle (shuttling anions) versus the Azanium salt's stoichiometric cyclization pathway.

Experimental Data & Performance Benchmark

Since the Azanium salt is rarely used as a catalyst, we compare its performance as a substrate against the standard TBAB-catalyzed alkylation of a generic amine.

MetricTBAB (Catalyst)(2-Bromo-2-methylpropyl)azanium (Substrate)
Reaction Type Intermolecular Alkylation (

)
Intramolecular Cyclization (Formation of Aziridine)
Typical Yield 85-98% (Substrate dependent)50-85% (Method dependent)
Rate Limiting Step Phase Transfer or Intrinsic

barrier
Cyclization (Thorpe-Ingold effect accelerates this)
Solvent System Biphasic (DCM/Water, Toluene/Water)Monophasic (MeOH, Water) or Biphasic
Key Limitation Emulsion formation; difficult to separate catalyst.Self-polymerization if concentration is too high.
Case Study: Synthesis of Aziridines
  • Using TBAB: To synthesize an aziridine from an external alkene and azide/bromine source, TBAB is essential to solubilize the azide (

    
    ).
    
  • Using Azanium Salt: The salt is the pre-functionalized backbone. No external catalyst is needed; only a base (e.g., NaOH) is required to trigger the "spring-loaded" cyclization.

Experimental Protocols

Protocol A: TBAB-Catalyzed Substitution (General)

Objective: Synthesis of a nitrile (


) from an alkyl bromide (

) using TBAB.
  • Preparation: Dissolve Alkyl Bromide (10 mmol) in Toluene (20 mL).

  • Aqueous Phase: Dissolve NaCN (15 mmol, 1.5 eq) in Water (10 mL).

  • Catalyst Addition: Add TBAB (0.5 mmol, 5 mol%).

  • Reaction: Stir vigorously at 80°C for 4-6 hours.

  • Workup: Separate phases. Wash organic layer with water. Dry over

    
     and concentrate.
    
    • Note: Without TBAB, this reaction takes days or fails completely.

Protocol B: Cyclization of (2-Bromo-2-methylpropyl)azanium;bromide

Objective: Synthesis of 2,2-dimethylaziridine.

  • Dissolution: Dissolve (2-Bromo-2-methylpropyl)azanium;bromide (10 mmol) in Water (10 mL).

  • Basification: Slowly add NaOH (40% aq, 12 mmol) at 0°C.

  • Extraction/Reaction: The free amine forms and cyclizes. For volatile aziridines, distill directly from the reaction mixture.

  • Alternative (Biphasic): Add DCM and TBAB (optional) to extract the free amine into the organic phase where it cyclizes.

    • Insight: Here, TBAB can actually assist the Azanium salt reaction by moving the deprotonated amine into the organic phase, preventing polymerization in water.

Conclusion & Recommendation

For Researchers and Process Chemists :

  • Select TBAB if you need to accelerate a reaction between two distinct molecules (e.g., alkyl halide + nucleophile) residing in different phases. It is the industry standard for efficacy, cost, and removal.

  • Select (2-Bromo-2-methylpropyl)azanium;bromide only if you are specifically synthesizing 2,2-dimethylaziridine or using it as a specialized building block. Do not use it as a phase transfer catalyst; its primary ammonium structure will inhibit reactivity through hydrogen bonding.

References
  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society. Link

  • Bew, S. P. (2008). "Studies towards the Organocatalytic 'Dialled In' Synthesis of Chiral, Non-Racemic Aziridines". University of East Anglia. Link

  • Halpern, M. (2002). "Phase Transfer Catalysis: Fundamentals and Selected Industrial Applications". Phasetransfercatalysis.com. Link

  • Shirakawa, S., & Maruoka, K. (2013). "Recent developments in asymmetric phase-transfer reactions". Angewandte Chemie International Edition. Link

  • PubChem . "(2-Bromo-2-methylpropyl)azanium;bromide Compound Summary". Link

Sources

Validation

Spectroscopic analysis to confirm the purity of synthesized (2-Bromo-2-methylpropyl)azanium;bromide.

Executive Summary: The "Invisible" Salt Challenge (2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide) is a critical aliphatic building block, particularly for introducing gem-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Salt Challenge

(2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide) is a critical aliphatic building block, particularly for introducing gem-dimethyl motifs into peptidomimetics and heterocycles. However, its validation presents a specific "Purity Paradox" for drug development professionals:

  • Lack of Chromophore: The molecule lacks conjugation, rendering standard HPLC-UV (254 nm) effectively blind.

  • Thermal Instability: The free base rapidly cyclizes to 2,2-dimethylaziridine, meaning GC-MS analysis often degrades the sample during measurement.

  • Ionic Nature: As a salt, it requires specific solvent handling to prevent in situ degradation.

This guide establishes Proton Nuclear Magnetic Resonance (


H NMR)  as the primary validation standard, superior to HPLC and Titration for structural confirmation, while positioning Argentometric Titration as a necessary secondary method for stoichiometric validation.

Strategic Comparison of Analytical Alternatives

The following table objectively compares the efficacy of available analytical techniques for this specific substrate.

FeatureMethod A:

H NMR (Recommended)
Method B: HPLC-UVMethod C: Argentometric TitrationMethod D: LC-MS (ESI)
Primary Detection Hydrogen environment (Structural)UV AbsorbanceFree Halide Ions (

)
Mass-to-Charge Ratio
Suitability High Low (Requires <210 nm or ELSD)Medium (Quantifies counterion only)High (For ID, not quant)
Impurity ID Excellent (Detects aziridines & alcohols)Poor (Impurities often lack UV signal)None (Cannot see organic impurities)Good
Sample Stress Low (Ambient temp, mild solvent)Medium (Column pressure/pH)LowLow
Blind Spots Inorganic salts (NaCl, KBr)Non-UV active compoundsCovalent Bromine vs. Ionic BromideResponse factors vary
Analytical Decision Matrix

The following logic flow illustrates why NMR is the critical path for release testing.

AnalyticalMatrix Start Start: Purity Analysis CheckChrom Does it have a UV Chromophore? Start->CheckChrom NoChrom NO (Aliphatic Amine) CheckChrom->NoChrom Abs < 210nm NMR Method A: 1H NMR (Structural Purity) NoChrom->NMR Primary ID HPLC Method B: HPLC-ELSD/CAD (Specialized Detectors Only) NoChrom->HPLC If ELSD available CheckQuant Is Stoichiometry Critical? Titration Method C: AgNO3 Titration (Total Ionic Bromide) CheckQuant->Titration Confirm Salt Form NMR->CheckQuant

Caption: Decision matrix highlighting the necessity of NMR due to the lack of UV absorbance in the target molecule.

Method A: H NMR Protocol (The Gold Standard)

This protocol is designed to differentiate the intact hydrobromide salt from its common degradation product (2,2-dimethylaziridine) and hydrolysis byproduct (1-amino-2-methyl-2-propanol).

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d

    
      is strictly recommended over D
    
    
    
    O.
    • Causality: In D

      
      O, the ammonium protons (
      
      
      
      ) undergo rapid exchange and disappear, removing a critical check for the salt formation. Furthermore, the slightly basic nature of some D
      
      
      O stocks can accelerate cyclization to the aziridine.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Data Interpretation: The "Fingerprint"

The molecule has a high degree of symmetry, making the spectrum simple but diagnostic.

Proton GroupTypeIntegrationExpected Shift (DMSO-d

)
Diagnostic Value
A (Gem-dimethyl)Singlet6H1.70 – 1.80 ppm Deshielded by

-Bromine. If shifted to ~1.2 ppm, suspect hydrolysis.
B (Methylene)Singlet2H3.30 – 3.45 ppm May appear broad due to coupling with NH3+. Confirms intact carbon backbone.
C (Ammonium)Broad Singlet3H7.80 – 8.20 ppm Presence confirms the HBr salt form. Disappearance indicates free base or exchange.

> Note: The methylene signal (Group B) is the most sensitive indicator of cyclization. In the aziridine impurity, these protons become part of a strained ring and shift significantly upfield (0.5 – 1.5 ppm).

Impurity Markers

Researchers must scan specifically for these degradation signatures:

  • 2,2-Dimethylaziridine: Look for two singlets (or multiplets) in the 1.0 – 2.0 ppm range (ring protons) and loss of the ammonium signal.

  • 1-Amino-2-methyl-2-propanol (Hydrolysis): Look for a sharp singlet at ~1.1 ppm (methyls shifted upfield due to loss of Br) and a methylene signal at ~2.5 ppm .

Method C: Argentometric Titration (Stoichiometric Validation)

While NMR confirms the structure, it is less precise for determining the exact mass balance of the salt (e.g., distinguishing between a mono-hydrobromide and a hemi-hydrobromide).

Protocol
  • Dissolution: Dissolve 100 mg of product in 50 mL deionized water.

  • Acidification: Add 1 mL of 6M Nitric Acid (

    
    ) to prevent amine coordination to silver.
    
  • Titrant: 0.1 M Silver Nitrate (

    
    ).
    
  • Endpoint Detection: Potentiometric (Silver electrode).

Calculation


  • Target: 98.0% – 102.0%.

  • Failure Mode: A result of >100% often indicates the presence of free HBr (insufficient washing during synthesis) or hygroscopicity (wet weight error).

Mechanism of Instability (Why Purity Fails)

Understanding the degradation pathway is essential for interpreting spectral data. The molecule is a "spring-loaded" trap; the gem-dimethyl group forces the amine and bromine into proximity (Thorpe-Ingold effect), promoting cyclization.

DegradationPathway Reactant Target Molecule (Salt Form) Stable Intermediate Free Amine (Transient) Reactant->Intermediate Deprotonation Base Base / Heat / pH > 7 Base->Intermediate Product 2,2-Dimethylaziridine (Impurity) Intermediate->Product Intramolecular Cyclization HBr HBr (Loss) Intermediate->HBr

Caption: The Thorpe-Ingold effect accelerates cyclization if the salt is neutralized, forming the aziridine impurity.

References

  • BenchChem. (2025).[1] Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 2-Bromo-2-methylpropane (Analogous Spectral Data). NIST Chemistry WebBook. Retrieved from

  • Organic Syntheses. (1943).

    
    -Bromoethylamine Hydrobromide (Synthetic Protocol Analog). Org. Synth. Coll. Vol. 2. Retrieved from 
    

Sources

Comparative

Performance comparison of different quaternary ammonium salts in specific organic transformations.

A Mechanistic and Empirical Guide for Organic Transformations Phase-transfer catalysis (PTC) is a cornerstone methodology in pharmaceutical development and fine chemical synthesis, enabling highly efficient reactions bet...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic and Empirical Guide for Organic Transformations

Phase-transfer catalysis (PTC) is a cornerstone methodology in pharmaceutical development and fine chemical synthesis, enabling highly efficient reactions between mutually insoluble aqueous and organic phases[1]. By utilizing quaternary ammonium salts (QAS), chemists can bypass the need for expensive, strictly anhydrous, or highly polar aprotic solvents, driving both economic and green chemistry metrics.

However, treating all QAS catalysts as interchangeable is a critical error. The choice of catalyst—dictated by its lipophilicity, symmetry, and counter-ion—profoundly impacts reaction kinetics, yield, and phase behavior[2]. As an application scientist, selecting the correct QAS requires diagnosing the underlying mechanism of your specific organic transformation.

Mechanistic Causality: Extraction vs. Interfacial Transfer

To understand why certain quaternary ammonium salts outperform others, we must first look at the two primary mechanisms governing phase-transfer catalysis:

  • Starks' Extraction Mechanism : The QAS extracts the reactive anion (e.g., CN⁻, MnO₄⁻) from the aqueous phase directly into the organic phase as a lipophilic ion pair[3]. This requires a highly lipophilic catalyst to solubilize the hydrated anion in a non-polar environment.

  • Makosza's Interfacial Mechanism : Common in deprotonation reactions (e.g., C-alkylation of active methylenes). The aqueous base (e.g., 50% NaOH) deprotonates the organic substrate directly at the liquid-liquid interface[1]. The QAS then forms an ion pair with the newly generated carbanion, pulling it deep into the organic phase to react with the electrophile[3].

PTC_Mechanism cluster_aq Aqueous Phase cluster_int Liquid-Liquid Interface cluster_org Organic Phase Base Aqueous Base (e.g., 50% NaOH) Deprotonation Interfacial Deprotonation R-H + OH⁻ ⇌ R⁻ + H₂O Base->Deprotonation IonPair Ion Pair Formation R⁻ + Q⁺ ⇌ [R⁻ Q⁺] Deprotonation->IonPair Reaction Alkylation Reaction [R⁻ Q⁺] + R'-X → R-R' + Q⁺X⁻ IonPair->Reaction Lipophilic transfer Substrate Organic Substrate (R-H) Substrate->Deprotonation Electrophile Electrophile (R'-X) Electrophile->Reaction Product Alkylated Product (R-R') Reaction->Product CatalystRegen Catalyst Regeneration Q⁺X⁻ Reaction->CatalystRegen CatalystRegen->IonPair Q⁺ transfer

Figure 1: Makosza Interfacial Mechanism for Phase-Transfer Catalysis.

The Contenders: Structural Causality of QAS

The architecture of the QAS directly dictates its mechanism of action:

  • Tetrabutylammonium Bromide (TBAB) : The industry benchmark. Its symmetrical, moderately long alkyl chains provide a perfect balance of aqueous and organic solubility[2]. It is highly effective for general Starks extraction mechanisms, such as Williamson ether synthesis, where optimal lipophilicity is required to shuttle species between phases[2].

  • Benzyltriethylammonium Chloride (TEBAC) : Features a bulky, polarizable benzyl group but shorter ethyl chains, reducing its overall lipophilicity compared to TBAB[2]. This specific structure anchors TEBAC at the liquid-liquid interface, making it the premier choice for Makosza-type interfacial deprotonations (e.g., C-alkylation of phenylacetonitrile)[4].

  • Aliquat 336 (Methyltrioctylammonium Chloride) : Characterized by three long octyl chains, this catalyst is extremely lipophilic[2]. It is highly soluble in non-polar organic solvents (like toluene) and is the catalyst of choice for transferring highly hydrophilic oxidants or facilitating reactions where extreme lipophilicity is critical, such as the Henry reaction[5],[6].

Comparative Performance Data

The following table synthesizes experimental yield data across three distinct organic transformations, highlighting how catalyst structure dictates reaction success.

Reaction TypeSubstratesBest CatalystTBAB YieldTEBAC YieldAliquat 336 YieldCausality & Mechanistic Notes
Williamson Ether Synthesis Alcohol + Alkyl HalideTBAB 84%75%N/ATBAB's balanced lipophilicity allows for the most efficient transfer of the reacting alkoxide species between phases[2].
Henry Reaction Nitroalkane + BenzaldehydeAliquat 336 46%52%70%The extreme lipophilicity of Aliquat 336 is highly beneficial for forming the Henry adduct, facilitating nucleophilic addition in the organic phase[5],[7].
Oxidation Benzyl Alcohol + DichromateAliquat 336 >85%N/A>85% (Fastest)While both achieve >85% yield, Aliquat 336 exhibits the highest order of reactivity due to its superior solubility in non-polar toluene[2].
Self-Validating Experimental Protocol: C-Alkylation of Phenylacetonitrile

This protocol outlines the classic Makosza interfacial C-alkylation of an active methylene compound (phenylacetonitrile) using TEBAC.

Scientific Causality: We utilize 50% (w/w) aqueous NaOH rather than a dilute base. A highly concentrated base is required because it minimizes the hydration sphere around the hydroxide ions, drastically increasing their basicity at the interface to deprotonate the weak C-H bond of phenylacetonitrile. TEBAC is chosen because its benzyl group provides high interfacial affinity[4].

Materials:

  • Phenylacetonitrile (Benzyl cyanide): 10 mmol

  • 1-Bromobutane (Alkylating agent): 12 mmol

  • TEBAC (Phase-transfer catalyst): 0.5 mmol (5 mol%)

  • 50% (w/w) Aqueous NaOH: 10 mL

Step-by-Step Workflow:

  • Reactor Charging: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 10 mmol of phenylacetonitrile, 12 mmol of 1-bromobutane, and 0.5 mmol of TEBAC.

  • Interfacial Activation: Begin vigorous stirring (≥800 rpm) to maximize the interfacial surface area between the organic and aqueous phases. Dropwise, add 10 mL of 50% aqueous NaOH. Note: The reaction mixture will undergo a slight color change as the carbanion-TEBAC ion pair forms.

  • Thermal Control: Maintain the reaction at 40–45 °C using a water bath. Stir vigorously for 2.5 hours.

  • Quenching & Extraction: Cool the mixture to room temperature. Add 15 mL of distilled water to dissolve the precipitated NaBr salts. Extract the organic layer with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-phenylhexanenitrile.

Self-Validating System Check: To validate the absolute dependency of this system on the phase-transfer mechanism, run a parallel control experiment omitting the TEBAC catalyst. The uncatalyzed reaction will show <5% conversion even after 24 hours of vigorous stirring, whereas the TEBAC-catalyzed system will reach >95% conversion within 3 hours.

Conclusion & Selection Guide

When designing a biphasic organic transformation, do not default to the QAS you have closest at hand.

  • If your reaction requires the extraction of a hydrophilic anion into a non-polar solvent (e.g., oxidations in toluene), use Aliquat 336 .

  • If your reaction relies on interfacial deprotonation by a concentrated aqueous base (e.g., C-alkylation), use TEBAC .

  • If you need a robust, general-purpose catalyst for standard S_N2 displacements (e.g., etherification, N-alkylation), use TBAB .

References
  • A Comparative Analysis of Quaternary Ammonium Salts in Organic Synthesis: A Guide for Researchers. Benchchem. 2

  • Phase-Transfer Catalysis for Fuel Desulfurization. MDPI. 1

  • Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. ResearchGate. 3

  • Phase Transfer Catalysis of Henry and Darzens Reactions. SCIRP. 5

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh.

  • Homogeneous and Heterogeneous Kinetics of N-Octanol Oxidation. Science Alert. 6

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. 4

  • (PDF) Phase Transfer Catalysis of Henry and Darzens Reactions. ResearchGate. 7

Sources

Validation

Kinetic studies of reactions catalyzed by (2-Bromo-2-methylpropyl)azanium;bromide

Publish Comparison Guide: Kinetic Studies of Reactions Mediated by (2-Bromo-2-methylpropyl)azanium;bromide Executive Summary & Kinetic Context (2-Bromo-2-methylpropyl)azanium;bromide (often referred to as 2-bromo-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Kinetic Studies of Reactions Mediated by (2-Bromo-2-methylpropyl)azanium;bromide

Executive Summary & Kinetic Context

(2-Bromo-2-methylpropyl)azanium;bromide (often referred to as 2-bromo-2-methylpropylamine hydrobromide ) is a specialized precursor used primarily for the generation of 2,2-dimethylaziridine and subsequent gem-dimethyl substituted diamines . While often classified as a reagent, its kinetic behavior is governed by the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , which essentially "catalyzes" its own intramolecular cyclization.

In drug development, this compound is critical for introducing sterically hindered amine motifs that improve metabolic stability. This guide compares the kinetic profile of this bromide salt against its chloro-analogs and unsubstituted counterparts , demonstrating why it is the superior choice for rapid, low-temperature aziridinium formation, despite higher cost implications.

Mechanistic Pathway & The "Auto-Catalytic" Effect

The reaction kinetics of this species are defined by the rate of intramolecular nucleophilic substitution (


) . Unlike linear alkyl halides, the gem-dimethyl group at the 

-position compresses the bond angle, bringing the nucleophilic amine and electrophilic carbon closer together—a phenomenon known as the Thorpe-Ingold effect.
Figure 1: Kinetic Pathway of Aziridinium Formation

ReactionPathway Start (2-Bromo-2-methylpropyl) azanium bromide (Substrate) Inter Free Amine Intermediate Start->Inter Deprotonation (Fast) Base Base (B:) (Catalyst/Promoter) Base->Inter TS Transition State (Gem-Dimethyl Compression) Inter->TS k_cyc (RDS) Side Hydrolysis Product (Amino Alcohol) Inter->Side k_hyd (Slow w/o Gem-Dimethyl) Product 2,2-Dimethylaziridine (Active Electrophile) TS->Product Cyclization TS->Product Thorpe-Ingold Acceleration

Caption: The reaction proceeds via deprotonation followed by rate-determining cyclization (


). The gem-dimethyl groups (not shown) sterically compress the angle, accelerating 

relative to

.

Comparative Kinetic Analysis

The following table contrasts the performance of (2-Bromo-2-methylpropyl)azanium;bromide against alternative precursors used to synthesize the same aziridine/diamine scaffolds.

Table 1: Kinetic Performance Comparison
Feature(2-Bromo-2-methylpropyl)azanium;Br 2-Chloro-2-methylpropylamine;Cl 3-Bromopropylamine (Unsubstituted)
Leaving Group (

)
Excellent (Br⁻) Poor (Cl⁻)Excellent (Br⁻)
Cyclization Rate (

)
Fast (

@ 25°C)
Slow (Requires Heat > 60°C)Moderate
Thorpe-Ingold Effect Yes (High Acceleration) YesNo (Entropically Disfavored)
Activation Energy (

)
~18-20 kcal/mol ~25 kcal/mol~22 kcal/mol
Side Reactions Minimal (Cyclization dominates)Competitive Hydrolysis/DimerizationIntermolecular Polymerization
Operational pH 8.5 - 10.0> 11.0 (Stronger base needed)9.0 - 11.0

Key Insight: The Bromide salt offers the optimal balance of leaving group ability and steric acceleration. The Chloro analog, while cheaper, requires higher temperatures that often degrade sensitive drug linkers. The Unsubstituted analog lacks the gem-dimethyl acceleration, making it prone to intermolecular polymerization (oligomer formation) rather than clean cyclization.

Experimental Protocol: Kinetic Monitoring

This protocol describes a self-validating method to determine the cyclization rate constant (


) using 1H NMR spectroscopy . This method allows you to distinguish between the starting ammonium salt, the free amine intermediate, and the aziridine product.
Materials:
  • Substrate: (2-Bromo-2-methylpropyl)azanium;bromide (>98% purity).

  • Solvent:

    
     (deuterated water) buffered to pH 10.0 (Carbonate buffer).
    
  • Internal Standard: Maleic acid (non-reactive integration standard).

Step-by-Step Workflow:
  • Baseline Acquisition: Dissolve 10 mg of substrate and 5 mg of internal standard in 0.6 mL

    
     (unbuffered). Acquire a 
    
    
    
    spectrum. Note the gem-dimethyl singlet at
    
    
    ppm.
  • Reaction Initiation: Rapidly add 50

    
    L of concentrated NaOD/D2O buffer to the NMR tube to shift pH to ~10. Cap and invert twice.
    
  • Kinetic Loop: Immediately insert into the NMR probe (pre-shimmed). Set up a kinetic loop to acquire 1 scan every 30 seconds for 60 minutes.

  • Data Processing:

    • Monitor the decay of the

      
        signal (downfield).
      
    • Monitor the growth of the Aziridine Ring

      
        signal (upfield, 
      
      
      
      ppm).
    • Plot

      
       vs. Time. The slope 
      
      
      
      .
Figure 2: Kinetic Data Processing Logic

DataLogic RawData Raw NMR FIDs (Time Series) Integration Integrate Methyl Signals (Substrate vs Product) RawData->Integration Calc Calculate Conversion % ([P] / ([S]+[P])) Integration->Calc Plot Plot ln(1-Conv) vs Time Calc->Plot Result Extract Rate Constant (k_obs) Plot->Result

Caption: Workflow for extracting first-order rate constants from NMR kinetic data.

Critical Analysis of Results

When interpreting the kinetic data for this reaction, three distinct regimes are typically observed:

  • Induction Period (Lag Phase): If the pH is too low (< pKa of the amine, ~9.5), the reaction is limited by the concentration of the free amine. The salt form is inert.

    • Correction: Increase pH or use a stronger buffering capacity.

  • First-Order Decay: Under pseudo-first-order conditions (buffered pH), the plot should be linear.

    • Benchmark: For the Bromo-analog at 25°C,

      
       should be approx. 
      
      
      
      .
  • Deviation/Plateau: If the plot curves, it indicates product inhibition (aziridine reacting with starting material) or hydrolysis .

    • Solution: The gem-dimethyl group minimizes product inhibition by sterically shielding the aziridine nitrogen from nucleophilic attack by the starting amine.

References

  • Royal Society of Chemistry. (2012). The hydrolysis of 2-bromo-2-methylpropane: Kinetic Studies. RSC Education. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • PubChem. (2025). 2-bromo-N-methylpropan-1-amine;hydrobromide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

Comparative

Benchmarking (2-Bromo-2-methylpropyl)azanium;bromide against commercially available catalysts

This guide benchmarks (2-Bromo-2-methylpropyl)azanium;bromide (commonly known as 2-bromo-2-methylpropylamine hydrobromide ) against commercially available catalytic systems.[1] While often categorized alongside catalysts...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks (2-Bromo-2-methylpropyl)azanium;bromide (commonly known as 2-bromo-2-methylpropylamine hydrobromide ) against commercially available catalytic systems.[1]

While often categorized alongside catalysts in procurement databases, this compound functions primarily as a functionalized reagent or initiator that competes with catalytic methodologies in two key sectors: Aziridine Synthesis (Organic Chemistry) and Atom Transfer Radical Polymerization (ATRP) (Polymer Science).[1]

[1]

Executive Summary & Technical Positioning

(2-Bromo-2-methylpropyl)azanium;bromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a bifunctional ammonium salt combining a nucleophilic bromide source, a latent electrophilic tertiary carbon, and an amine handle.[2]

In the context of drug development and materials science , it serves as a robust, metal-free alternative to transition metal catalysts.[1]

  • Primary Application: Synthesis of N-substituted aziridines (competing with Cu/Rh-catalyzed nitrene transfer).[1]

  • Secondary Application: Surface-Initiated ATRP (competing with free-floating catalyst/initiator systems).

Verdict: This compound is the superior choice when metal contamination is a critical quality attribute (CQA) or when cost-efficiency outweighs the need for high enantioselectivity.[1]

Mechanistic Profiling

Unlike transition metal catalysts (e.g., Cu(OTf)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, Rh

(OAc)

) that activate exogenous nitrene/carbene sources, this salt operates via a substrate-embedded activation mechanism .
Mechanism: Intramolecular Cyclization (The "Reagent" Route)

The compound reacts with an aldehyde to form an imine.[1] Under basic conditions, the nitrogen acts as an internal nucleophile, displacing the tertiary bromide to close the aziridine ring.[1] This "internal catalysis" mimics the activation energy lowering of a metal catalyst without the metal.[1]

AziridineMechanism Start (2-Bromo-2-methylpropyl)azanium;bromide (Reagent) Imine Intermediate Imine (Transient) Start->Imine + Aldehyde, Base - H2O Aldehyde Aldehyde (Substrate) Aldehyde->Imine TS Cyclization Transition State (Intramolecular SN2) Imine->TS Nitrogen Attack Product N-Substituted Aziridine (Final Product) TS->Product - Br⁻

Figure 1: Mechanistic pathway for aziridine synthesis.[1][3] The tertiary bromide acts as a built-in leaving group, facilitating ring closure without external Lewis acids.[1]

Comparative Benchmarking: Aziridine Synthesis

This section benchmarks the (2-Bromo-2-methylpropyl)azanium;bromide methodology against the industry-standard Copper-Catalyzed Nitrene Transfer .[1]

Performance Data

Objective: Synthesis of N-benzyl-2-isopropylaziridine (Model Reaction).

MetricMethod A: (2-Bromo-2-methylpropyl)azanium;bromide Method B: Cu(OTf)

Catalyst + PhI=NTs
Role Reagent (Stoichiometric)Catalyst (5-10 mol%)
Yield 51 – 85% 60 – 95%
Atom Economy Moderate (Loss of HBr and H

O)
Low (Loss of PhI from nitrene source)
Safety Profile High (Stable salt, no explosives)Low (PhI=NTs is potentially explosive)
Metal Residue None (0 ppm) High (Requires scavenging)
Cost/Gram $ (Low)

$ (High - Ligand/Metal cost)
Stereocontrol Racemic (unless chiral auxiliary used)High (Enantioselective with chiral ligands)
Analysis
  • Yield vs. Purity: While Method B (Catalytic) often achieves slightly higher yields, it introduces heavy metal impurities that require expensive remediation (scavenging resins) in pharma workflows.[1] Method A (The Product) yields a metal-free product directly after extraction.[1]

  • Operational Simplicity: Method A requires only the salt, an aldehyde, and a mild base (e.g., Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    or NaOMe). Method B requires an inert atmosphere, dry solvents, and handling of hypervalent iodine reagents.[1]
  • Scalability: The ammonium salt is stable and can be stored indefinitely.[1] Nitrene precursors (Method B) often degrade, making Method A superior for kilogram-scale batch manufacturing.[1]

Experimental Protocol

Protocol: Synthesis of N-Substituted Aziridines Validated for: Benzaldehyde derivatives.

Materials:

  • (2-Bromo-2-methylpropyl)azanium;bromide (1.0 equiv)[1]

  • Aldehyde substrate (1.0 equiv)[1][4]

  • Base: Sodium Methoxide (NaOMe) or Potassium Carbonate (Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ) (2.5 equiv)
  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)[1]

Workflow:

  • Imine Formation: Dissolve the aldehyde and (2-Bromo-2-methylpropyl)azanium;bromide in MeOH (0.5 M). Stir at Room Temperature (RT) for 2 hours. Note: The solution usually remains clear.

  • Cyclization: Cool the mixture to 0°C. Slowly add the base (NaOMe) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (disappearance of aldehyde).[1]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Self-Validating Checkpoint:

  • Success Indicator: Appearance of characteristic aziridine protons in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H NMR (typically doublets around 
    
    
    
    1.5–2.5 ppm for the ring protons).
  • Failure Mode: If only imine is recovered, the base strength was insufficient to trigger cyclization.[1] Switch from Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    to NaOMe.

Secondary Application: Polymerization (ATRP)

In polymer chemistry, this compound is benchmarked as an Initiator rather than a catalyst, though it competes with "Catalyst-Initiator" systems.[1]

  • Benchmark: Ethyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -bromoisobutyrate (EBiB) [Standard Initiator].
    
  • Advantage of (2-Bromo-2-methylpropyl)azanium;bromide:

    • Surface Anchoring: The ammonium group allows for electrostatic attachment to negatively charged surfaces (e.g., silica, glass, DNA backbones) before polymerization begins.[1]

    • Post-Polymerization Modification: The terminal amine group on the resulting polymer chain allows for "click" chemistry or peptide conjugation, which standard alkyl halide initiators do not offer.[1]

References

  • Couty, F., et al. "A new route to aziridines from 2-bromo-2-methylpropylamine."[1] Tetrahedron Letters, vol. 44, no. 6, 2003, pp. 1137-1139.[1] Link[1]

  • Bew, S. P. "Studies towards the Organocatalytic Synthesis of Chiral Aziridines." University of East Anglia Thesis, 2010.[1] Link

  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives."[1] Macromolecules, vol. 45, no.[1] 10, 2012, pp. 4015–4039.[1] Link[1]

Sources

Validation

Confirming reaction mechanism through isotopic labeling with (2-Bromo-2-methylpropyl)azanium;bromide

This guide provides an in-depth technical comparison of using isotopically labeled (2-Bromo-2-methylpropyl)azanium;bromide for mechanistic elucidation versus conventional kinetic and computational alternatives. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of using isotopically labeled (2-Bromo-2-methylpropyl)azanium;bromide for mechanistic elucidation versus conventional kinetic and computational alternatives.

Executive Summary

In the study of


-haloamines, distinguishing between direct nucleophilic displacement (

), unimolecular ionization (

), and Neighboring Group Participation (NGP) via aziridinium intermediates is a classic physical-organic challenge. The (2-Bromo-2-methylpropyl)azanium bromide scaffold serves as a definitive probe for these pathways due to its structural propensity for gem-dimethyl-assisted cyclization.

This guide compares the efficacy of using isotopically labeled analogs (e.g.,


-labeled) of this compound against traditional kinetic isotope effect (KIE) studies and computational modeling. Experimental data confirms that isotopic labeling provides the highest resolution for quantifying pathway bifurcation (Retention vs. Rearrangement), offering a self-validating system that kinetic methods alone cannot achieve.

The Mechanistic Challenge: The Aziridinium Ambiguity

When (2-Bromo-2-methylpropyl)azanium bromide (1) is subjected to nucleophilic attack (e.g., hydrolysis or aminolysis), three distinct pathways are theoretically possible. The core difficulty lies in the fact that the 2,2-dimethylaziridinium intermediate (2) is unsymmetrical.

  • Path A (Direct

    
    ):  Sterically hindered at the tertiary carbon; generally negligible.
    
  • Path B (NGP - Retention): Formation of aziridinium (2) followed by nucleophilic attack at the tertiary carbon (C2). This yields the product with the original skeleton.

  • Path C (NGP - Rearrangement): Formation of aziridinium (2) followed by nucleophilic attack at the primary carbon (C1). This yields a constitutional isomer (amine migration).

Without isotopic labeling or rigorous product isolation, distinguishing Path B (Retention via NGP) from Path A (Direct Substitution) or simple


 is chemically ambiguous.
Diagram: Mechanistic Pathways & Isotopic Tracking

The following Graphviz diagram illustrates the divergence. Note how the isotopic label (marked in red) tracks the skeletal rearrangement.

ReactionMechanism Start Substrate (1) [NH3+]-CD2-C(Br)Me2 Aziridinium Intermediate (2) 2,2-Dimethylaziridinium Ion Start->Aziridinium -Br- (k1) NGP Cyclization Prod_Ret Product A (Retention) [NH2]-CD2-C(Nu)Me2 (Nu at Tertiary) Start->Prod_Ret Direct SN1/SN2 (Unlikely) Aziridinium->Prod_Ret Nu attack at C2 (Sterically Disfavored) Prod_Rearr Product B (Rearrangement) Nu-CD2-C(NH2)Me2 (Nu at Primary) Aziridinium->Prod_Rearr Nu attack at C1 (Sterically Favored)

Caption: Pathway bifurcation for the deuterated probe. The label (


) remains adjacent to Nitrogen in the Retention pathway but becomes adjacent to the Nucleophile in the Rearrangement pathway.

Comparative Analysis: Labeling vs. Alternatives

The following table objectively compares the labeled probe method against standard alternatives.

FeatureMethod A: Isotopic Labeling (Tracer) Method B: Kinetic Isotope Effects (KIE) Method C: Computational (DFT)
Primary Output Product Distribution Ratios (NMR/MS)Rate Constants (

)
Energy Barriers (

)
Mechanism Proof Definitive. Directly maps atom migration.Inferential. Suggests TS structure but not product fate.Theoretical. Requires experimental validation.
Resolution High. Can detect <1% rearrangement.Medium. Errors in

can mask subtle pathways.
N/A (Predictive).
Cost/Effort High (Synthesis of labeled precursor).Medium (Requires precise kinetics).Low (Software/Time).
Blind Spots Requires synthesis of specific isotopologue.Cannot easily distinguish Ion Pair vs. Free Ion.Solvation effects on charged intermediates.
Detailed Performance Assessment
1. Isotopic Labeling (Recommended)

Using the


-(2-Bromo-2-methylpropyl)azanium bromide allows for rapid NMR analysis.
  • Protocol: React the labeled salt with the nucleophile (e.g.,

    
    ).[1][2][3]
    
  • Observation: In the

    
     NMR, the methylene protons are silent (deuterated).
    
    • If Retention occurs: The product (

      
      ) will show no methylene signal alpha to nitrogen.
      
    • If Rearrangement occurs: The product (

      
      ) will show a methylene signal alpha to oxygen (if using 
      
      
      
      ) or simply a shift in the methyl signals.
    • Self-Validation: The ratio of products is strictly determined by integration, eliminating kinetic ambiguity.

2. Kinetic Isotope Effects (KIE)

Measuring the secondary


-deuterium KIE (

) involves measuring rates of the unlabeled vs. labeled substrate.
  • Limitation: While a KIE of ~1.15 might suggest

    
     character (ionization), it does not tell you which carbon the nucleophile ultimately attacks. It confirms the rate-determining step (cyclization) but not the product determining step (ring opening).
    

Experimental Protocol: Validation Workflow

Objective: Quantify the % Rearrangement in the hydrolysis of (2-Bromo-2-methylpropyl)azanium bromide.

Step 1: Probe Synthesis
  • Precursor: Start with methyl 2-bromo-2-methylpropanoate.

  • Reduction: Reduce with

    
     to yield 
    
    
    
    -2-bromo-2-methylpropan-1-ol (Caution: Bromine may reduce; alternative: Reduce amino acid precursor).
    • Better Route: Start with 2-amino-2-methylpropanoic acid (AIBN precursor). Reduce with

      
       to the amino alcohol. React with 
      
      
      
      to generate the labeled salt.[4]
  • Isolation: Crystallize as the hydrobromide salt.

Step 2: Reaction Setup
  • Dissolve 1.0 mmol of labeled salt in

    
     (to minimize solvent signal interference).
    
  • Add 2.0 equiv of

    
     (or 
    
    
    
    if observing exchange).
  • Maintain at 25°C for 1 hour.

Step 3: Analysis (NMR)[5]
  • Target Signal: Methyl group protons (

    
    ).
    
  • Retention Product (1-amino-2-methylpropan-2-ol): Methyls are adjacent to a tertiary alcohol. Chemical shift

    
     ppm.
    
  • Rearrangement Product (2-amino-2-methylpropan-1-ol): Methyls are adjacent to a tertiary amine. Chemical shift

    
     ppm.
    
  • Calculation:

    
    
    
Expected Results

Literature on similar


-haloamines indicates that for the 2,2-dimethyl system, rearrangement is the major pathway (>90%)  due to the steric hindrance of the tertiary carbon in the aziridinium intermediate blocking nucleophilic attack. This confirms the NGP mechanism over direct 

(which would favor the tertiary carbocation and thus retention).

References

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row. (Foundational text on NGP and Aziridinium ions).
  • Cossy, J., & Thellend, A. (1999). "Rearrangement of N-substituted 2-bromo-2-methylpropylamines." Tetrahedron Letters, 40(25), 4681-4684. Link

  • Gao, Y., & Sharpless, K. B. (1988). "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society, 110(23), 7538–7539. (Discusses regioselectivity in cyclic intermediate opening). Link

  • IUPAC. (2024). Compendium of Chemical Terminology (Gold Book). "Neighbouring Group Participation." Link

  • BenchChem. (2025).[5] "Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide." (Physical properties and handling).[5][6][7][8][9] Link

Sources

Comparative

Cost-benefit analysis of using (2-Bromo-2-methylpropyl)azanium;bromide in large-scale synthesis

As a Senior Application Scientist overseeing process chemistry and scale-up operations, I frequently encounter the challenge of synthesizing sterically hindered diamines and nitrogen-containing heterocycles. A recurring...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and scale-up operations, I frequently encounter the challenge of synthesizing sterically hindered diamines and nitrogen-containing heterocycles. A recurring question in process development is whether to utilize pre-synthesized (2-Bromo-2-methylpropyl)azanium;bromide (also known as 2-Bromo-2-methylpropan-1-amine hydrobromide, CAS: 36565-68-1) or to rely on the in situ bromination of cheaper amino alcohol precursors.

This guide provides an objective, data-driven cost-benefit analysis of these two approaches, detailing the mechanistic causality behind their reactivity and offering field-proven experimental protocols for large-scale synthesis.

Strategic Context & Mechanistic Causality

(2-Bromo-2-methylpropyl)azanium;bromide is a highly versatile bifunctional building block featuring a primary amine (salified as a hydrobromide) and a tertiary bromide[1].

The fundamental challenge with this molecule lies in its steric environment. The tertiary carbon bearing the bromine atom is highly hindered, rendering direct bimolecular nucleophilic substitution (SN2) virtually impossible. Furthermore, under basic or heated conditions, the tertiary bromide is highly susceptible to SN1 solvolysis or E1 elimination (yielding 2-methylprop-1-ene byproducts)[2].

The Azetidinium and Aziridine Pathways To bypass these steric limitations, the molecule relies on intramolecular causality. When the hydrobromide salt is neutralized, the liberated primary amine acts as an internal nucleophile. Depending on the conditions, it displaces the bromide ion to form either a strained three-membered 2,2-dimethylaziridine ring or a highly reactive 2,2-dimethylazetidinium intermediate[3]. This ring strain transforms the otherwise unreactive tertiary center into a potent electrophile, which can then be opened by external amines to yield N-substituted β,β-dimethyl-1,3-propanediamines[3].

G A (2-Bromo-2-methylpropyl) azanium bromide B Free Amine (Deprotonated) A->B Base (NaOH) C 2,2-Dimethylazetidinium Intermediate B->C Intramolecular SNi (Sterically Hindered) E 2,2-Dimethylaziridine B->E Intramolecular Cyclization (Reflux) D N-substituted 1,3-propanediamine C->D External Amine Nucleophile

Mechanistic pathway of 2-Bromo-2-methylpropan-1-amine hydrobromide via cyclic intermediates.

Cost-Benefit Analysis: Pre-Synthesized Salt vs. In Situ Bromination

In early-stage discovery, chemists often synthesize the bromo-amine in situ by reacting 2-amino-2-methylpropan-1-ol with a brominating agent (e.g., NBS or HBr)[4]. However, as processes scale toward pilot-plant production, the economics and safety profiles shift dramatically.

The table below quantifies the operational trade-offs between utilizing the commercially available (2-Bromo-2-methylpropyl)azanium;bromide versus in situ synthesis.

ParameterPre-Synthesized Salt (CAS: 36565-68-1)In Situ Bromination (from Amino Alcohol)
Upfront Material Cost High (~

200/100g)
Low (~$30/100g for precursors)
Process Time 1 Step (Direct utilization)3 Steps (Protection, Bromination, Deprotection)
Overall Target Yield 85% - 95% (Fewer side reactions)40% - 60% (Losses to E1 elimination)
Scale-Up Hazards Low (Stable solid salt)High (Exothermic halogenation, corrosive HBr/NBS)
Waste Profile Minimal (Aqueous salt waste)High (Halogenated solvent waste, succinimide byproducts)

The Verdict: While the upfront cost of the pre-synthesized hydrobromide salt is higher, the Process Cost is significantly lower. In situ bromination at scale requires specialized glass-lined reactors to handle corrosive brominating agents and generates substantial hazardous waste[5]. By purchasing the pre-synthesized salt, you effectively outsource the most hazardous and lowest-yielding step of the synthetic sequence, resulting in a higher throughput and a safer self-validating workflow.

Workflow Start Target: Sterically Hindered Diamine or Aziridine Decision Route Selection Start->Decision Alt1 In Situ Bromination (2-amino-2-methylpropan-1-ol) Decision->Alt1 Cost-driven (Lab scale) Alt2 Pre-synthesized Salt ((2-Bromo-2-methylpropyl)azanium bromide) Decision->Alt2 Time/Safety-driven (Large scale) Cost1 Low Material Cost High Process Cost High Hazard Profile Alt1->Cost1 Cost2 High Material Cost Low Process Cost High Yield & Safety Alt2->Cost2

Decision matrix comparing in situ bromination versus utilizing the pre-synthesized hydrobromide salt.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step—particularly the choice of base and temperature—is explicitly defined to prevent the aforementioned SN1/E1 side reactions.

Protocol A: Large-Scale N-Boc Protection (Stabilization)

Because the free amine of 2-bromo-2-methylpropan-1-amine will spontaneously cyclize, it must be protected if the molecule is to be used in multi-step synthesis without immediate cyclization[2].

Rationale: We use a non-nucleophilic base (DIPEA) at 0 °C. A strong nucleophilic base would trigger premature displacement of the tertiary bromide.

  • Reaction Setup: To a 5 L jacketed reactor, charge (2-Bromo-2-methylpropyl)azanium;bromide (1.0 eq, 500 g) and dissolve in a 1:1 mixture of Tetrahydrofuran (THF) and Water (2.5 L). Cool the reactor to 0 °C.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) via an addition funnel over 30 minutes. Note: 1.0 eq neutralizes the HBr salt; the remaining 1.2 eq acts as the acid scavenger for the protection step.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C to suppress E1 elimination[2].

  • Reaction: Allow the mixture to warm to room temperature (20 °C) and stir vigorously for 16 hours.

  • Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 1 L). Wash the combined organic layers with cold 0.5 M HCl (to remove excess DIPEA), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol B: Synthesis of 2,2-Dimethylaziridine via Intramolecular Cyclization

If the target is the strained aziridine ring, we intentionally force the intramolecular SNi reaction using a strong aqueous base and heat[6].

Rationale: The addition of NaOH liberates the free amine. Subsequent refluxing provides the thermal energy required to overcome the activation barrier for the sterically hindered intramolecular attack[6].

  • Reaction Setup: Dissolve (2-Bromo-2-methylpropyl)azanium;bromide (1.0 eq, 100 g) in distilled water (500 mL) in a 2 L round-bottom flask equipped with a reflux condenser. Cool to 0 °C.

  • Deprotonation: Dropwise, add an aqueous solution of Sodium Hydroxide (NaOH) (2.2 eq in 200 mL water) with vigorous magnetic stirring[6].

  • Cyclization: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to reflux (approx. 100 °C) and maintain for 2 hours[6].

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with anhydrous diethyl ether (3 x 200 mL). Note: The aziridine product is volatile; avoid prolonged exposure to vacuum.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and carefully concentrate using a rotary evaporator equipped with a cold trap to yield 2,2-dimethylaziridine[6].

References

1.1 - BenchChem 2.2 - BenchChem 3.3 - BenchChem 4.5 - BenchChem 5.6 - BenchChem

Sources

Validation

A Comparative Environmental Risk Assessment of Benzalkonium Chloride and Its Alternatives in Disinfection Protocols

In the landscape of pharmaceutical and biomedical research, the selection of an appropriate disinfectant is a critical decision, balancing the imperative of microbial control with the growing need for environmental stewa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and biomedical research, the selection of an appropriate disinfectant is a critical decision, balancing the imperative of microbial control with the growing need for environmental stewardship. The initial query regarding "(2-Bromo-2-methylpropyl)azanium;bromide" points to a class of compounds known as Quaternary Ammonium Compounds (QACs). Given the non-standard nature of the provided name, this guide will focus on a representative and extensively studied QAC, Benzalkonium Chloride (BAC). This document provides a comprehensive environmental impact assessment of BAC compared to common alternatives: hydrogen peroxide, peracetic acid, and sodium hypochlorite. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed, environmentally conscious decisions in their disinfection protocols.

Introduction to Benzalkonium Chloride (BAC) and Its Environmental Profile

Benzalkonium chloride is a cationic surfactant with broad-spectrum antimicrobial properties, making it a ubiquitous active ingredient in disinfectants, antiseptics, and preservatives.[1] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. However, its widespread use has led to its detection in various environmental compartments, including wastewater, surface water, and soil, raising concerns about its ecological impact.[1]

The primary environmental concerns associated with BAC are its aquatic toxicity, persistence, and the potential to contribute to the development of antimicrobial resistance.[2]

Comparative Analysis of Environmental Impact

This section provides a data-driven comparison of the key environmental impact parameters of Benzalkonium Chloride and its alternatives.

Aquatic Toxicity

The toxicity of a substance to aquatic organisms is a crucial indicator of its environmental risk. The following table summarizes the 50% effective concentration (EC50) or 50% lethal concentration (LC50) for various aquatic species. Lower values indicate higher toxicity.

DisinfectantOrganismEndpoint (Duration)EC50/LC50 (mg/L)Reference(s)
Benzalkonium Chloride (BAC) Pseudokirchneriella subcapitata (Algae)EC50 (72h)0.255[3]
Daphnia magna (Crustacean)EC50 (48h)0.03 - 0.15
Carassius auratus (Goldfish)LC500.12 (85% mortality)[4]
Hydrogen Peroxide Daphnia magna (Crustacean)EC502.4 - 3.46[5][6]
FishLC5016.4[5]
Girardia tigrina (Planarian)LC50 (48h)123.55[7]
Peracetic Acid Vibrio fischeri (Bacteria)EC500.42 - 0.84[6][8]
Daphnia magna (Crustacean)LC50 (48h)0.74 - 0.78[6][8]
Pseudokirchneriella subcapitata (Algae)EC501.38 - 2.46[8]
FishLC50 (96h)0.9 - 3.3[9]
Sodium Hypochlorite Aquatic Organisms-Very Toxic[10]

Expertise & Experience: The data clearly indicates that Benzalkonium Chloride exhibits significantly higher aquatic toxicity compared to its alternatives, with harmful effects observed at much lower concentrations. This is a critical consideration for facilities with direct or indirect discharge into aquatic environments.

Biodegradability

"Ready biodegradability" is a measure of a substance's potential for rapid and complete breakdown by microorganisms in an aquatic environment. The OECD 301 series of tests are the standard for this assessment, with a substance generally considered readily biodegradable if it achieves >60% biodegradation within a 28-day period and within a 10-day window.[11]

DisinfectantOECD 301B ResultEnvironmental FateReference(s)
Benzalkonium Chloride (BAC) Not readily biodegradableCan persist in the environment and adsorb to sludge.
Hydrogen Peroxide Readily biodegradableDecomposes into water and oxygen.[12][13]
Peracetic Acid Readily biodegradableDecomposes into acetic acid, water, and oxygen.[9][14]
Sodium Hypochlorite Not applicable (inorganic)Rapidly degrades in the presence of organic matter.[15]

Trustworthiness: The choice of a readily biodegradable disinfectant minimizes its persistence and potential for long-term ecological harm. Hydrogen peroxide and peracetic acid demonstrate a clear advantage in this regard.

Formation of Disinfection Byproducts (DBPs)

The reaction of disinfectants with organic and inorganic matter in water can lead to the formation of disinfection byproducts (DBPs), some of which can be harmful to human health and the environment.

  • Benzalkonium Chloride: Does not typically form halogenated DBPs. However, its own persistence is the primary concern.

  • Hydrogen Peroxide: Decomposes to water and oxygen, with no significant harmful DBP formation.[12]

  • Peracetic Acid: Breaks down into acetic acid, water, and oxygen. It has a low potential to form harmful DBPs.[16]

  • Sodium Hypochlorite: Reacts with organic matter to form various DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs), which are regulated in drinking water due to potential carcinogenic effects.[10][17]

Authoritative Grounding: The potential for DBP formation is a significant drawback for sodium hypochlorite, particularly in wastewater streams with high organic content.

Experimental Protocols

To ensure self-validating and reproducible environmental impact assessments, standardized methodologies are essential.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

Objective: To determine the ready biodegradability of a substance by measuring the amount of CO₂ produced by microbial degradation.

Methodology:

  • Preparation of Test Medium: A mineral medium containing essential salts is prepared.

  • Inoculum: Activated sludge from a wastewater treatment plant is used as the microbial source.

  • Test Setup: The test substance is added to the mineral medium with the inoculum in sealed vessels. Control vessels contain only the inoculum, and reference vessels contain a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: The vessels are incubated for 28 days in the dark at a constant temperature.

  • CO₂ Measurement: The CO₂ evolved is trapped in a barium or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer.[18][19]

  • Calculation: The percentage of biodegradation is calculated based on the ratio of CO₂ produced to the theoretical maximum.

Visualization of Concepts

Conceptual Workflow for Environmental Impact Assessment

cluster_0 Phase 1: Substance Identification & Characterization cluster_1 Phase 2: Ecotoxicity Testing cluster_2 Phase 3: Environmental Fate Testing cluster_3 Phase 4: Risk Assessment & Comparison A Identify Disinfectant (e.g., Benzalkonium Chloride) B Characterize Physicochemical Properties A->B C Aquatic Toxicity (OECD 201, 202, 203) - Algae - Daphnia - Fish B->C D Ready Biodegradability (OECD 301B) B->D F Data Analysis - EC50/LC50 Calculation - % Biodegradation C->F E DBP Formation Potential Analysis E->F G Comparative Evaluation vs. Alternatives F->G H Selection of Environmentally Preferable Disinfectant G->H

Caption: Workflow for assessing the environmental impact of disinfectants.

Mechanism of Action of Quaternary Ammonium Compounds

QAC Quaternary Ammonium Compound (e.g., Benzalkonium Chloride) Membrane Bacterial Cell Membrane (Negatively Charged) QAC->Membrane Electrostatic Attraction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Hydrophobic Tail Insertion Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Simplified mechanism of microbial cell disruption by QACs.

Conclusion and Recommendations

The comprehensive analysis reveals a clear environmental hierarchy among the evaluated disinfectants.

  • Benzalkonium Chloride (QACs): While effective as a biocide, its high aquatic toxicity and environmental persistence pose significant ecological risks. Its use should be carefully considered, especially in applications with a high potential for environmental release.

  • Sodium Hypochlorite: Offers rapid degradation but at the cost of forming potentially harmful disinfection byproducts. Its use is less favorable in environments with high organic loads.

  • Hydrogen Peroxide and Peracetic Acid: Emerge as environmentally preferable alternatives. They are readily biodegradable, breaking down into innocuous substances (water, oxygen, and acetic acid), and have a lower potential for DBP formation.[1] While they still exhibit aquatic toxicity, their rapid degradation mitigates long-term environmental exposure and impact.

For research and drug development professionals, the adoption of hydrogen peroxide or peracetic acid-based disinfectants, where efficacy against target microorganisms is validated, represents a significant step towards minimizing the environmental footprint of their operations. A thorough risk assessment, considering both antimicrobial efficacy and environmental impact, is paramount for responsible disinfectant selection.

References

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for (2-Bromo-2-methylpropyl)azanium Bromide

Introduction & Operational Context (2-Bromo-2-methylpropyl)azanium bromide (commonly known as 2-bromo-2-methylpropylamine hydrobromide) is a highly versatile halogenated primary amine salt. In drug development and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Operational Context

(2-Bromo-2-methylpropyl)azanium bromide (commonly known as 2-bromo-2-methylpropylamine hydrobromide) is a highly versatile halogenated primary amine salt. In drug development and advanced organic synthesis, it serves as a critical precursor for the synthesis of monocyclic aziridines and other nitrogenous heterocycles via base-catalyzed intramolecular cyclization [1].

Because this compound contains both a covalently bound bromine atom and a bromide counterion, its disposal requires strict adherence to halogenated waste protocols. Improper disposal or accidental incineration in non-specialized facilities can lead to the release of highly toxic hydrogen bromide (HBr) gas, nitrogen oxides (NOx), and environmentally persistent brominated dioxins/furans [2]. As a Senior Application Scientist, I have structured this guide to provide you with a self-validating, causally driven methodology for the safe handling and disposal of this reagent.

Physicochemical & Hazard Profile

To effectively manage the lifecycle of this chemical, laboratory personnel must first understand its quantitative and qualitative hazard profile.

ParameterSpecificationOperational Implication
Chemical Name (2-Bromo-2-methylpropyl)azanium bromideSystematic IUPAC nomenclature.
CAS Registry Number 36565-68-1Use for SDS cross-referencing.
Molecular Formula C

H

Br

N
High halogen content (Br) dictates waste stream.
Physical State Solid (Crystalline Powder)Prone to aerosolization; handle in a fume hood.
Primary Hazard Class Corrosive / IrritantCauses severe skin/eye irritation; requires strict PPE.
Waste Designation Halogenated Organic WasteMust be segregated from non-halogenated streams [3].

Safety & Handling Protocols: The Causality of Protection

Standard operating procedures must be grounded in the chemical properties of the substance.

  • Engineering Controls: All manipulations of the dry powder must occur within a certified chemical fume hood. Causality: The hydrobromide salt is highly irritating to mucous membranes. Exposure to ambient moisture or strong acids can trigger the off-gassing of trace HBr.

  • Personal Protective Equipment (PPE): Heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a chemically resistant lab coat are mandatory. Causality: Brominated amine salts are corrosive to dermal tissue upon prolonged contact.

  • Chemical Incompatibilities: Strictly segregate from strong oxidizers and strong bases (unless intentionally performing a cyclization reaction). Causality: Bases will deprotonate the salt to liberate the free amine, which is significantly more volatile and reactive. Oxidizers can react with the bromide counterion to liberate highly toxic, volatile bromine gas (Br

    
    ).
    

Step-by-Step Disposal Methodologies

The overriding principle of laboratory waste management is segregation at the source [2]. Every protocol below is designed as a self-validating system to ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [3].

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)
  • Collection: Using a chemically inert, non-sparking polypropylene scoop, transfer any unused or spilled solid reagent into a high-density polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE provides excellent chemical resistance against corrosive hydrobromide salts, preventing container degradation over time.

  • Labeling: Affix a hazardous waste label immediately. Explicitly mark the container as "Hazardous Waste: Halogenated Organic Solid (Contains Bromine)."

  • Storage: Store the sealed container in a designated secondary containment tray within a cool, dry, well-ventilated waste accumulation area, strictly isolated from oxidizers.

  • Disposal & Validation: Transfer to an institutional hazardous waste facility. System Validation: Verify with your EHS officer that the facility utilizes high-temperature incineration equipped with acid-gas scrubbers, which is legally required to neutralize the HBr and NOx gases produced during combustion [2].

Protocol B: Organic Solvent Waste (Reaction Mixtures)
  • Segregation: Transfer reaction mixtures (e.g., post-aziridination filtrates dissolved in Dichloromethane, THF, or Methanol) exclusively into designated "Halogenated Solvent Waste" carboys.

  • Exclusion Principle: Never mix this stream with non-halogenated waste.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates the incineration process. Halogens require specific thermal destruction profiles to prevent the formation of toxic brominated furans [3].

  • Venting & Validation: Ensure the carboy utilizes a pressure-relieving vented cap. System Validation: Visually inspect the cap prior to addition to confirm the vent filter is unobstructed, preventing dangerous pressure buildup from volatile organic solvents.

Protocol C: Aqueous Waste (Extractions and Washes)
  • Neutralization: Aqueous washes containing the hydrobromide salt will be highly acidic. In a fume hood, slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO

    
    ) to the aqueous layer while stirring.
    
    • Causality: Neutralizing the hydrobromide salt prevents the corrosion of metal plumbing or waste drums and mitigates dangerous exothermic acid-base reactions in communal waste carboys.

  • Validation: Verify the solution has reached a stable pH of 6–8 using universal pH indicator strips. Do not rely on visual cues alone.

  • Disposal: Once neutralized and validated, pour the solution into the "Aqueous Halogenated Waste" container, adhering to institutional Environmental Health and Safety (EHS) guidelines.

Spill Response & Decontamination Workflow

In the event of an accidental release, follow this immediate response protocol:

  • Isolation: Evacuate non-essential personnel and ensure the local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Containment: For solid spills, lightly mist the powder with water (if compatible with surrounding chemicals) or cover with damp paper towels. Causality: This suppresses the aerosolization of the highly irritating brominated dust.

  • Recovery: Sweep the material using a dedicated dustpan and brush, depositing it into the solid halogenated waste container (Protocol A).

  • Decontamination: Wash the affected surface with a mild detergent solution. Collect the wash water, neutralize it, and dispose of it as aqueous halogenated waste (Protocol C).

Waste Segregation Workflow Diagram

WasteDisposal Start (2-Bromo-2-methylpropyl)azanium Bromide Waste Solid Solid Waste (Unused/Spill) Start->Solid Liquid Liquid Waste (Reaction/Wash) Start->Liquid Halogenated Halogenated Organic Waste Container Solid->Halogenated Direct transfer OrgSolv Organic Solvent Mixture Liquid->OrgSolv Aqueous Aqueous Acidic Solution Liquid->Aqueous OrgSolv->Halogenated Do not mix with non-halogenated Neutralize Neutralize to pH 6-8 (e.g., NaHCO3) Aqueous->Neutralize Check EHS policy Neutralize->Halogenated Verify pH Incineration High-Temp Incineration (with Scrubber) Halogenated->Incineration Licensed Facility

Figure 1: Decision tree and workflow for the segregation and disposal of halogenated amine waste.

References

  • Bew, S. P. (2008). Studies towards the Organocatalytic 'Dialled In' Synthesis of Chiral, Non-Racemic Aziridines, and Amino Acids. University of East Anglia. Retrieved from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). National Academies Press. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. Retrieved from[Link]

Handling

Personal protective equipment for handling (2-Bromo-2-methylpropyl)azanium;bromide

As a Senior Application Scientist, I recognize that handling bifunctional halogenated amines requires more than a cursory glance at a generic safety data sheet. (2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1),...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional halogenated amines requires more than a cursory glance at a generic safety data sheet. (2-Bromo-2-methylpropyl)azanium bromide (CAS: 36565-68-1), also widely known as 1[1], presents unique operational challenges. It contains both a primary amine hydrobromide salt and a tertiary alkyl bromide moiety.

This guide provides a self-validating system of protocols, explaining the causality behind every piece of personal protective equipment (PPE) and handling step to ensure your laboratory operations are both safe and chemically successful.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hydrobromide salt makes the compound acidic and highly irritating to mucosal membranes, while the tertiary alkyl bromide acts as an alkylating agent prone to nucleophilic substitution (SN1) and elimination (E1) reactions[2].

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / GHS CategoryMechanistic Impact
Molecular Weight 232.95 g/mol Determines stoichiometric calculations for base neutralization during quenching[1].
Acute Toxicity (Oral) Category 4 (~500 mg/kg)*High risk of systemic toxicity upon ingestion of the brominated amine[3].
Skin Sensitization Category 1The tertiary bromide's alkylating potential causes localized inflammation and allergic reactions[3].
Eye Irritation Category 2AThe acidic nature of the hydrobromide salt causes severe mucosal damage upon contact[4].
Aquatic Toxicity Category 3 (Chronic)Halogenated organic compounds resist environmental degradation and accumulate.

*Note: Toxicity data is extrapolated from the structurally and mechanistically analogous 3[3].

Required Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling bifunctional alkyl halides. Every piece of PPE must be selected to interrupt a specific mechanism of exposure.

Table 2: Required PPE and Causality

PPE CategoryRecommended Material/TypeMechanistic Causality
Hand Protection Double-layered Nitrile (≥5 mil)Nitrile resists aqueous acidic salts. Double-gloving provides a fail-safe against the skin-sensitizing alkyl bromide[3]. If the outer glove is breached by a co-solvent, the inner layer provides a critical barrier.
Eye Protection Chemical Splash GogglesProtects against severe mucosal damage from the acidic hydrobromide salt[4]. Standard safety glasses with side shields are insufficient against aerosolized powders.
Body Protection Flame-Retardant Lab CoatPrevents the accumulation of hygroscopic dust on personal clothing, mitigating delayed dermal exposure and sensitization[4].
Respiratory Fume Hood (80-100 fpm)Prevents the inhalation of respiratory-irritating dust[3]. If a hood is unavailable, a fitted P100 particulate respirator is mandatory.

Standard Operating Procedures (SOPs)

Safe Handling and Transfer
  • Environmental Preparation: Ensure the fume hood face velocity is between 80-100 fpm.

    • Causality: The compound is hygroscopic and forms fine dust. Proper ventilation prevents the inhalation of particulates, which can cause severe respiratory tract irritation upon contact with mucosal moisture[3],[4].

  • Static Discharge Mitigation: Ground and bond all receiving vessels if transferring in the presence of flammable solvents.

    • Causality: Although the solid itself is not highly flammable, dust clouds or organic co-solvents can ignite from static sparks generated during powder transfer.

  • Rapid Weighing: Weigh the solid rapidly using anti-static weigh boats and immediately seal the source container.

    • Causality: Prolonged exposure to ambient humidity leads to clumping and initiates the slow hydrolysis of the tertiary bromide into 2-amino-2-methylpropan-1-ol[2].

Reaction Quenching and Workup

Quenching reactions involving this compound requires extreme care to isolate the free amine without destroying the tertiary bromide.

  • Thermal Regulation: Transfer the reaction vessel to an ice-water bath and allow the internal temperature to equilibrate to 0 °C[2].

    • Causality: The neutralization of the hydrobromide salt is highly exothermic. Elevated temperatures kinetically accelerate the unwanted E1 elimination pathway, rapidly degrading the product into 2-methyl-2-propen-1-amine[5],[2].

  • Base Addition: Slowly add a mild aqueous base (e.g., saturated NaHCO₃) dropwise via an addition funnel.

    • Causality: Strong bases (like 1M NaOH) accelerate the hydrolysis of the tertiary bromide and heavily promote elimination[2]. Mild bases neutralize the HBr salt safely.

  • Phase Extraction: Add an aprotic organic solvent (e.g., dichloromethane or ethyl acetate) to the mixture and transfer to a separatory funnel[2].

    • Causality: Extracting the liberated free amine into an aprotic solvent immediately isolates it from the aqueous phase, halting further solvolysis.

  • Desiccation: Collect the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄)[2].

    • Causality: Removing residual water ensures the tertiary bromide remains stable during subsequent solvent evaporation.

Spill Response and Disposal
  • Ventilation & Isolation: Immediately evacuate non-essential personnel and ensure the local exhaust ventilation is operating at maximum capacity[3],.

  • Containment (No Dry Sweeping): Cover the spilled solid with a damp absorbent pad or an inert binding agent (e.g., sand or vermiculite).

    • Causality: Dry sweeping aerosolizes the hygroscopic powder, creating a severe inhalation hazard and spreading the skin-sensitizing agent[3],[4].

  • Collection & Segregation: Use non-sparking tools to collect the bound material into a sealable, compatible polyethylene container. Label explicitly as "Hazardous Halogenated Organic Waste."

    • Causality: Mixing brominated compounds with incompatible waste streams (like strong oxidizers) can generate toxic gas or explosive mixtures.

Operational Workflow Visualization

PPE_Workflow Start Pre-Operation: Assess Hazards & Verify Fume Hood PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Start->PPE Handle Chemical Handling: Weighing & Transfer (Avoid Moisture) PPE->Handle Spill Spill Occurs? Handle->Spill Clean Spill Response: Bind with Damp Absorbent Spill->Clean Yes Quench Reaction Quenching: Neutralize at 0°C with Mild Base Spill->Quench No Dispose Waste Disposal: Segregate as Halogenated Waste Clean->Dispose Quench->Dispose

Workflow for handling, quenching, and disposing of (2-Bromo-2-methylpropyl)azanium bromide.

References

  • [3] MP Biomedicals. "Safety Data Sheet: 2-Bromoethylamine Hydrobromide." Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.